molecular formula C22H32O3 B1676380 Methenolone acetate CAS No. 434-05-9

Methenolone acetate

Cat. No.: B1676380
CAS No.: 434-05-9
M. Wt: 344.5 g/mol
InChI Key: PGAUJQOPTMSERF-QWQRBHLCSA-N
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Description

Methenolone acetate is a synthetic anabolic-androgenic steroid (AAS) that is a derivative of dihydrotestosterone (DHT) . In a historical medical context, it has been used primarily for the treatment of anemia due to bone marrow failure . Its mechanism of action is characterized by binding to androgen receptors, which enhances protein synthesis and nitrogen retention in muscle tissue, supporting an anabolic state . A key research value of this compound lies in its distinct pharmacological profile; it is known for its moderate anabolic effects coupled with relatively weak androgenic effects . Furthermore, it does not aromatize, meaning it does not convert to estrogen in the body, which eliminates the risk of estrogenic side effects such as water retention and gynecomastia in research models . Recent scientific investigations have expanded its potential research applications. A 2020 study highlighted that fungal-mediated biotransformation of this compound produced several novel derivatives, some of which demonstrated potent anti-inflammatory activity by inhibiting TNF-α production and T-cell proliferation . This opens new avenues for research into developing novel anti-inflammatory agents . This compound is provided For Research Use Only (RUO). It is strictly not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-3-oxo-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate
Source PubChem
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InChI

InChI=1S/C22H32O3/c1-13-11-16(24)12-15-5-6-17-18-7-8-20(25-14(2)23)21(18,3)10-9-19(17)22(13,15)4/h11,15,17-20H,5-10,12H2,1-4H3/t15-,17-,18-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGAUJQOPTMSERF-QWQRBHLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4OC(=O)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40963004
Record name Methenolone acetate
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Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

434-05-9
Record name Methenolone acetate
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Record name Methenolone acetate [USAN]
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Record name Methenolone acetate
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Record name 17β-hydroxy-1-methyl-5α-androst-1-en-3-one acetate
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Record name METHENOLONE ACETATE
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Foundational & Exploratory

The Pharmacological Profile of Methenolone Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone acetate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT).[1] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacodynamics, and pharmacokinetics. It is intended for researchers, scientists, and professionals in drug development seeking detailed information on this compound. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides visual representations of its core biological pathways and experimental workflows.

Introduction

This compound, commonly known under trade names like Primobolan, was first introduced for medical use in 1961.[1] It is a synthetic androstane steroid, specifically 1-methyl-5α-androst-1-en-17β-ol-3-one 17β-acetate.[1] Unlike many other oral AAS, this compound is not 17α-alkylated, which is associated with reduced hepatotoxicity.[2] Its primary medical applications have included the treatment of anemia resulting from bone marrow failure and muscle wasting diseases.[1][3] The drug is recognized for its moderate anabolic effects and weak androgenic properties, which has also led to its non-medical use for physique and performance enhancement.[1]

Mechanism of Action

This compound exerts its effects primarily by acting as an agonist for the androgen receptor (AR).[1] As a DHT derivative, it does not undergo aromatization to estrogen, which eliminates the risk of estrogen-related side effects such as gynecomastia and significant water retention.[4]

The core mechanism involves the following steps:

  • Androgen Receptor Binding: this compound diffuses into target cells, such as muscle cells, and binds to the androgen receptor in the cytoplasm.[4]

  • Nuclear Translocation and Gene Transcription: This binding event initiates a conformational change in the receptor, leading to the dissociation of heat shock proteins. The activated steroid-receptor complex then translocates into the nucleus.[4]

  • Protein Synthesis and Nitrogen Retention: Within the nucleus, the complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction modulates the transcription of these genes, leading to an increase in protein synthesis, a crucial element for muscle growth and repair.[4] Furthermore, it enhances nitrogen retention within the muscles, fostering a positive nitrogen balance that is essential for an anabolic state.[4]

  • Erythropoiesis Stimulation: Like many other anabolic steroids, this compound can stimulate the production of red blood cells, a process known as erythropoiesis.[4]

This compound Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects MA Methenolone Acetate AR Androgen Receptor (AR) MA->AR Binds MA_AR MA-AR Complex HSP Heat Shock Proteins (HSP) AR->HSP Associated HSP->MA_AR Dissociates MA_AR_N MA-AR Complex MA_AR->MA_AR_N Translocation ARE Androgen Response Element (ARE) on DNA MA_AR_N->ARE Binds Gene Target Gene Transcription ARE->Gene mRNA mRNA Gene->mRNA Protein Increased Protein Synthesis mRNA->Protein Nitrogen Enhanced Nitrogen Retention Protein->Nitrogen Competitive Binding Assay Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Receptor Prepare Androgen Receptor Source Mix Incubate Receptor, Labeled Ligand, and Test Compound Together Receptor->Mix Ligand Prepare Labeled Ligand (e.g., [3H]-DHT) Ligand->Mix Test Prepare Serial Dilutions of this compound Test->Mix Separate Separate Bound from Free Ligand Mix->Separate Detect Quantify Bound Ligand Signal Separate->Detect Plot Plot % Bound Ligand vs. [Test Compound] Detect->Plot Calculate Calculate IC50 Value Plot->Calculate

References

Methenolone Acetate and its Interaction with the Androgen Receptor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the binding affinity of Methenolone Acetate to the androgen receptor (AR). This compound, a synthetic anabolic-androgenic steroid (AAS), is a prodrug that is hydrolyzed in the body to its active form, Methenolone.[1] The physiological effects of Methenolone are mediated through its interaction with the androgen receptor, a ligand-activated transcription factor crucial in various physiological processes.[1][2] This document details the quantitative binding affinity of Methenolone, outlines the experimental protocols for its determination, and illustrates the downstream signaling pathways initiated upon receptor activation.

Introduction

This compound is a dihydrotestosterone (DHT) derivative characterized by its moderate anabolic and weak androgenic properties.[1][3] Its mechanism of action is contingent upon its conversion to Methenolone, which then serves as an agonist for the androgen receptor.[1] The binding of Methenolone to the AR's ligand-binding domain (LBD) triggers a conformational change, leading to the dissociation of heat shock proteins, receptor dimerization, and translocation to the nucleus.[1] Within the nucleus, the Methenolone-AR complex binds to androgen response elements (AREs) on the DNA, thereby modulating the transcription of target genes responsible for the anabolic effects of the steroid.[1][4] Understanding the precise binding affinity and subsequent signaling cascade is paramount for the development of selective androgen receptor modulators (SARMs) and for elucidating the full therapeutic and toxicological profile of Methenolone.

Quantitative Analysis of Androgen Receptor Binding Affinity

The binding affinity of Methenolone to the androgen receptor has been quantified relative to other anabolic steroids. The following table summarizes the relative binding affinity (RBA) of Methenolone in different tissues and species, as determined by competitive binding assays against the synthetic androgen Methyltrienolone (R1881). It is important to note that the data presented is for Methenolone, the active metabolite of this compound.

CompoundTissueSpeciesRelative Binding Affinity (%) vs. Methyltrienolone (R1881)Reference
MethenoloneSkeletal MuscleRat58[1]
MethenoloneSkeletal MuscleRabbit54[1]
MethenoloneProstateRat44[1]

Experimental Protocols

The determination of the binding affinity of Methenolone to the androgen receptor is typically achieved through competitive binding assays. These assays measure the ability of a test compound (Methenolone) to displace a radiolabeled or fluorescently labeled ligand from the androgen receptor.

Radioligand Competitive Binding Assay

This protocol outlines a standard radioligand competition assay to determine the relative binding affinity of a compound for the androgen receptor.

Materials:

  • Androgen Receptor Source: Cytosol from rat prostate or recombinant human androgen receptor.[5]

  • Radioligand: [³H]-Methyltrienolone (R1881), a potent synthetic androgen.[5]

  • Test Compound: Methenolone.

  • Assay Buffer: Tris-HCl buffer containing protease inhibitors.

  • Scintillation Cocktail.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Preparation of Receptor: Homogenize rat prostate tissue in ice-cold assay buffer. Centrifuge the homogenate at high speed to obtain the cytosol, which contains the androgen receptor.[5]

  • Incubation: In a series of tubes, incubate a fixed concentration of the androgen receptor preparation with a fixed concentration of [³H]-R1881 and varying concentrations of the unlabeled test compound (Methenolone). Include control tubes with no test compound (total binding) and tubes with a large excess of unlabeled R1881 (non-specific binding).

  • Separation of Bound and Free Ligand: After incubation to equilibrium, separate the receptor-bound radioligand from the free radioligand by rapid filtration through glass fiber filters. The filters will trap the receptor-ligand complexes.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specifically bound [³H]-R1881 against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The relative binding affinity (RBA) can then be calculated by comparing the IC50 of the test compound to that of a reference standard.

Fluorescence Polarization (FP) Competition Assay

This is a high-throughput, homogeneous assay that measures the displacement of a fluorescently labeled androgen from the AR-LBD.

Materials:

  • Recombinant Androgen Receptor Ligand-Binding Domain (AR-LBD).

  • Fluorescent Androgen Ligand (e.g., Fluormone™ AL Green). [6]

  • Test Compound: Methenolone.

  • Assay Buffer.

  • Microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Preparation of Reagents: Prepare a solution of the AR-LBD and the fluorescent androgen ligand in the assay buffer.

  • Dispensing Reagents: Dispense the test compound at various concentrations into the wells of a microplate.

  • Incubation: Add the AR-LBD/fluorescent ligand complex to the wells containing the test compound. Incubate the plate at room temperature to allow the binding to reach equilibrium.[6]

  • Measurement: Measure the fluorescence polarization of each well using a microplate reader. When the fluorescent ligand is bound to the larger AR-LBD, it tumbles slowly, resulting in high polarization. When displaced by a competitor, the free fluorescent ligand tumbles rapidly, leading to low polarization.[6]

  • Data Analysis: Plot the change in fluorescence polarization against the competitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The interaction of Methenolone with the androgen receptor initiates a cascade of intracellular events, leading to changes in gene expression. The following diagrams, generated using the DOT language, illustrate the classical androgen receptor signaling pathway and the general workflow of a competitive binding assay.

Classical Androgen Receptor Signaling Pathway

AR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methenolone Methenolone AR Androgen Receptor (inactive, bound to HSPs) Methenolone->AR Binds HSPs Heat Shock Proteins AR->HSPs Dissociation AR_Methenolone Activated AR-Methenolone Complex AR->AR_Methenolone AR_Dimer AR-Methenolone Dimer AR_Methenolone->AR_Dimer Dimerization & Nuclear Translocation ARE Androgen Response Element (on DNA) AR_Dimer->ARE Binds Transcription Modulation of Gene Transcription ARE->Transcription Initiates Anabolic_Effects Anabolic Effects (e.g., Protein Synthesis) Transcription->Anabolic_Effects Leads to

Caption: Classical Androgen Receptor Signaling Pathway initiated by Methenolone.

Experimental Workflow for Competitive Binding Assay

Competitive_Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (AR, Labeled Ligand, Test Compound) start->prepare_reagents incubation Incubate AR, Labeled Ligand, and varying concentrations of Test Compound prepare_reagents->incubation separation Separate Bound from Free Ligand (e.g., Filtration) incubation->separation measurement Measure Signal (e.g., Radioactivity, Fluorescence Polarization) separation->measurement data_analysis Data Analysis (Generate Competition Curve, Determine IC50) measurement->data_analysis end End data_analysis->end

Caption: General workflow for a competitive androgen receptor binding assay.

Conclusion

This compound, through its active metabolite Methenolone, exerts its anabolic effects by binding to and activating the androgen receptor. The quantitative data indicate a significant binding affinity, which is modulated by the tissue type. The experimental protocols provided offer robust methods for quantifying this interaction. The elucidation of the AR signaling pathway and the principles of binding assays are fundamental for the continued research and development of androgens and selective androgen receptor modulators in various therapeutic areas. This guide serves as a foundational resource for professionals engaged in the study of androgen receptor pharmacology.

References

In-Vitro Anabolic Effects of Methenolone Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methenolone acetate, a synthetic derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid (AAS) with purported muscle-building and performance-enhancing properties.[1][2] This technical guide provides a comprehensive overview of the in-vitro methodologies and known molecular mechanisms underlying the anabolic effects of this compound on skeletal muscle cells. While specific quantitative in-vitro studies on this compound are limited in publicly available literature, this document synthesizes the established principles of androgen action, data from comparative studies on other AAS, and detailed hypothetical experimental protocols to serve as a resource for researchers in the field. The primary mechanism of action for this compound is its binding to and activation of the androgen receptor (AR), which leads to an increase in protein synthesis and a positive nitrogen balance, crucial for muscle growth.[1][3] This guide will detail the experimental procedures to quantify these effects, explore the associated signaling pathways, and present available comparative data to contextualize the anabolic potential of this compound.

Molecular Mechanism of Action

This compound exerts its anabolic effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-activated transcription factor.[1] As a derivative of DHT, this compound is not aromatized into estrogenic compounds, which minimizes estrogen-related side effects.[1]

The key steps in the molecular mechanism are:

  • Ligand Binding: this compound, or its active form methenolone, diffuses across the cell membrane and binds to the AR located in the cytoplasm of muscle cells.

  • Conformational Change and Nuclear Translocation: Upon binding, the AR undergoes a conformational change, dissociates from heat shock proteins, and translocates to the nucleus.

  • DNA Binding and Gene Transcription: In the nucleus, the Methenolone-AR complex dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes.

  • Increased Protein Synthesis: This binding event modulates the transcription of genes involved in protein synthesis, leading to an increase in the production of muscle proteins and subsequent muscle hypertrophy.[1]

  • Nitrogen Retention: By promoting protein synthesis, this compound helps to maintain a positive nitrogen balance within the muscle cells, an essential state for anabolism.[1]

Quantitative Data on In-Vitro Anabolic Effects

Table 1: Relative Binding Affinity of Methenolone to the Androgen Receptor

The following table summarizes data from a study by Saartok et al. (1984), which determined the relative binding affinity (RBA) of various steroids for the androgen receptor in rat skeletal muscle. The RBA is expressed relative to the binding of a reference compound.

CompoundRelative Binding Affinity (%) in Rat Skeletal Muscle
Methyltrienolone (R1881)100
Methenolone 75
Nandrolone80
Testosterone40
Dihydrotestosterone (DHT)30

Data is derived from competitive binding assays and indicates the potency of a compound to displace a radiolabeled ligand from the androgen receptor. A higher RBA suggests a stronger binding to the receptor, which is generally correlated with greater anabolic potential.[4][5][6]

Experimental Protocols

The following are detailed, representative protocols for key in-vitro experiments to assess the anabolic effects of this compound. These are based on established methodologies for studying AAS in muscle cell culture models like C2C12 or L6 myoblasts.

Androgen Receptor Binding Affinity Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the androgen receptor.

Objective: To quantify the binding affinity (Ki) of this compound to the androgen receptor in a competitive assay with a radiolabeled androgen.

Materials:

  • Rat skeletal muscle tissue

  • Cytosol extraction buffer

  • Radiolabeled androgen (e.g., [³H]-methyltrienolone)

  • This compound

  • Scintillation cocktail and counter

Methodology:

  • Receptor Preparation: Prepare a cytosolic fraction containing androgen receptors from rat skeletal muscle tissue.

  • Competitive Binding: Incubate the cytosolic fraction with a constant concentration of the radiolabeled androgen and varying concentrations of this compound.

  • Separation of Bound and Unbound Ligand: Separate the receptor-bound radioligand from the unbound radioligand using a suitable method (e.g., charcoal-dextran).

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. Calculate the IC50 (the concentration of this compound that inhibits 50% of the radioligand binding) and subsequently the Ki value.

Myoblast Differentiation Assay

This protocol outlines a method to assess the effect of this compound on the differentiation of myoblasts into myotubes.

Objective: To quantify the effect of this compound on the myogenic differentiation of C2C12 myoblasts.

Materials:

  • C2C12 myoblasts

  • Growth medium (DMEM with 10% FBS)

  • Differentiation medium (DMEM with 2% horse serum)

  • This compound

  • Antibodies for myogenic markers (e.g., MyoD, myogenin, myosin heavy chain)

  • Immunofluorescence staining reagents and microscope

Methodology:

  • Cell Culture: Culture C2C12 myoblasts in growth medium until they reach 80-90% confluency.

  • Induction of Differentiation: Induce differentiation by switching to differentiation medium.

  • Treatment: Treat the cells with varying concentrations of this compound in the differentiation medium.

  • Incubation: Incubate the cells for a period of 3-5 days to allow for myotube formation.

  • Quantification of Differentiation:

    • Morphological Analysis: Capture images of the cells and quantify the fusion index (percentage of nuclei within myotubes).

    • Gene Expression Analysis: Isolate RNA and perform qRT-PCR to measure the expression of myogenic marker genes (e.g., MyoD, myogenin).[7][8]

    • Protein Expression Analysis: Perform immunofluorescence staining or Western blotting for myogenic proteins (e.g., myosin heavy chain).

Protein Synthesis Assay

This protocol details a method to measure the rate of protein synthesis in muscle cells treated with this compound.

Objective: To quantify the effect of this compound on the rate of protein synthesis in L6 myotubes.

Materials:

  • L6 myotubes (differentiated from L6 myoblasts)

  • Treatment medium (serum-free DMEM)

  • This compound

  • Radiolabeled amino acid (e.g., [³H]-leucine)

  • Trichloroacetic acid (TCA)

  • Scintillation counter

Methodology:

  • Cell Culture and Differentiation: Culture L6 myoblasts and differentiate them into myotubes.

  • Treatment: Treat the L6 myotubes with varying concentrations of this compound in serum-free medium.

  • Radiolabeling: Add a radiolabeled amino acid to the medium and incubate for a defined period to allow for its incorporation into newly synthesized proteins.

  • Protein Precipitation: Wash the cells and precipitate the proteins using ice-cold TCA.

  • Quantification: Lyse the cells and measure the radioactivity of the TCA-precipitated protein fraction using a scintillation counter.

  • Data Analysis: Normalize the radioactivity to the total protein content and express the results as a percentage increase in protein synthesis compared to a vehicle-treated control.

Signaling Pathways and Visualizations

The anabolic effects of this compound are mediated through the androgen receptor signaling pathway. The following diagrams, generated using the DOT language, illustrate the key steps in this pathway and a typical experimental workflow.

Methenolone_Signaling_Pathway This compound Anabolic Signaling Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methenolone Methenolone AR Androgen Receptor (AR) Methenolone->AR Binds to AR Methenolone_AR_complex Methenolone-AR Complex AR->Methenolone_AR_complex Conformational Change HSPs Heat Shock Proteins (HSPs) HSPs->AR Dissociation ARE Androgen Response Element (ARE) Methenolone_AR_complex->ARE Nuclear Translocation and Dimerization mRNA mRNA ARE->mRNA Gene Transcription Protein_Synthesis Increased Protein Synthesis mRNA->Protein_Synthesis Translation

Caption: this compound Anabolic Signaling Pathway.

Experimental_Workflow In-Vitro Anabolic Effect Experimental Workflow cluster_assays Anabolic Effect Assays Start Start: Muscle Cell Culture (e.g., C2C12, L6) Treatment Treatment with This compound (Dose-Response) Start->Treatment Incubation Incubation (Time-Course) Treatment->Incubation Differentiation_Assay Myoblast Differentiation Assay (Fusion Index, Gene/Protein Expression) Incubation->Differentiation_Assay Protein_Synthesis_Assay Protein Synthesis Assay (Radiolabeled Amino Acid Incorporation) Incubation->Protein_Synthesis_Assay Data_Analysis Quantitative Data Analysis Differentiation_Assay->Data_Analysis Protein_Synthesis_Assay->Data_Analysis Conclusion Conclusion: Determination of Anabolic Potency Data_Analysis->Conclusion

Caption: In-Vitro Anabolic Effect Experimental Workflow.

Conclusion

This compound is a potent anabolic steroid that exerts its effects through the androgen receptor signaling pathway, leading to increased protein synthesis and a favorable environment for muscle growth. While direct quantitative in-vitro studies on its anabolic effects in muscle cell cultures are not extensively documented in publicly available literature, its strong binding affinity to the androgen receptor suggests a significant anabolic potential. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate and quantify the anabolic properties of this compound in a controlled laboratory setting. Further in-vitro research is warranted to fully elucidate the dose-dependent effects and the specific molecular targets of this compound in skeletal muscle cells, which will be invaluable for drug development and a deeper understanding of its physiological effects.

References

Methenolone Acetate: A Technical Examination of its Influence on Nitrogen Retention and Protein Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For an audience of researchers, scientists, and drug development professionals.

Executive Summary

Methenolone acetate, a synthetic derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid (AAS) recognized for its clinical applications in treating muscle-wasting conditions.[1] Its mechanism of action, centered on the potentiation of nitrogen retention and the stimulation of muscle protein synthesis, provides a compelling model for therapeutic development in catabolic states. This technical guide synthesizes the available preclinical and clinical data to provide an in-depth analysis of the molecular and physiological impacts of this compound. It details the underlying signaling pathways, presents available quantitative data, and outlines the experimental protocols used to ascertain its efficacy.

Core Mechanism of Action: Androgen Receptor Agonism

This compound exerts its physiological effects primarily by acting as an agonist for the androgen receptor (AR).[2] As a DHT derivative, it possesses a strong binding affinity for the AR in various tissues, including skeletal muscle.[3] Upon binding, the Methenolone-AR complex undergoes a conformational change, dissociates from heat shock proteins, and translocates from the cytoplasm into the cell nucleus.[4]

Within the nucleus, the activated complex dimerizes and binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the regulatory regions of target genes.[4] This binding event initiates the recruitment of co-activator proteins and the general transcriptional machinery, leading to an upregulation in the transcription of genes involved in anabolic processes.[5] This genomic signaling cascade is the primary driver behind the observed increases in protein synthesis and nitrogen retention.[3] A key characteristic of this compound is its inability to aromatize into estrogen, which eliminates the potential for estrogenic side effects.[3]

Androgen_Receptor_Signaling_Pathway Figure 1: this compound and Androgen Receptor Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methenolone Methenolone Acetate AR Androgen Receptor (AR) (Inactive) Methenolone->AR Binds Activated_AR Activated Methenolone-AR Complex AR->Activated_AR Conformational Change HSP Heat Shock Proteins (HSP) AR_HSP_Complex AR-HSP Complex AR_HSP_Complex->AR AR_HSP_Complex->HSP Activated_AR->HSP Dissociation Dimerized_AR Dimerized AR Complex Activated_AR->Dimerized_AR Dimerization & Nuclear Translocation ARE Androgen Response Element (ARE) on DNA Dimerized_AR->ARE Binds to Transcription Gene Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Produces Protein_Synthesis Protein Synthesis (in Ribosome) mRNA->Protein_Synthesis Translates to Nitrogen_Balance_Protocol Figure 2: Workflow for a Nitrogen Balance Study sub_selection Subject Selection & Informed Consent acclimatization 1. Acclimatization (5-7 days) - Controlled Diet sub_selection->acclimatization baseline 2. Baseline Data Collection (3-5 days) - Record Intake - Collect Urine & Feces acclimatization->baseline randomization 3. Randomization - Group A: this compound - Group B: Placebo baseline->randomization intervention 4. Intervention Period (e.g., 14-21 days) - Administer Compound - Continue Diet & Collection randomization->intervention analysis 5. Sample Analysis - Kjeldahl Method or Combustion for N2 Content intervention->analysis calculation 6. Calculation Balance = N_in - N_out analysis->calculation results Results & Statistical Analysis calculation->results MPS_Measurement_Protocol Figure 3: Workflow for MPS Measurement via Stable Isotope Infusion biopsy1 1. Baseline Muscle Biopsy (e.g., Vastus Lateralis) infusion 2. Primed, Constant IV Infusion (e.g., ¹³C₆-Phenylalanine) biopsy1->infusion processing 5. Tissue Processing - Isolate Protein-Bound & Intracellular Free Amino Acids biopsy1->processing sampling 3. Periodic Blood Sampling - Confirm Isotopic Steady State infusion->sampling During Infusion biopsy2 4. Final Muscle Biopsy (After ~3-6 hours) sampling->biopsy2 At end of Infusion biopsy2->processing analysis 6. Mass Spectrometry Analysis - Determine Isotopic Enrichment processing->analysis calculation 7. FSR Calculation - FSR (%/hr) = ΔE_p / (E_precursor * t) analysis->calculation

References

Biotransformation and Metabolic Pathways of Methenolone Acetate in Humans: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), has been utilized clinically for conditions such as aplastic anemia.[1] Its use is, however, more prominent in the realm of sports for performance enhancement, leading to its classification as a prohibited substance by the World Anti-Doping Agency (WADA).[2] A thorough understanding of its biotransformation and metabolic fate in humans is crucial for both therapeutic monitoring and effective doping control. This technical guide provides a comprehensive overview of the metabolic pathways of this compound, quantitative data on its metabolites, and detailed experimental protocols for their analysis.

Biotransformation and Metabolic Pathways

The metabolism of this compound is extensive, primarily occurring in the liver, and results in a variety of metabolites that are excreted in the urine, predominantly as glucuronide and sulfate conjugates.[3][4] The biotransformation process involves several key reactions:

  • Hydrolysis: The acetate ester at the C17 position is rapidly hydrolyzed to yield the active compound, methenolone.

  • Reduction of the A-ring: The 3-keto group and the double bond between C1 and C2 in the A-ring are subject to reduction. A major metabolic step is the reduction of the 3-keto group, leading to the formation of 3α-hydroxy metabolites.[5]

  • Oxidation of the 17-hydroxyl group: The 17β-hydroxyl group can be oxidized to a keto group.[3]

  • Hydroxylation: The steroid nucleus can undergo hydroxylation at various positions, most notably at C6 and C16.[3]

The major urinary metabolite of this compound is 3α-hydroxy-1-methylen-5α-androstan-17-one.[3][6] Other significant metabolites include methenolone itself, 17-epimethenolone, and various hydroxylated and reduced derivatives.[3]

Visualized Metabolic Pathway

The following diagram illustrates the primary metabolic transformations of this compound in humans.

Methenolone_Metabolism Metabolic Pathway of this compound Methenolone_acetate This compound Methenolone Methenolone Methenolone_acetate->Methenolone Hydrolysis Metabolite_1 3α-hydroxy-1-methylen- 5α-androstan-17-one (Major Metabolite) Methenolone->Metabolite_1 A-ring reduction Metabolite_2 17-epimethenolone Methenolone->Metabolite_2 Epimerization Metabolite_3 3α-hydroxy-1α-methyl- 5α-androstan-17-one Methenolone->Metabolite_3 Reduction Metabolite_4 Hydroxylated Metabolites (e.g., at C6, C16) Methenolone->Metabolite_4 Hydroxylation Conjugates Glucuronide and Sulfate Conjugates Metabolite_1->Conjugates Metabolite_2->Conjugates Metabolite_3->Conjugates Metabolite_4->Conjugates

Caption: Primary metabolic pathway of this compound in humans.

Quantitative Data on Metabolite Excretion

Quantitative analysis of this compound metabolites is essential for understanding its pharmacokinetic profile and for doping control purposes. The data presented below is summarized from various studies investigating the urinary excretion of methenolone and its metabolites following oral administration.

Compound Cumulative Urinary Excretion (% of ingested dose) Detection Window Reference
Methenolone1.63%Up to 90 hours[3]
3α-hydroxy-1-methylen-5α-androstan-17-oneMajor urinary metaboliteDetectable for at least 5 days[6]

Note: Detailed quantitative data on the percentage of each specific metabolite excreted is limited in the available literature. 3α-hydroxy-1-methylen-5α-androstan-17-one is consistently reported as the most abundant metabolite.

Experimental Protocols

The identification and quantification of this compound metabolites in human urine are primarily achieved through gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

GC-MS Analysis Protocol

Objective: To identify and quantify this compound and its metabolites in human urine.

1. Sample Preparation:

  • Hydrolysis: To 2 mL of urine, add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase from E. coli. Incubate at 55°C for 1 hour to cleave glucuronide conjugates. For sulfate conjugates, enzymatic hydrolysis with arylsulfatase or chemical solvolysis can be performed.
  • Extraction: Adjust the pH of the hydrolyzed urine to 9-10 with a carbonate buffer. Perform liquid-liquid extraction (LLE) with 5 mL of n-pentane or solid-phase extraction (SPE) using a C18 cartridge.
  • Derivatization: Evaporate the organic extract to dryness under a stream of nitrogen. Reconstitute the residue in a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst (e.g., NH4I and dithioerythritol) and heat at 60°C for 20 minutes to form trimethylsilyl (TMS) derivatives.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent).
  • Column: HP-5ms Ultra Inert (30 m x 0.25 mm, 0.25 µm) or similar non-polar capillary column.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Injector: Splitless mode at 280°C.
  • Oven Temperature Program: Initial temperature of 150°C, ramp to 240°C at 3°C/min, then ramp to 310°C at 10°C/min and hold for 5 minutes.
  • Mass Spectrometer: Agilent 5977B MSD (or equivalent).
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Full scan (m/z 50-650) for identification and selected ion monitoring (SIM) for quantification.

3. Data Analysis:

  • Metabolites are identified by comparing their retention times and mass spectra with those of certified reference materials.
  • Quantification is performed by constructing a calibration curve using an internal standard (e.g., testosterone-d3).

LC-MS/MS Analysis Protocol

Objective: To detect and confirm the presence of this compound and its conjugated metabolites in human urine.

1. Sample Preparation:

  • Direct Injection: For a rapid screening approach, urine samples can be diluted with the initial mobile phase (e.g., 1:10 v/v) and directly injected into the LC-MS/MS system.
  • Solid-Phase Extraction (SPE): For increased sensitivity and cleaner extracts, pass 2 mL of urine through a conditioned C18 SPE cartridge. Wash the cartridge with water and elute the analytes with methanol. Evaporate the eluate and reconstitute in the mobile phase.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).
  • Column: Zorbax Eclipse Plus C18 (100 x 2.1 mm, 1.8 µm) or similar reversed-phase column.
  • Mobile Phase A: 0.1% formic acid in water.
  • Mobile Phase B: 0.1% formic acid in acetonitrile.
  • Gradient: Start with 10% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
  • Flow Rate: 0.3 mL/min.
  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent).
  • Ionization Mode: Electrospray Ionization (ESI), positive mode.
  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for methenolone and its metabolites should be optimized.

3. Data Analysis:

  • The presence of a metabolite is confirmed by the detection of at least two specific MRM transitions at the correct retention time and with the expected ion ratio.
  • Quantification is achieved using a calibration curve with an appropriate internal standard.

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

Methenolone, as an androgen, exerts its biological effects by binding to and activating the androgen receptor (AR), a nuclear transcription factor. This interaction initiates a signaling cascade that leads to changes in gene expression, resulting in the anabolic effects associated with the steroid.

Androgen_Receptor_Signaling Androgen Receptor Signaling Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methenolone Methenolone Methenolone_AR Methenolone-AR Complex Methenolone->Methenolone_AR AR Androgen Receptor (AR) AR_HSP AR-HSP Complex AR->AR_HSP AR->Methenolone_AR HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR Dissociation Dimerization Dimerization Methenolone_AR->Dimerization Translocation ARE Androgen Response Element (ARE) on DNA Dimerization->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Translation Translation mRNA->Translation Proteins Proteins Translation->Proteins Effects Anabolic Effects (e.g., muscle growth) Proteins->Effects

Caption: Simplified androgen receptor signaling pathway for Methenolone.

Experimental Workflow for Metabolite Analysis

The following diagram outlines a typical workflow for the identification and quantification of this compound metabolites in urine.

Experimental_Workflow Experimental Workflow for Metabolite Analysis Urine_Sample Urine Sample Collection Sample_Prep Sample Preparation (Hydrolysis, Extraction) Urine_Sample->Sample_Prep Derivatization Derivatization (for GC-MS) Sample_Prep->Derivatization LC_MS LC-MS/MS Analysis Sample_Prep->LC_MS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition (Full Scan / SIM / MRM) GC_MS->Data_Acquisition LC_MS->Data_Acquisition Data_Processing Data Processing (Peak Integration, Spectral Matching) Data_Acquisition->Data_Processing Identification Metabolite Identification Data_Processing->Identification Quantification Quantification Data_Processing->Quantification Report Final Report Identification->Report Quantification->Report

Caption: General workflow for urinary steroid metabolite analysis.

References

The Pharmacokinetics of Oral Methenolone Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methenolone acetate (17β-acetoxy-1-methyl-5α-androst-1-en-3-one) is an orally administered anabolic steroid that has been utilized in clinical settings for conditions such as muscle wasting diseases and anemia.[1] Unlike many other oral anabolic steroids, it is not a 17α-alkylated compound, which contributes to a lower risk of hepatotoxicity.[2] Its anabolic activity is considered moderate, and it does not undergo aromatization to estrogenic compounds, thereby eliminating side effects such as gynecomastia and significant water retention.[2] A thorough understanding of its pharmacokinetic profile is essential for optimizing therapeutic applications and for its detection in sports doping control.

Pharmacokinetic Profile

Oral this compound is known for its rapid absorption and short half-life, necessitating frequent administration to maintain stable blood concentrations.[2]

Absorption and Distribution

Upon oral administration, this compound is readily absorbed from the gastrointestinal tract.[2] Due to its esterification at the 17β-hydroxyl group, it is somewhat protected from extensive first-pass metabolism in the liver. Methenolone has a very low affinity for human serum sex hormone-binding globulin (SHBG), which is approximately 16% of that of testosterone.[3]

Metabolism and Excretion

This compound undergoes significant metabolism prior to excretion. The primary route of elimination is through the urine in the form of various metabolites.[4] The parent compound, methenolone, has been detected in urine up to 90 hours after a single oral dose.[4] The cumulative urinary excretion of the parent steroid, however, accounts for only a small fraction of the ingested dose, approximately 1.63%.[4]

The biotransformation of this compound involves oxidation of the 17-hydroxyl group and reduction of the A-ring, with potential hydroxylation at other positions.[4] The major metabolite identified in human urine is 3α-hydroxy-1-methylen-5α-androstan-17-one.[4][5] Numerous other minor metabolites have also been characterized, primarily from the glucuronide fraction.[4]

Table 1: Qualitative Pharmacokinetic Parameters of Oral this compound

ParameterDescriptionReference(s)
Absorption Rapidly absorbed following oral administration.[2]
Half-life Approximately 6 hours.[2]
Dosing Frequency Typically requires daily or twice-daily dosing to maintain stable plasma levels.[2]
Hepatotoxicity Considered to have a mild risk of liver stress compared to 17α-alkylated oral steroids.[2]

Table 2: Identified Urinary Metabolites of this compound in Humans Following a 50 mg Oral Dose

MetaboliteFraction
MethenoloneGlucuronide
3α-hydroxy-1-methylen-5α-androstan-17-one (Major Metabolite)Glucuronide
3α-hydroxy-1α-methyl-5α-androstan-17-oneGlucuronide
17-epimethenoloneGlucuronide
3α,6β-dihydroxy-1-methylen-5α-androstan-17-oneGlucuronide
2ξ-hydroxy-1-methylen-5α-androstan-3,17-dioneGlucuronide
6β-hydroxy-1-methyl-5α-androst-1-en-3,17-dioneGlucuronide
16α-hydroxy-1-methyl-5α-androst-1-en-3,17-dioneGlucuronide
3α,16α-dihydroxy-1-methyl-5α-androst-1-en-17-oneGlucuronide
Isomeric steroids with a 16α- or 16β-hydroxyl groupSulfate
1-methyl-5α-androst-1-en-3,17-dioneFree Steroid
Data sourced from Goudreault & Massé (1990).[4]

Experimental Protocols

Human Metabolism Study Protocol

The following protocol is based on the study by Goudreault & Massé (1990) for the identification of urinary metabolites of this compound.[4]

  • Subjects and Dosing: Two healthy male volunteers were administered a single oral dose of 50 mg of this compound.

  • Urine Collection: Urine samples were collected over a period of time following administration.

  • Sample Preparation:

    • Urine samples were separated into glucuronide, sulfate, and free steroid fractions.

    • Enzymatic hydrolysis was performed to cleave the conjugates.

  • Analytical Method:

    • Metabolites were extracted from the urine samples.

    • The extracted steroids were derivatized to form TMS ether, TMS enol-TMS ether, and MO-TMS derivatives.

    • Analysis was conducted using gas chromatography/mass spectrometry (GC/MS) to identify the structure of the metabolites.

experimental_workflow cluster_dosing Dosing cluster_collection Sample Collection cluster_preparation Sample Preparation cluster_analysis Analysis dosing Oral Administration of 50mg This compound to Volunteers collection Urine Sample Collection dosing->collection fractionation Fractionation: - Glucuronide - Sulfate - Free Steroid collection->fractionation hydrolysis Enzymatic Hydrolysis fractionation->hydrolysis extraction Metabolite Extraction hydrolysis->extraction derivatization Derivatization (TMS, MO-TMS) extraction->derivatization gcms Gas Chromatography/ Mass Spectrometry (GC/MS) derivatization->gcms identification Metabolite Identification gcms->identification

Fig. 1: Experimental workflow for the identification of urinary metabolites.

Signaling Pathway

This compound exerts its anabolic effects primarily through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily.[1][2]

Upon entering the cell, methenolone binds to the AR in the cytoplasm. This binding event triggers a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs). The activated androgen-AR complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes. This interaction recruits co-regulatory proteins and modulates the transcription of genes involved in protein synthesis and other anabolic processes.[2]

signaling_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MA This compound AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) MA->AR_HSP Binding AR_MA Activated AR-Methenolone Complex AR_HSP->AR_MA HSP Dissociation AR_dimer AR Dimerization AR_MA->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Modulation of Gene Transcription ARE->Transcription Recruitment of Co-regulators

References

Methodological & Application

Application Notes and Protocols for In-Vitro Methenolone Acetate Dosage Calculation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is recognized for its moderate anabolic and weak androgenic properties.[1] While its primary clinical applications have been in treating anemia resulting from bone marrow failure, its use in research extends to understanding muscle growth, cell differentiation, and inflammatory responses.[1] This document provides detailed application notes and protocols for calculating and applying this compound dosages in various in-vitro experimental settings.

Data Presentation: Quantitative In-Vitro Data for this compound and its Metabolites

The following table summarizes the available quantitative data for this compound and its metabolites in different in-vitro models. It is important to note that specific dosage-response data for this compound in muscle cell hypertrophy and macrophage inflammation models is limited in publicly available literature. The data presented here is based on studies of its metabolites and related androgens.

CompoundCell Line/AssayConcentration/DosageObserved EffectCitation
This compound (and its metabolites)BJ Human FibroblastNot specifiedNon-cytotoxic[2]
Metabolite 3T-cell Proliferation AssayIC50 = 4.4 ± 0.01 µg/mLSignificant inhibition of T-cell proliferation[2]
Metabolite 5T-cell Proliferation AssayIC50 = 10.2 ± 0.01 µg/mLSignificant inhibition of T-cell proliferation[2]
This compound (Substrate 1)TNF-α Production AssayNot specified62.5 ± 4.4% inhibition of TNF-α production[2]
Metabolite 5TNF-α Production AssayNot specified81.0 ± 2.5% inhibition of TNF-α production[2]
Dihydrotestosterone (DHT)C2C12 MyoblastsDose-dependentStimulation of proliferation and differentiation[3]
Dihydrotestosterone (DHT)C2C12-AR Myotubes100 nM20% increase in total protein content[4]
TestosteroneC2C12 Myotubes1nM, 10nM, 100nM, 1µMDose-dependent increase in myotube diameter[5]

Experimental Protocols

Preparation of this compound Stock Solution for Cell Culture

Objective: To prepare a sterile stock solution of this compound for use in in-vitro experiments.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile pipette tips

Protocol:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 100 mM).

  • Vortex the solution until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.

  • Sterile-filter the stock solution through a 0.22 µm syringe filter into a sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to minimize solvent-induced cytotoxicity.

In-Vitro Muscle Hypertrophy Assay using C2C12 Myotubes

Objective: To assess the anabolic effects of this compound on muscle cell hypertrophy by measuring myotube diameter in C2C12 cells. While direct dosage data for this compound is scarce, this protocol is based on studies using other androgens like testosterone and DHT.[4][5]

Materials:

  • C2C12 myoblasts

  • Growth Medium (GM): Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Differentiation Medium (DM): DMEM with 2% Horse Serum (HS) and 1% Penicillin-Streptomycin.

  • This compound stock solution (in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde or ice-cold methanol)

  • Microscope with imaging capabilities

  • Image analysis software

Protocol:

  • Cell Seeding: Seed C2C12 myoblasts in multi-well plates at a density that allows them to reach approximately 80-90% confluency within 24-48 hours.

  • Differentiation: Once confluent, aspirate the GM and replace it with DM to induce myotube formation. Culture the cells in DM for 4-6 days, replacing the medium every 48 hours.

  • Treatment: Prepare serial dilutions of this compound in DM from the stock solution. A suggested starting range, based on testosterone studies, could be 1 nM to 1 µM.[5] A vehicle control (DM with the same final concentration of DMSO) must be included.

  • Replace the medium in the differentiated myotube cultures with the prepared this compound-containing DM or vehicle control DM.

  • Incubate for 48-72 hours.

  • Fixation and Imaging: After the treatment period, wash the cells with PBS and fix them.

  • Capture images of multiple random fields for each treatment condition using a phase-contrast microscope.

  • Analysis: Using image analysis software, measure the diameter of at least 50-100 myotubes per treatment group. Calculate the average myotube diameter for each condition.

In-Vitro Anti-Inflammatory Assay using RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory potential of this compound by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Materials:

  • RAW 264.7 macrophage cells

  • Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • Sodium nitrite standard solution

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours.

  • Pre-treatment: Prepare various concentrations of this compound in culture medium. A suggested starting range could be 1 µM to 50 µM. Add the diluted this compound or vehicle control to the cells and incubate for 1-2 hours.

  • Stimulation: Add LPS to all wells (except for the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: Incubate the plates for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent to each well containing the supernatant.

    • Incubate at room temperature for 10-15 minutes, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Create a standard curve using the sodium nitrite standard. Calculate the concentration of nitrite in each sample from the standard curve to determine the level of NO production. Compare the NO levels in the this compound-treated groups to the LPS-only treated group.

Mandatory Visualizations

Signaling_Pathway Methenolone Methenolone Acetate AR Androgen Receptor (AR) Methenolone->AR Binds HSP Heat Shock Proteins AR->HSP Dissociates from Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA AR->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (e.g., Muscle Hypertrophy) Protein_Synthesis->Anabolic_Effects Leads to

Caption: this compound Signaling Pathway.

Experimental_Workflow cluster_Preparation Preparation cluster_Experiment Experiment cluster_Analysis Analysis Stock_Solution Prepare this compound Stock Solution (in DMSO) Treatment Treat with this compound (various concentrations) Stock_Solution->Treatment Cell_Culture Culture C2C12 Myoblasts Differentiation Induce Differentiation to Myotubes Cell_Culture->Differentiation Differentiation->Treatment Imaging Fix and Image Myotubes Treatment->Imaging Measurement Measure Myotube Diameter Imaging->Measurement Data_Analysis Analyze and Compare Data Measurement->Data_Analysis

Caption: C2C12 Muscle Hypertrophy Assay Workflow.

Logical_Relationship Methenolone This compound AR_Binding Androgen Receptor Binding Methenolone->AR_Binding Primary Mechanism Anti_Inflammatory Anti-Inflammatory Activity Methenolone->Anti_Inflammatory Potential Effect (via other pathways?) Anabolic_Activity Anabolic Activity (Muscle Growth) AR_Binding->Anabolic_Activity Leads to

Caption: Logical Relationship of this compound's Activities.

References

Protocol for dissolving Methenolone acetate for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Topic: Protocol for Dissolving Methenolone Acetate for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT).[1][2][3] It is utilized in research to investigate androgen receptor (AR) signaling pathways, muscle cell biology, and its potential therapeutic or toxicological effects in various cell models.[4] Due to its hydrophobic nature, this compound is poorly soluble in aqueous solutions like cell culture media. Therefore, a proper solubilization protocol is critical to ensure accurate and reproducible experimental results.

This document provides a detailed protocol for the preparation of this compound solutions for use in cell culture experiments. The recommended procedure involves creating a concentrated stock solution in an organic solvent, followed by dilution to the final working concentration in the cell culture medium.

Chemical Properties

A summary of the key chemical and physical properties of this compound is provided below. This information is essential for calculating the required mass for stock solution preparation.

PropertyValueReference
Chemical Name This compound[1][2][3]
Synonyms Primobolan, Metenolone acetate[3][5]
CAS Number 434-05-9[1][3][6]
Molecular Formula C₂₂H₃₂O₃[1][5][6]
Molecular Weight 344.49 g/mol [1][5][6]
Appearance White to Off-White Solid[1][2]
Solubility DMSO: ≥ 3.6 mg/mL (10.45 mM)[1][2]
Storage Temp. Store powder at -20°C[1][2]

Experimental Protocol: Preparation of this compound Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO) and its subsequent dilution for cell culture applications.

Materials
  • This compound powder (CAS: 434-05-9)

  • Dimethyl Sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or cryovials

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile, filtered pipette tips

Preparation of 10 mM Stock Solution
  • Calculation: To prepare a 10 mM stock solution, calculate the mass of this compound required.

    • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

    • Mass = 0.010 mol/L × 0.001 L × 344.49 g/mol × 1000 mg/g = 3.44 mg

  • Weighing: Carefully weigh out 3.44 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Dissolving: Add 1 mL of sterile, cell culture grade DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for several minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[7] Visually inspect the solution to ensure no solid particles remain.

  • Storage: Aliquot the 10 mM stock solution into smaller volumes (e.g., 20-50 µL) in sterile cryovials to minimize freeze-thaw cycles. Store the aliquots at -20°C. The stock solution in DMSO is generally stable for up to 3 months at this temperature.[7]

Preparation of Working Solution

The concentrated stock solution must be diluted into the cell culture medium to achieve the desired final concentration for treating cells. It is crucial to maintain the final DMSO concentration at a non-toxic level, typically ≤ 0.1% (v/v) .[8][9]

Example: Preparing a 10 µM working solution:

  • Intermediate Dilution (Optional but Recommended): To achieve a low final concentration accurately, a serial dilution is recommended. For instance, first dilute the 10 mM stock solution 1:100 in sterile culture medium to create a 100 µM intermediate solution.

    • Add 5 µL of the 10 mM stock to 495 µL of culture medium.

  • Final Dilution: Dilute the intermediate solution to the final working concentration.

    • To make a 10 µM working solution from the 100 µM intermediate, perform a 1:10 dilution. For example, add 100 µL of the 100 µM solution to 900 µL of culture medium.

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO to the culture medium without the compound. For a 1:1000 final dilution of the DMSO stock, the vehicle control would contain 0.1% DMSO.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the experimental workflow and the general mechanism of action for this compound.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation cluster_culture Cell Treatment weigh 1. Weigh 3.44 mg This compound Powder add_dmso 2. Add 1 mL Sterile DMSO weigh->add_dmso dissolve 3. Vortex / Warm To Dissolve Completely add_dmso->dissolve store 4. Aliquot and Store Stock at -20°C dissolve->store stock 10 mM Stock Solution (from storage) dilute Dilute in Cell Culture Medium stock->dilute final Final Working Solution (e.g., 1-100 µM) Final DMSO ≤ 0.1% dilute->final control Prepare Vehicle Control (Medium + same % DMSO) dilute->control treat Add Working Solution to Cell Culture incubate Incubate for Desired Time Period treat->incubate assay Perform Downstream Assays incubate->assay

Caption: Workflow for preparing this compound solutions for cell culture.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MA This compound (MA) AR Androgen Receptor (AR) MA->AR Complex MA-AR Complex AR->Complex DNA DNA (Androgen Response Elements) Complex->DNA Translocation Nucleus Nucleus Transcription Gene Transcription DNA->Transcription Protein Protein Synthesis Transcription->Protein Translation (in Cytoplasm) Response Cellular Response (e.g., Anabolic Effects) Protein->Response

Caption: Simplified signaling pathway of this compound.[4]

References

Application Notes and Protocols for the GC-MS Analysis of Methenolone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the qualitative and quantitative analysis of Methenolone acetate using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone. It is used therapeutically for conditions such as anemia due to bone marrow failure.[1] Due to its potential for misuse in sports to enhance performance and muscle mass, sensitive and specific analytical methods are required for its detection and quantification in various matrices, including pharmaceutical preparations and biological samples.[2][3] Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of steroids, offering high chromatographic resolution and specific detection.[4][5][6]

This application note details a comprehensive GC-MS method for the analysis of this compound, including sample preparation, instrument parameters, and expected results.

Experimental Protocols

The following protocols are adapted from validated methods for the analysis of anabolic steroids in pharmaceutical products and are suitable for the analysis of this compound.[4][5]

Sample Preparation (for oil-based solutions and tablets)

2.1.1. Oil-Based Formulations

  • Sample Dilution: Accurately weigh a portion of the oil-based sample and dilute it with methanol to achieve an approximate final concentration of 50 µg/mL of this compound.[4]

  • Internal Standard Spiking: Add an internal standard (e.g., testosterone phenylpropionate or a deuterated analog) to the diluted sample to a final concentration of approximately 10 µg/mL.[4]

  • Homogenization: Vortex the solution for 30 seconds, followed by sonication for 10 minutes to ensure complete dissolution.[4][5]

  • Precipitation of Excipients: Centrifuge the sample at 3000 rpm for 5 minutes to precipitate any insoluble materials.[4]

  • Aliquoting: Carefully transfer the clear supernatant to an autosampler vial for GC-MS analysis.[4]

2.1.2. Tablet Formulations

  • Sample Weighing and Grinding: Weigh and finely grind a representative number of tablets to obtain a homogenous powder.

  • Extraction: Accurately weigh a portion of the powdered tablets and suspend it in methanol.

  • Homogenization: Vortex the suspension for 1 minute, followed by sonication for 15 minutes to ensure complete extraction of the active ingredient.

  • Internal Standard Spiking: Add an internal standard to the suspension.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Aliquoting: Transfer the clear supernatant to an autosampler vial for GC-MS analysis.

Derivatization (Optional but Recommended)

For improved volatility and thermal stability during GC-MS analysis, derivatization of this compound is recommended. Trimethylsilylation (TMS) is a common derivatization technique for steroids.

  • Evaporation: Evaporate a known volume of the sample extract to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Analysis: Cool the sample to room temperature before injection into the GC-MS system.

GC-MS Instrumentation and Conditions

The following instrumental parameters are a robust starting point for the analysis of this compound.[4][5]

Parameter Condition
Gas Chromatograph Agilent 7890A GC System or equivalent[4][5]
Mass Spectrometer Agilent 5975C Mass Spectrometer or equivalent[4][5]
Injector Splitless mode, 1.0 µL injection volume, 280°C[4][5]
Carrier Gas Helium at a constant flow of 1.0-2.5 mL/min[4][5]
Column HP-5MS (5% Phenyl Methyl Siloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness, or equivalent
Oven Program Initial temp: 200°C, Ramp: 30°C/min to 250°C (hold 16 min), Ramp: 30°C/min to 300°C (hold 8.5 min)[5]
MS Interface Temp 280°C[4][5]
Ion Source Temp 230°C[4][5]
Ionization Energy 70 eV[4][5]
Acquisition Mode Full Scan (for qualitative analysis) and Selected Ion Monitoring (SIM) (for quantitative analysis)[4]

Data Presentation

Quantitative data for the GC-MS analysis of this compound is summarized below. Note that the retention time is dependent on the specific chromatographic conditions and column used.

Parameter Value Reference
Molecular Weight 344.5 g/mol
Retention Time (approx.) ~7.8 min (under HPLC conditions, GC-MS time will vary)[2][3]
Quantification Ion (m/z) 344 (M+)Adapted from[4]
Qualifier Ions (m/z) 284, 269, 124Adapted from[4][7]

Note: The mass-to-charge ratios (m/z) are for the underivatized molecule and may differ upon derivatization.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample (Oil or Tablet) dilution Dilution/Extraction with Methanol start->dilution is_spike Internal Standard Spiking dilution->is_spike homogenize Vortexing and Sonication is_spike->homogenize centrifuge Centrifugation homogenize->centrifuge aliquot Transfer Supernatant centrifuge->aliquot gcms GC-MS Injection and Analysis aliquot->gcms data_acq Data Acquisition (Full Scan / SIM) gcms->data_acq qual_analysis Qualitative Analysis (Mass Spectrum) data_acq->qual_analysis quant_analysis Quantitative Analysis (Peak Area Ratio) data_acq->quant_analysis report Reporting qual_analysis->report quant_analysis->report Analytical_Pathway Analyte_in_Matrix This compound in Sample Matrix Extraction Extraction into Solvent Analyte_in_Matrix->Extraction GC_Injection Injection into GC Extraction->GC_Injection Vaporization Vaporization in Injector GC_Injection->Vaporization Separation Chromatographic Separation in Column Vaporization->Separation Ionization Ionization in MS Source (EI) Separation->Ionization Fragmentation Molecular Fragmentation Ionization->Fragmentation Mass_Analysis Mass-to-Charge Separation in Analyzer Fragmentation->Mass_Analysis Detection Detection by Electron Multiplier Mass_Analysis->Detection Signal_Processing Signal Processing and Data Output Detection->Signal_Processing

References

High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Methenolone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

This document provides a detailed application note and a comprehensive protocol for the quantification of Methenolone acetate using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method. This information is intended for researchers, scientists, and professionals involved in drug development and quality control.

Introduction

This compound is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT).[1] It is used medically for treating conditions such as anemia and osteoporosis, and is also illicitly used for performance enhancement in sports.[2] Accurate and reliable quantification of this compound in various matrices, including pharmaceutical formulations and dietary supplements, is crucial for ensuring product quality, safety, and for regulatory compliance. The RP-HPLC method detailed below offers a selective and precise approach for the analytical characterization of this compound.[2][3]

Principle of the Method

This method utilizes RP-HPLC to separate this compound from other components in a sample. The separation is achieved on a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and water. The analyte is detected and quantified using an ultraviolet (UV) detector at a specific wavelength. The concentration of this compound in a sample is determined by comparing its peak area to that of a known standard.

Chromatographic Conditions

A summary of the optimal chromatographic conditions for the quantification of this compound is presented in the table below.[2][3]

ParameterCondition
HPLC System UltiMateDionex 3000 SD liquid chromatograph or equivalent
Column Kintex 5µm EVO C18 (100 × 4.6 mm)
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 25 °C
UV Detection 240 nm
Retention Time Methenolone: ~3.090 min, this compound: ~7.717 min

Method Validation Summary

The described RP-HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.[3] The validation parameters are summarized below.

Validation ParameterResult
Specificity No significant interfering peaks were observed at the retention time of this compound.[3]
Linearity Range 0.0125 µg/mL to 0.1 µg/mL[3]
Accuracy The method has been proven to be accurate.[3]
Precision The method has been demonstrated to be precise.[3]

Experimental Protocol

Reagents and Materials
  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm Syringe Filters

Preparation of Standard Solutions
  • Standard Stock Solution: Accurately weigh a suitable amount of this compound Reference Standard and dissolve it in methanol to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (Acetonitrile:Water, 60:40 v/v) to achieve concentrations within the linearity range (0.0125 µg/mL to 0.1 µg/mL).

Preparation of Sample Solutions

The sample preparation method will vary depending on the matrix (e.g., tablets, oils, supplements). A general procedure for a solid dosage form is outlined below.

  • Sample Weighing: Accurately weigh and finely powder a representative number of tablets.

  • Extraction: Transfer a portion of the powdered sample, equivalent to a specific amount of this compound, into a volumetric flask. Add a suitable volume of methanol and sonicate for approximately 20 minutes to ensure complete extraction.[4]

  • Dilution: Dilute the extracted sample solution with the mobile phase to a concentration that falls within the calibration curve's range.

  • Filtration: Filter the final diluted sample solution through a 0.45 µm syringe filter before injection into the HPLC system.

HPLC Analysis
  • Equilibrate the HPLC system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

  • Inject 20 µL of the blank (mobile phase), followed by the standard solutions and then the sample solutions.

  • Record the chromatograms and integrate the peak areas corresponding to this compound.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Quantification: Determine the concentration of this compound in the sample solutions by interpolating their peak areas on the calibration curve.

  • Calculate the final concentration of this compound in the original sample, taking into account the dilution factors.

Experimental Workflow

HPLC_Workflow A Standard & Sample Preparation B HPLC System Equilibration A->B Prepare solutions C Injection of Blank, Standards & Samples B->C System ready D Chromatographic Separation (C18 Column) C->D Inject E UV Detection (240 nm) D->E Elution F Data Acquisition & Integration E->F Signal G Data Analysis & Quantification F->G Peak areas

Caption: Workflow for the HPLC quantification of this compound.

Signaling Pathways

As this application note describes an analytical chemistry method, there are no biological signaling pathways involved in the procedure itself. The provided workflow diagram illustrates the logical sequence of the experimental steps.

References

Application Notes and Protocols for Studying the Effects of Methenolone Acetate in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), is utilized in clinical settings for conditions such as anemia and muscle wasting.[1] It is also of interest in research for its potential anabolic effects on skeletal muscle. These application notes provide a comprehensive overview of the use of animal models, particularly rodents, to study the physiological and molecular effects of this compound on skeletal muscle. Detailed protocols for drug administration, and subsequent tissue analysis are provided to facilitate reproducible experimental design.

Animal Models

Rats are a commonly used and appropriate model for studying the effects of this compound due to their well-characterized physiology and the availability of standardized research methodologies.[2] Wistar or Sprague-Dawley strains are frequently employed.[3] The choice of sex may influence outcomes, as some studies have shown differential effects of AAS in male and female rats.[4]

Data Presentation: Summary of Quantitative Effects

The following tables summarize quantitative data from studies investigating the effects of Methenolone and its esters in animal models.

Table 1: Effects of Methenolone Enanthate on Organ and Body Weight in Rats [2]

ParameterControl Group (Male)Methenolone Enanthate Group (Male)Control Group (Female)Methenolone Enanthate Group (Female)
Initial Body Weight (g)225.3 ± 10.1224.8 ± 9.8185.6 ± 7.5186.1 ± 8.2
Final Body Weight (g)310.5 ± 15.2295.7 ± 12.9220.4 ± 11.3235.9 ± 10.5
Heart Weight (g)1.05 ± 0.081.18 ± 0.110.85 ± 0.060.98 ± 0.09
Left Ventricle Weight (g)0.68 ± 0.060.79 ± 0.080.55 ± 0.050.65 ± 0.07

*Statistically significant difference from the respective control group (p < 0.05). Data are presented as mean ± standard deviation. Methenolone enanthate was administered at 0.5 mg/kg intraperitoneally five times a week for four weeks.[2]

Table 2: Effects of Methenolone Enanthate on Femur Morphometry in Adolescent Rats

ParameterControl Group (Male)Methenolone Enanthate Group (Male)Control Group (Female)Methenolone Enanthate Group (Female)
Femur Length (mm)34.2 ± 0.832.9 ± 0.732.5 ± 0.633.8 ± 0.9
Femur Corpus Thickness (mm)4.8 ± 0.24.5 ± 0.34.3 ± 0.24.7 ± 0.3
Femoral Cortex Thickness (mm)1.9 ± 0.11.8 ± 0.11.8 ± 0.12.0 ± 0.2*

*Statistically significant difference from the respective control group (p < 0.05). Data are presented as mean ± standard deviation. Methenolone enanthate was administered at 0.5 mg/kg intraperitoneally five times a week for four weeks.

Signaling Pathways

This compound, as an androgen, exerts its effects primarily through the androgen receptor (AR). The following diagram illustrates the general signaling pathway of androgens in skeletal muscle, leading to muscle protein synthesis and hypertrophy.

Androgen Receptor Signaling Pathway in Skeletal Muscle cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methenolone This compound AR Androgen Receptor (AR) Methenolone->AR Diffuses into cell Met_AR Methenolone-AR Complex Methenolone->Met_AR Binds to AR, HSP dissociates AR_HSP AR-HSP Complex AR->AR_HSP HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->Met_AR PI3K PI3K Met_AR->PI3K Non-genomic action Met_AR_dimer Methenolone-AR Dimer Met_AR->Met_AR_dimer Dimerization & Translocation Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis fourEBP1->Protein_Synthesis Inhibits (when active) ARE Androgen Response Element (ARE) Met_AR_dimer->ARE Binds to ARE Gene_Transcription Gene Transcription (e.g., IGF-1, MyoD) ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA mRNA->Protein_Synthesis Translation Hypertrophy Muscle Hypertrophy Protein_Synthesis->Hypertrophy

Caption: Androgen Receptor Signaling Pathway in Skeletal Muscle.

Experimental Protocols

The following protocols provide a framework for investigating the effects of this compound in a rat model.

Experimental Workflow

Experimental Workflow for this compound Study in Rats start Start: Animal Acclimation grouping Randomly Assign to Groups (e.g., Control, this compound) start->grouping treatment Administer this compound or Vehicle (e.g., Intraperitoneal Injection) grouping->treatment monitoring Monitor Body Weight and Health treatment->monitoring monitoring->treatment Daily/Weekly euthanasia Euthanasia and Tissue Collection (e.g., Gastrocnemius, Soleus) monitoring->euthanasia histology Histological Analysis (H&E, IHC for Fiber Typing) euthanasia->histology western_blot Western Blot Analysis (e.g., AR, p-mTOR, p-S6K1) euthanasia->western_blot gene_expression Gene Expression Analysis (RT-qPCR for IGF-1, MyoD) euthanasia->gene_expression data_analysis Data Analysis and Interpretation histology->data_analysis western_blot->data_analysis gene_expression->data_analysis

Caption: Experimental Workflow for a this compound Study in Rats.

Protocol 1: Administration of this compound to Rats

1. Materials:

  • This compound powder

  • Sterile vehicle (e.g., sesame oil, peanut oil)

  • Sterile glass vials

  • Syringes (1 mL) and needles (25-27 gauge for intraperitoneal or intramuscular injection)

  • 70% ethanol

  • Analytical balance

2. Preparation of Dosing Solution (Example: 1 mg/mL):

  • In a sterile environment (e.g., laminar flow hood), accurately weigh 10 mg of this compound powder.

  • Aseptically transfer the powder to a sterile glass vial.

  • Add 10 mL of sterile vehicle to the vial.

  • Gently warm the vial and vortex until the powder is completely dissolved.

  • Store the solution at room temperature, protected from light.

3. Administration:

  • Accurately weigh the rat to determine the correct dose volume. For a 0.5 mg/kg dose in a 300g rat, the required dose is 0.15 mg, which corresponds to 0.15 mL of a 1 mg/mL solution.

  • Gently restrain the rat.

  • For intraperitoneal (IP) injection, locate the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Disinfect the injection site with 70% ethanol.

  • Insert the needle at a 15-30 degree angle and inject the solution.

  • For intramuscular (IM) injection, the quadriceps or gluteal muscles are common sites.

  • Monitor the animal for any adverse reactions post-injection.

  • Repeat administration as per the experimental design (e.g., five times a week for four weeks).[2]

Protocol 2: Skeletal Muscle Tissue Collection and Processing

1. Euthanasia and Dissection:

  • Euthanize the rat using an IACUC-approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Immediately dissect the hindlimb muscles of interest (e.g., gastrocnemius, soleus, plantaris).

  • Carefully remove connective tissue and weigh the muscles.

  • For histology, embed a portion of the muscle in optimal cutting temperature (OCT) compound and freeze in isopentane cooled by liquid nitrogen. Store at -80°C.

  • For molecular analysis (Western blot, RT-qPCR), snap-freeze the remaining muscle tissue in liquid nitrogen and store at -80°C.

Protocol 3: Histological Analysis of Muscle Fiber Cross-Sectional Area (CSA)

1. Cryosectioning and Staining:

  • Cut 10 µm thick cross-sections from the OCT-embedded muscle samples using a cryostat at -20°C.

  • Mount the sections on glass slides.

  • For general morphology and CSA measurement, perform Hematoxylin and Eosin (H&E) staining.

  • For fiber typing, perform immunohistochemistry (IHC) using antibodies against different myosin heavy chain isoforms (e.g., Type I, IIa, IIx, IIb).

2. Image Acquisition and Analysis:

  • Capture images of the stained muscle sections using a light microscope equipped with a digital camera.

  • Use image analysis software (e.g., ImageJ) to manually or semi-automatically outline individual muscle fibers and calculate their cross-sectional area.[5]

  • Measure at least 100-200 fibers per muscle sample to obtain a representative average CSA.[6]

Protocol 4: Western Blot Analysis of Protein Expression

1. Protein Extraction:

  • Homogenize the frozen muscle tissue in RIPA lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the homogenate at 4°C to pellet cellular debris.

  • Collect the supernatant containing the protein lysate.

  • Determine the protein concentration using a BCA or Bradford assay.

2. SDS-PAGE and Immunoblotting:

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with primary antibodies against the proteins of interest (e.g., AR, phosphorylated-mTOR, phosphorylated-S6K1) overnight at 4°C.[7][8]

  • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH, β-actin).

Conclusion

The provided application notes and protocols offer a robust framework for researchers to investigate the effects of this compound on skeletal muscle in animal models. By employing these standardized methodologies, researchers can generate reliable and reproducible data to further elucidate the mechanisms of action of this anabolic agent and its potential therapeutic applications. Adherence to ethical guidelines for animal research is paramount throughout all experimental procedures.

References

Application Notes and Protocols for Methenolone Acetate Administration in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical administration of Methenolone acetate, a synthetic anabolic-androgenic steroid (AAS). This document outlines its mechanism of action, pharmacokinetic and pharmacodynamic properties, and detailed protocols for its use in laboratory animal models.

Introduction

This compound, a derivative of dihydrotestosterone (DHT), is an orally administered anabolic steroid.[1][2][3] Its enanthate ester counterpart is administered via intramuscular injection.[4][5] Methenolone is recognized for its moderate anabolic effects and weak androgenic properties.[2] A key characteristic of Methenolone is its inability to aromatize into estrogen, which mitigates estrogen-related side effects such as gynecomastia and significant water retention.[1][6][7] In preclinical research, Methenolone is utilized to investigate its effects on muscle growth, body composition, and bone density.

Mechanism of Action

This compound exerts its effects primarily through its interaction with the androgen receptor (AR).[1][7] As a DHT derivative, it binds to and activates the AR in various tissues, including skeletal muscle.[7][8] This ligand-receptor complex then translocates to the cell nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of specific target genes involved in muscle protein synthesis and other anabolic processes.[8][9] The activation of the AR by Methenolone leads to an increase in nitrogen retention within muscle cells, creating a positive nitrogen balance that is conducive to muscle growth and preservation.[1][7]

Signaling Pathway

The binding of Methenolone to the androgen receptor initiates a cascade of downstream signaling events that promote muscle hypertrophy. This includes the modulation of pathways involving insulin-like growth factor 1 (IGF-1) and Akt, which are critical regulators of muscle protein synthesis and cell growth.[9][10][11]

This compound Signaling Pathway

Pharmacokinetics

Limited specific pharmacokinetic data for this compound in preclinical models is publicly available. The following table summarizes known parameters, primarily for the enanthate ester.

ParameterMethenolone Enanthate (Intramuscular)This compound (Oral)Source(s)
Animal Model General (not specified)Not specified in preclinical models[4][5]
Biological Half-life ~10.5 daysData not available[4][5]
Cmax Data not availableData not available
Tmax Data not availableData not available
Bioavailability Not applicable (IM)Data not available

Pharmacodynamics

Preclinical studies in rats have demonstrated the anabolic effects of Methenolone enanthate on body composition and protein synthesis.

ParameterAnimal ModelDosageDurationKey FindingsSource(s)
Body Weight Growing female Wistar rats10 mg/kg, thrice weekly (IM)42 daysSignificantly increased body weight compared to controls.[12]
Body Composition Growing female Wistar rats10 mg/kg, thrice weekly (IM)42 daysSignificantly increased total body nitrogen, phosphorus, and potassium.[12]
Muscle Protein Synthesis Growing female Wistar rats10 mg/kg, thrice weekly (IM)42 daysSignificantly increased rate of mixed skeletal muscle protein synthesis.[12]
Bone Morphometry Adolescent male and female rats0.5 mg/kg, 5 times/week (IP)4 weeksNegative effect on femur length in males, positive effect in females.[13]
Muscle Mass Sheep100 mg/week12 weeksSignificant increase in latissimus dorsi muscle mass (+79.9%) when combined with electrical conditioning.[14]

Experimental Protocols

General Administration Protocols

Oral Administration (Gavage) of this compound in Rats:

  • Preparation of Dosing Solution:

    • This compound is typically suspended in a vehicle such as sterile sesame oil or cottonseed oil.[4] The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.[14]

  • Animal Handling and Restraint:

    • Gently restrain the rat, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.[1][6]

  • Gavage Procedure:

    • Measure the appropriate length of the gavage needle (from the tip of the rat's nose to the last rib).[1][6]

    • Slowly and gently insert the gavage needle into the esophagus. Do not force the needle.[6]

    • Administer the dosing solution slowly.[13]

    • Carefully withdraw the needle and monitor the animal for any signs of distress.[6]

Intramuscular Injection of Methenolone Enanthate in Rats:

  • Preparation of Dosing Solution:

    • Methenolone enanthate is typically dissolved in a sterile oil vehicle (e.g., sesame oil, castor oil).[2][4]

  • Injection Site:

    • The quadriceps or gluteal muscles of the hind limb are common injection sites.[11]

  • Injection Procedure:

    • Restrain the rat securely.

    • Use an appropriate needle size (e.g., 25-27 gauge).

    • Insert the needle into the target muscle and aspirate to ensure a blood vessel has not been entered.

    • Inject the solution slowly.

    • Withdraw the needle and apply gentle pressure to the injection site.

Experimental Workflow for Assessing Anabolic Effects

The following workflow outlines a typical preclinical study to evaluate the anabolic effects of this compound in a rat model.

Anabolic_Effects_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Endpoint Assessment Animal_Acclimation Animal Acclimation (e.g., 1 week) Group_Allocation Group Allocation (e.g., Control, Vehicle, Methenolone) Animal_Acclimation->Group_Allocation Baseline_Measurements Baseline Measurements (Body weight, grip strength, etc.) Group_Allocation->Baseline_Measurements Dosing This compound Administration (Oral Gavage or IM Injection) (e.g., Daily for 4-8 weeks) Baseline_Measurements->Dosing Monitoring In-life Monitoring (Body weight, food intake, clinical signs) Dosing->Monitoring Grip_Strength Grip Strength Test Monitoring->Grip_Strength Body_Composition Body Composition Analysis (e.g., DEXA) Grip_Strength->Body_Composition Tissue_Collection Tissue Collection (Muscles, bones, blood) Body_Composition->Tissue_Collection Biochemical_Analysis Biochemical Analysis (Hormone levels, biomarkers) Tissue_Collection->Biochemical_Analysis Histology Histological Analysis (Muscle fiber size) Tissue_Collection->Histology

Workflow for Assessing Anabolic Effects

Conclusion

This compound serves as a valuable tool in preclinical research for investigating the mechanisms of anabolic steroid action on muscle and bone. The protocols and data presented in these application notes provide a foundation for designing and executing robust in vivo studies. Researchers should adhere to ethical guidelines for animal research and carefully consider the appropriate administration route, dosage, and duration for their specific experimental objectives. Further research is warranted to fully elucidate the pharmacokinetic profile of oral this compound and its specific downstream signaling targets.

References

Measuring the Bioactivity of Methenolone Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone acetate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT).[1] It is known for its moderate anabolic and weak androgenic effects.[1] The primary mechanism of action for this compound is its function as an agonist of the androgen receptor (AR).[1] This binding initiates a cascade of cellular events, leading to increased protein synthesis and nitrogen retention in muscle cells.[2][3] Understanding the bioactivity of this compound is crucial for research into its therapeutic potential and for the development of new androgenic compounds.

This document provides detailed protocols for three key in vitro assays to characterize the bioactivity of this compound: an Androgen Receptor (AR) Competitive Binding Assay, an AR Reporter Gene Assay, and a Cell Proliferation Assay.

Androgen Receptor Signaling Pathway

This compound, upon entering the cell, binds to the androgen receptor in the cytoplasm. This ligand-receptor complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on the DNA. This interaction modulates the transcription of target genes, leading to the physiological effects associated with androgens.

Methenolone_Acetate_Signaling_Pathway cluster_cell Target Cell cluster_nucleus Nucleus Methenolone_acetate Methenolone Acetate AR Androgen Receptor (AR) Methenolone_acetate->AR Binds Cell_Membrane Cytoplasm Cytoplasm MA_AR_complex Methenolone-AR Complex AR->MA_AR_complex Nucleus Nucleus MA_AR_complex->Nucleus Translocates ARE Androgen Response Element (ARE) MA_AR_complex->ARE Binds Gene_Transcription Gene Transcription ARE->Gene_Transcription Regulates Biological_Effects Biological Effects (e.g., Protein Synthesis) Gene_Transcription->Biological_Effects

Caption: this compound Signaling Pathway.

Data Presentation

The following tables summarize key bioactivity data for this compound and other reference androgens.

Table 1: Relative Binding Affinity (RBA) to the Androgen Receptor

CompoundRelative Binding Affinity (RBA)¹
Methyltrienolone (R1881)100
Methenolone 58
Testosterone43
Dihydrotestosterone (DHT)36

¹Data from Saartok, T., Dahlberg, E., & Gustafsson, J. Å. (1984). Endocrinology, 114(6), 2100-2106. The RBA is relative to the synthetic androgen Methyltrienolone (R1881), which is set at 100.

Table 2: Androgen Receptor Activation (Reporter Gene Assay)

CompoundEC₅₀ (nM)²
This compound Data not available in searched literature
Dihydrotestosterone (DHT)~0.1 - 1

²EC₅₀ values can vary depending on the cell line and specific reporter construct used.

Table 3: Effect on Cell Proliferation

CompoundCell LineEffect on Proliferation³
This compound LNCaP (Androgen-sensitive)Data not available in searched literature
This compound PC3 (Androgen-insensitive)Data not available in searched literature
Dihydrotestosterone (DHT)LNCaP (Androgen-sensitive)Pro-proliferative at physiological concentrations
Dihydrotestosterone (DHT)PC3 (Androgen-insensitive)No significant effect

³The effect of androgens on cell proliferation is dependent on the cell line and the concentration of the compound.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

Competitive_Binding_Assay_Workflow start Start prepare_reagents Prepare AR Source, Radioligand, and Test Compound start->prepare_reagents incubate Incubate AR with Radioligand and Test Compound prepare_reagents->incubate separate Separate Bound and Free Radioligand incubate->separate measure Measure Radioactivity of Bound Fraction separate->measure analyze Analyze Data (Calculate IC₅₀ and Ki) measure->analyze end End analyze->end

Caption: AR Competitive Binding Assay Workflow.

Materials:

  • Androgen Receptor (AR) source (e.g., rat prostate cytosol or recombinant human AR)

  • Radiolabeled androgen (e.g., [³H]-Methyltrienolone (R1881))

  • This compound

  • Unlabeled R1881 (for determining non-specific binding)

  • Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of this compound and unlabeled R1881 in the assay buffer.

    • Dilute the AR source and [³H]-R1881 to the desired concentrations in ice-cold assay buffer.

  • Assay Setup:

    • In microcentrifuge tubes, combine the AR source, [³H]-R1881, and either buffer (for total binding), unlabeled R1881 (for non-specific binding), or varying concentrations of this compound.

  • Incubation:

    • Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Add a dextran-coated charcoal suspension to each tube to adsorb the unbound radioligand.

    • Incubate on ice for 15 minutes with occasional vortexing.

    • Centrifuge at 2,500 x g for 10 minutes at 4°C.

  • Measurement of Radioactivity:

    • Transfer the supernatant (containing the AR-bound radioligand) to scintillation vials.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of this compound.

    • Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.

    • The Ki value can be calculated from the IC₅₀ using the Cheng-Prusoff equation.

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the AR and induce the expression of a reporter gene.

Reporter_Gene_Assay_Workflow start Start transfect_cells Transfect Cells with AR and Reporter Plasmids start->transfect_cells plate_cells Plate Transfected Cells transfect_cells->plate_cells treat_cells Treat Cells with This compound plate_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate lyse_cells Lyse Cells incubate->lyse_cells measure_reporter Measure Reporter Activity (e.g., Luminescence) lyse_cells->measure_reporter analyze Analyze Data (Calculate EC₅₀) measure_reporter->analyze end End analyze->end

Caption: AR Reporter Gene Assay Workflow.

Materials:

  • Mammalian cell line (e.g., HEK293, PC3)

  • AR expression vector

  • Reporter vector containing an androgen response element (ARE) driving a reporter gene (e.g., luciferase)

  • Transfection reagent

  • Cell culture medium (phenol red-free) supplemented with charcoal-stripped fetal bovine serum (CS-FBS)

  • This compound

  • Luciferase assay reagent

  • Luminometer

Protocol:

  • Cell Culture and Transfection:

    • Culture cells in appropriate medium.

    • Co-transfect the cells with the AR expression vector and the ARE-reporter vector using a suitable transfection reagent.

  • Cell Plating:

    • Plate the transfected cells into a 96-well plate in phenol red-free medium containing CS-FBS.

  • Treatment:

    • After 24 hours, treat the cells with serial dilutions of this compound or a vehicle control.

  • Incubation:

    • Incubate the plates for 24-48 hours at 37°C in a CO₂ incubator.

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay reagent.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to total protein concentration.

    • Plot the normalized reporter activity against the log concentration of this compound to determine the EC₅₀ value.

Cell Proliferation Assay

This assay assesses the effect of a compound on the proliferation of androgen-sensitive and androgen-insensitive cell lines.

Materials:

  • Androgen-sensitive cell line (e.g., LNCaP)

  • Androgen-insensitive cell line (e.g., PC3)

  • Cell culture medium (phenol red-free) supplemented with CS-FBS

  • This compound

  • Cell proliferation reagent (e.g., MTT, WST-1, or a DNA-binding fluorescent dye)

  • Microplate reader

Protocol:

  • Cell Plating:

    • Plate LNCaP and PC3 cells in separate 96-well plates in their respective growth media.

  • Serum Starvation:

    • After 24 hours, replace the medium with phenol red-free medium containing CS-FBS to reduce the influence of endogenous androgens.

  • Treatment:

    • Treat the cells with serial dilutions of this compound or a vehicle control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a CO₂ incubator.

  • Proliferation Measurement:

    • Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.

    • Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell proliferation relative to the vehicle-treated control.

    • Plot the percentage of proliferation against the log concentration of this compound.

Conclusion

The assays described in these application notes provide a robust framework for characterizing the bioactivity of this compound and other androgenic compounds. By determining its binding affinity to the androgen receptor, its ability to activate AR-mediated gene transcription, and its effects on cell proliferation, researchers can gain a comprehensive understanding of its biological function. This information is invaluable for both basic research and the development of novel therapeutics targeting the androgen signaling pathway.

References

Methenolone Acetate: Application Notes for Use as a Reference Standard in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methenolone acetate is a synthetic anabolic-androgenic steroid (AAS) and a derivative of dihydrotestosterone (DHT).[1] It is utilized in clinical settings for certain medical conditions and is also known for its misuse in sports to enhance muscle mass and performance.[1][2] Accurate and reliable analytical methods are therefore crucial for the quality control of pharmaceutical formulations, the analysis of food supplements, and for doping control purposes.[1][3]

This document provides detailed application notes and protocols for the use of this compound as a reference standard in key analytical techniques. It covers methodologies for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and outlines a protocol for stability testing.

Physicochemical Properties

A well-characterized reference standard is the foundation of any accurate analytical method. The fundamental properties of this compound are summarized below.

Table 1: Physicochemical Properties of this compound

Property Value
Chemical Name 17β-acetoxy-1-methyl-5α-androst-1-en-3-one
Synonyms Primobolan Acetate
Molecular Formula C₂₂H₃₂O₃
Molecular Weight 344.49 g/mol

| Chemical Structure | See Figure 1 |

Figure 1: Chemical Structure of this compound.

High-Performance Liquid Chromatography (HPLC-UV) Analysis

Reverse-Phase HPLC with UV detection is a robust and widely used method for the quantification of this compound in pharmaceutical preparations and dietary supplements.[1][4]

Experimental Protocol: RP-HPLC-UV

This protocol is based on a validated method for the analytical characterization of this compound.[1][4]

3.1.1 Instrumentation and Chromatographic Conditions

  • System: UltiMateDionex 3000 SD Liquid Chromatograph or equivalent.[1]

  • Column: Kinetex 5µm EVO C18 (100 x 4.6 mm).[1][4]

  • Mobile Phase: Acetonitrile and Water (60:40, v/v).[1][4]

  • Flow Rate: 1.0 mL/min.[1][4]

  • Column Temperature: 25 °C.[1][4]

  • Detection Wavelength: 240 nm.[1][4]

  • Injection Volume: 5-20 µL.[5]

3.1.2 Preparation of Standard Solutions

  • Primary Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 0.0125 µg/mL to 0.1 µg/mL).[1]

3.1.3 Sample Preparation (for Food Supplements)

  • Accurately weigh a portion of the homogenized sample.

  • Extract the analyte using methanol, employing vortexing and sonication to ensure complete dissolution.[5]

  • Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.

  • Inject the prepared sample into the HPLC system.

3.1.4 Data Analysis

  • Identify the this compound peak by comparing its retention time with that of the reference standard.

  • Quantify the amount of this compound in the sample by constructing a calibration curve from the peak areas of the working standard solutions.

G cluster_prep Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Weigh Reference Standard Dilution Prepare Stock & Working Standards (Methanol/Mobile Phase) Standard->Dilution Sample Weigh & Extract Sample Filtration Filter Sample Extract (0.45 µm) Sample->Filtration Injection Inject into HPLC System Dilution->Injection Filtration->Injection Separation Isocratic Separation (C18 Column, ACN:H2O) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Integration Integrate Peak Area Detection->Integration Quantification Quantify using Calibration Curve Integration->Quantification

Figure 2: General workflow for HPLC-UV analysis of this compound.

Performance Data

The following table summarizes typical performance data for the HPLC-UV method.

Table 2: HPLC-UV Method Performance Data

Parameter Value Reference
Retention Time (this compound) ~7.717 min [1]
Retention Time (Methenolone) ~3.090 min [1]
Linearity Range 0.0125 - 0.1 µg/mL [1]

| Accuracy (Recovery) | 99.8% - 100.4% |[1][4] |

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the identification and quantification of this compound and its metabolites, particularly in complex matrices like urine for anti-doping analysis.[6][7][8] Due to the low volatility of steroids, derivatization is often required.

Experimental Protocol: GC-MS

This protocol provides a general framework for the analysis of this compound and its metabolites.

4.1.1 Instrumentation and Chromatographic Conditions

  • System: Agilent 7890A GC coupled with a 5975C Mass Spectrometer or equivalent.[9]

  • Column: HP-5MS capillary column (e.g., 25 m x 0.20 mm i.d., 0.33 µm film thickness).[9]

  • Carrier Gas: Helium.[9]

  • Injector Temperature: 280 °C.[9]

  • Injection Mode: Splitless.[9]

  • Oven Program: Initial temp 200°C, ramp at 30°C/min to 250°C (hold 16 min), ramp at 30°C/min to 300°C (hold 8.5 min).[9]

  • MS Interface Temperature: 280 °C.[9]

  • Ion Source Temperature: 230 °C.[9]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

  • Acquisition Mode: Selected Ion Monitoring (SIM).[9]

4.1.2 Sample Preparation and Derivatization (for Urine)

  • Hydrolysis: For conjugated metabolites, treat the urine sample with β-glucuronidase (e.g., from Helix pomatia).[7]

  • Extraction: Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes.

  • Derivatization: Evaporate the extract to dryness and convert the analytes to their trimethylsilyl (TMS) ether derivatives to improve volatility and chromatographic behavior.[6]

  • Reconstitution: Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) before injection.

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Hydrolysis Enzymatic Hydrolysis (if needed) Extraction Liquid-Liquid or Solid-Phase Extraction Hydrolysis->Extraction Derivatization TMS Derivatization Extraction->Derivatization Injection Inject into GC-MS Derivatization->Injection Separation GC Separation (HP-5MS Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection MS Detection (SIM Mode) Ionization->Detection

Figure 3: Workflow for GC-MS analysis of Methenolone metabolites.

Mass Spectrometric Data

For confirmation and quantification, specific ions are monitored. The major urinary metabolite of this compound is 3α-hydroxy-1-methylen-5α-androstan-17-one.[7]

Table 3: GC-MS Data for the Major Metabolite of this compound (as MO-TMS derivative)

Analyte Derivative Monitored Ions (m/z) Ion Type Reference

| 3α-hydroxy-1-methylen-5α-androstan-17-one | Methoxime-Trimethylsilyl (MO-TMS) | 403, 372, 282 | [M]+, [M-31]+, [M-90-31]+ |[7] |

Stability Testing Protocol

Stability studies are essential to determine the shelf-life and appropriate storage conditions for the this compound reference standard. The protocol should be designed based on established guidelines.[10][11]

Protocol Outline
  • Attributes to Test: The stability-indicating analytical procedure (e.g., the HPLC method in Section 3.0) should be used to monitor changes in purity, assay, and the formation of degradation products. Physical attributes like appearance should also be evaluated.[10][11]

  • Storage Conditions:

    • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 75% RH ± 5% RH.

    • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

  • Testing Frequency:

    • Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.[10][11]

    • Accelerated: A minimum of three time points, including initial (0), midpoint (e.g., 3 months), and final (6 months).[10][11]

  • Packaging: The reference standard should be stored in a container that simulates the proposed packaging for distribution and storage.[10]

  • Acceptance Criteria: Numerical limits for assay and degradation products should be pre-defined. For example, the assay should remain within 98.0% - 102.0% of the initial value, and total impurities should not exceed a specified limit.

G cluster_storage Storage Conditions start Define Stability Protocol (Tests, Conditions, Criteria) long_term Long-Term (e.g., 25°C/60% RH) start->long_term accelerated Accelerated (e.g., 40°C/75% RH) start->accelerated pull Pull Samples at Scheduled Time Points (0, 3, 6, 12... months) long_term->pull accelerated->pull test Perform Stability-Indicating Tests (HPLC Assay, Impurities, Appearance) pull->test evaluate Evaluate Data Against Acceptance Criteria test->evaluate end Establish Re-test Period or Shelf-Life evaluate->end

References

Fungal-Mediated Structural Transformation of Methenolone Acetate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the fungal-mediated structural transformation of the anabolic steroid Methenolone acetate. This biotransformation process offers a green chemistry approach to generate novel metabolites with potential therapeutic applications, including anti-inflammatory and aromatase inhibitory activities. The use of whole-cell fungal cultures allows for regio- and stereoselective modifications of the steroid nucleus that are often challenging to achieve through conventional chemical synthesis.[1][2][3][4][5]

Introduction

This compound is a synthetic anabolic-androgenic steroid.[1] Microbial biotransformation, particularly using fungi, has been successfully employed to structurally modify this compound, leading to the production of various hydroxylated, dehydrogenated, and reduced derivatives.[1][6] These transformations are primarily catalyzed by fungal enzymes such as cytochrome P450 monooxygenases.[1] The resulting metabolites have demonstrated interesting biological activities, including potent anti-inflammatory effects and significant aromatase inhibition, highlighting their potential for further drug development.[1][6] This document outlines the protocols for fungal culture, fermentation, extraction, and characterization of these novel steroid analogs.

Experimental Protocols

Fungal Strains and Culture Conditions

A variety of fungal strains have been shown to effectively transform this compound. The following table summarizes the fungal species and their respective culture collections.

Fungal SpeciesATCC/NRRL No.
Rhizopus stoloniferTSY 047
Aspergillus alliaceousATCC 10060
Fusarium liniNRRL 2204
Cunninghamella elegansATCC 36114
Trametes hirsuta-

Protocol for Fungal Culture Preparation:

  • Media Preparation: Prepare the fungal growth media with the following composition per liter of distilled water:

    • Glucose: 10 g

    • Peptone: 5 g

    • Potassium dihydrogen phosphate (KH₂PO₄): 5 g

    • Sodium chloride (NaCl): 5 g

    • Glycerol: 10 mL

  • Sterilization: Dispense the media into Erlenmeyer flasks, plug with cotton, and autoclave at 121°C for 15 minutes.

  • Inoculation: After cooling to room temperature, inoculate the sterile media with a pure culture of the desired fungus.

  • Incubation: Incubate the flasks on a rotary shaker at a controlled temperature (typically 26°C) for 2-3 days to achieve a healthy seed culture.[7]

Fungal-Mediated Biotransformation of this compound

This protocol describes the general procedure for the biotransformation of this compound using the cultured fungi.

Workflow for Fungal Biotransformation:

G cluster_prep Preparation cluster_biotrans Biotransformation cluster_extraction Extraction & Purification cluster_analysis Analysis Media Media Preparation Sterilization Sterilization Media->Sterilization Inoculation Fungal Inoculation Sterilization->Inoculation Incubation Seed Culture Incubation Inoculation->Incubation Substrate Substrate Addition (this compound) Incubation->Substrate Fermentation Fermentation (7-14 days) Substrate->Fermentation Filtration Filtration of Culture Fermentation->Filtration Extraction Solvent Extraction (e.g., Ethyl Acetate) Filtration->Extraction Concentration Concentration Extraction->Concentration Chromatography Column Chromatography Concentration->Chromatography Spectroscopy Spectroscopic Analysis (NMR, MS, IR) Chromatography->Spectroscopy Bioassay Biological Activity Assays Chromatography->Bioassay

Caption: Experimental workflow for fungal biotransformation of this compound.

Protocol:

  • Small-Scale Fermentation:

    • Prepare 0.4 L of media and dispense 100 mL into four 250 mL Erlenmeyer flasks for each fungus.[1]

    • After autoclaving and cooling, inoculate two flasks with the seed culture. The remaining two flasks will serve as controls (one with media and substrate, one with media and fungus).[1]

    • Incubate for the desired period (e.g., 7 and 14 days).[1]

  • Large-Scale Fermentation:

    • Once the optimal fungus and incubation time are determined from the small-scale experiment, proceed to a larger scale (e.g., 5 L flasks containing 2 L of media).

    • Inoculate with the seed culture and incubate under the same conditions.

  • Substrate Addition:

    • After an initial incubation period to allow for fungal growth (typically 2-3 days), add a solution of this compound (dissolved in a suitable solvent like acetone) to the culture flasks to achieve the desired final concentration.

  • Incubation for Transformation:

    • Continue the incubation on a rotary shaker for 7 to 14 days.[1] The progress of the transformation can be monitored by periodically taking samples and analyzing them by thin-layer chromatography (TLC).

Extraction and Purification of Metabolites
  • Harvesting: After the incubation period, separate the fungal biomass from the culture broth by filtration.

  • Extraction:

    • Extract the filtrate multiple times with a suitable organic solvent, such as ethyl acetate.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography using silica gel.

    • Elute the column with a gradient of solvents (e.g., n-hexane and ethyl acetate) to separate the different metabolites.

    • Monitor the fractions by TLC and combine the fractions containing the pure compounds.

Structural Elucidation and Biological Evaluation
  • Structure Determination: The structures of the purified metabolites are determined using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS), and Infrared (IR) spectroscopy.[1][6]

  • Biological Assays:

    • Anti-inflammatory Activity: Evaluate the inhibitory potential of the substrate and its metabolites against cytokine (e.g., TNF-α) production and T-cell proliferation.[1]

    • Aromatase Inhibitory Activity: Assess the ability of the compounds to inhibit human placental aromatase.[6]

    • Cytotoxicity: Determine the cytotoxicity of the compounds against a human fibroblast cell line (e.g., BJ cells).[1]

Data Presentation

The biotransformation of this compound by various fungi yields a range of metabolites. The following table summarizes the metabolites produced by different fungal species.

FungusSubstrateMetabolites Produced and Type of Transformation
Rhizopus stoloniferThis compound6α-hydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate (Hydroxylation)[1][8]6α,17β-dihydroxy-1-methyl-3-oxo-5α-androst-1-en (Hydroxylation, Hydrolysis)[1][8]
Aspergillus alliaceousThis compound7β-hydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate (Hydroxylation)[1][8]15β,20-dihydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate (Dihydroxylation)[1][8]15β-hydroxy-1-methyl-3-oxo-5α-androst-1-en-17-yl acetate (Hydroxylation)[1][8]
Fusarium liniThis compound17β-hydroxy-1-methyl-3-oxoandrosta-1,4-dien (Dehydrogenation, Hydrolysis)[1][8]1-methyl-3-oxoandrosta-1,4-dien-3,17-dione (Atamestane) (Dehydrogenation, Oxidation)[1][8]
Cunninghamella elegansThis compound12β,17β-dihydroxy-1-methyl-3-oxoandrosta-1,4-dien (Hydroxylation, Dehydrogenation, Hydrolysis)[1][8]7β,15β,17β-trihydroxy-1-methyl-3-oxo-5α-androst-1-en (Trihydroxylation, Hydrolysis)[1][8]
Trametes hirsutaThis compound6β,17β-dihydroxy-1-methyl-3-oxo-5α-androst-1-en (Hydroxylation, Hydrolysis)[6]5α,15α-dihydroxy-1-methyl-3-oxo-1-en-17-yl acetate (Dihydroxylation)[6]15β-hydroxy-1-methyl-3-oxo-5α-androst-1,4-dien-17-yl acetate (Hydroxylation, Dehydrogenation)[6]17β-hydroxy-1-methyl-4-androstadiene-3-one (Dehydrogenation, Hydrolysis)[6]

Signaling Pathways and Logical Relationships

The biotransformation of this compound by fungi involves a series of enzymatic reactions. The primary mechanism is the hydroxylation of the steroid nucleus, which is a key step in steroid metabolism and is often a prerequisite for further transformations.

Logical Relationship of Fungal Biotransformation:

G Methenolone This compound (Substrate) Fungus Fungal Cell (e.g., R. stolonifer, A. alliaceous) Methenolone->Fungus Uptake Metabolites Transformed Metabolites (Hydroxylated, Dehydrogenated, etc.) Methenolone->Metabolites is transformed into Enzymes Cytochrome P450 Hydrolases Dehydrogenases Fungus->Enzymes contains Enzymes->Methenolone catalyzes transformation of Bioactivity Altered Biological Activity (e.g., Anti-inflammatory, Aromatase Inhibition) Metabolites->Bioactivity exhibit

Caption: Logical flow of fungal-mediated transformation of this compound.

This diagram illustrates that the fungal cell contains a consortium of enzymes that act on the this compound substrate to produce a variety of structurally modified metabolites. These new compounds, in turn, exhibit different biological activities compared to the parent molecule. The specific transformations, such as hydroxylation, hydrolysis, and dehydrogenation, are dependent on the enzymatic machinery of the particular fungal species used.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Methenolone Acetate Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Methenolone acetate in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a synthetic anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT).[1] Its chemical formula is C₂₂H₃₂O₃ and it has a molecular weight of 344.49 g/mol .[2] It is a white, crystalline solid. This compound is relatively non-polar and, as a steroid ester, it is susceptible to hydrolysis.

Q2: How should I prepare stock solutions of this compound for cell culture experiments?

This compound is sparingly soluble in aqueous solutions but is soluble in organic solvents like dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in sterile DMSO (e.g., 10 mM) and then dilute it into your cell culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is low (typically below 0.5%, and ideally below 0.1%) to avoid solvent-induced cytotoxicity.

Q3: What is the primary degradation pathway for this compound in cell culture media?

The primary degradation pathway for this compound in aqueous cell culture media is the hydrolysis of the 17β-acetate ester group. This reaction yields Methenolone and acetic acid. This hydrolysis can be catalyzed by acidic or basic conditions and may also be accelerated by esterase enzymes present in serum supplements like Fetal Bovine Serum (FBS).[3][4]

Q4: How stable is this compound in cell culture media?

The stability of this compound in cell culture media is influenced by several factors, including pH, temperature, and the presence of serum. At a physiological pH of around 7.4 and a standard cell culture temperature of 37°C, the acetate ester can undergo hydrolysis. The rate of this degradation will be influenced by the specific components of the media and the concentration and type of serum used. For precise, long-term experiments, it is crucial to determine the stability of this compound under your specific experimental conditions.

Q5: Can cells metabolize this compound?

Yes, cells, particularly those with steroid-metabolizing capabilities (e.g., liver cells, certain cancer cell lines), can metabolize this compound. The initial step is often the hydrolysis of the acetate ester to form Methenolone.[2] Subsequently, Methenolone can be further metabolized through pathways such as oxidation and reduction.[5][6]

Q6: Should I use charcoal-stripped serum in my experiments?

For studies investigating the effects of this compound, it is highly recommended to use charcoal-stripped Fetal Bovine Serum (FBS). Standard FBS contains endogenous steroids that can interfere with your experiments and confound the results. Charcoal stripping removes these endogenous hormones, providing a cleaner system to study the specific effects of this compound.

Troubleshooting Guides

This section provides solutions to common problems encountered when working with this compound in cell culture.

Issue 1: Inconsistent or lower-than-expected biological activity of this compound.
  • Possible Cause 1: Degradation of this compound in the cell culture medium.

    • Troubleshooting Step: The acetate ester of Methenolone is susceptible to hydrolysis, especially during prolonged incubation at 37°C. This degradation can be accelerated by esterases present in serum.

      • Recommendation: Perform a stability study of this compound in your specific cell culture medium (with and without serum) over the time course of your experiment. A detailed protocol for this is provided below. Consider refreshing the media with freshly prepared this compound for long-term experiments (e.g., every 24-48 hours).

  • Possible Cause 2: Precipitation of this compound in the culture medium.

    • Troubleshooting Step: this compound is hydrophobic and can precipitate out of aqueous solutions if the final concentration exceeds its solubility limit or if the dilution from the DMSO stock is not performed correctly.

      • Recommendation: Visually inspect the medium for any precipitate after adding the this compound stock solution. To avoid precipitation, add the DMSO stock to pre-warmed media and mix gently but thoroughly. Consider using a lower final concentration if precipitation persists.

  • Possible Cause 3: Adsorption to plasticware.

    • Troubleshooting Step: Hydrophobic compounds like steroids can adsorb to the surface of plastic cell culture plates and tubes, reducing the effective concentration in the medium.[7]

      • Recommendation: Consider using low-adhesion plasticware for your experiments, especially for long-term cultures. Pre-coating plates with a protein solution (if compatible with your experiment) can sometimes mitigate this issue.

Issue 2: High variability in experimental results between replicates.
  • Possible Cause 1: Incomplete solubilization of the stock solution.

    • Troubleshooting Step: If the this compound is not fully dissolved in the DMSO stock, it will lead to inconsistent final concentrations in the culture medium.

      • Recommendation: Ensure the this compound is completely dissolved in the DMSO stock solution. Gentle warming and vortexing can aid dissolution. Prepare fresh stock solutions regularly.

  • Possible Cause 2: Inconsistent media changes and compound addition.

    • Troubleshooting Step: Variations in the timing and technique of media changes and compound addition can lead to variability.

      • Recommendation: Standardize your experimental workflow. Ensure that media changes and the addition of this compound are performed at consistent time points and in the same manner for all replicates.

  • Possible Cause 3: Cellular metabolism of this compound.

    • Troubleshooting Step: Different cell densities or metabolic states across replicates can lead to variable rates of this compound metabolism.

      • Recommendation: Ensure uniform cell seeding density and monitor cell health and confluency throughout the experiment.

Data Presentation

Table 1: Illustrative Stability of this compound (10 µM) in Cell Culture Media at 37°C

Time (Hours)% Remaining (DMEM + 10% FBS)% Remaining (DMEM, serum-free)
0100%100%
295%98%
885%92%
2465%80%
4840%65%

Note: This data is for illustrative purposes only and will vary depending on the specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Sterile, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Calculate the amount of this compound powder needed to prepare a 10 mM stock solution (Molecular Weight = 344.49 g/mol ).

    • In a sterile environment (e.g., a biological safety cabinet), weigh the required amount of this compound powder.

    • Add the appropriate volume of sterile DMSO to the powder to achieve a 10 mM concentration.

    • Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be used to aid dissolution.

    • Aliquot the stock solution into sterile, single-use amber microcentrifuge tubes to protect from light and minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Assessing the Stability of this compound in Cell Culture Media

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9][10]

  • Materials:

    • This compound 10 mM stock solution in DMSO

    • Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum (e.g., 10% FBS)

    • Sterile multi-well plates (e.g., 24-well) or microcentrifuge tubes

    • Acetonitrile (ACN), HPLC-grade

    • Internal standard (optional, but recommended for LC-MS)

    • HPLC or LC-MS system

  • Procedure:

    • Preparation of Working Solutions:

      • Pre-warm your cell culture media (with and without serum) to 37°C.

      • Prepare the working solution of this compound by diluting the 10 mM DMSO stock solution into the respective media to your final experimental concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (e.g., ≤ 0.1%).

    • Incubation:

      • Aliquot the prepared working solutions into triplicate wells of a multi-well plate or into sterile microcentrifuge tubes.

      • Incubate the samples in a cell culture incubator at 37°C with 5% CO₂.

    • Sample Collection:

      • At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each sample set. The 0-hour time point should be collected immediately after preparation.

    • Sample Processing:

      • To each aliquot, add 2 volumes of cold acetonitrile (containing an internal standard if used) to precipitate proteins and extract the compound.

      • Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

      • Carefully transfer the supernatant to HPLC vials for analysis.

    • Analysis:

      • Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.

    • Data Calculation:

      • Calculate the percentage of this compound remaining at each time point relative to the concentration at the 0-hour time point.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare 10 mM Methenolone Acetate Stock in DMSO prep_working Dilute Stock into Pre-warmed Cell Culture Media prep_stock->prep_working incubate Incubate at 37°C, 5% CO₂ prep_working->incubate collect Collect Aliquots at Time Points (0, 2, 8, 24, 48h) incubate->collect process Protein Precipitation & Extraction with Acetonitrile collect->process analyze Analyze by HPLC or LC-MS process->analyze calculate Calculate % Remaining vs. T=0 analyze->calculate

Caption: Experimental workflow for assessing this compound stability.

troubleshooting_workflow cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent or Low Biological Activity degradation Degradation in Media start->degradation precipitation Precipitation start->precipitation adsorption Adsorption to Plasticware start->adsorption stability_study Perform Stability Study degradation->stability_study refresh_media Refresh Media Regularly degradation->refresh_media check_solubility Check Solubility & Optimize Dilution precipitation->check_solubility low_adhesion Use Low-Adhesion Plasticware adsorption->low_adhesion

Caption: Troubleshooting workflow for inconsistent experimental results.

degradation_pathway met_acetate This compound hydrolysis Hydrolysis (H₂O, pH, Esterases) met_acetate->hydrolysis methenolone Methenolone hydrolysis->methenolone acetic_acid Acetic Acid hydrolysis->acetic_acid

Caption: Primary degradation pathway of this compound in media.

References

Troubleshooting inconsistent results in Methenolone acetate studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential inconsistencies in Methenolone acetate studies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound & Formulation

Q1: We are observing lower than expected anabolic effects in our in vivo models. What could be the cause?

A1: Several factors could contribute to this observation:

  • Compound Stability: this compound can degrade if not stored properly. Ensure it is stored in a cool, dark, and dry place. For solutions, check for precipitation or changes in color, which may indicate degradation.

  • Vehicle and Formulation: The choice of vehicle for administration is crucial. For oral administration, ensure the compound is fully dissolved and stable in the chosen vehicle. For injections, the oil base can influence the release rate. Inconsistent preparation of suspensions can lead to variable dosing.

  • Dosage Calculation: Double-check all calculations for dosage, especially when converting from powder to solution. Ensure accurate measurement of the compound and vehicle.

Q2: Our in vitro results are not consistent across different experimental runs. What should we check?

A2: For in vitro studies, consider the following:

  • Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can have effects on cell viability and signaling pathways at higher concentrations. Always include a vehicle control in your experiments.

  • Compound Concentration: Verify the final concentration of this compound in your culture medium. Serial dilutions should be prepared fresh for each experiment to avoid degradation.

  • Cell Line Variability: Different cell lines may have varying levels of androgen receptor expression and metabolic enzymes, leading to different responses. Ensure you are using a consistent cell line and passage number.

Experimental Design & Methodology

Q3: We are seeing significant variation in androgenic versus anabolic activity in our animal studies. Why might this be happening?

A3: The anabolic-to-androgenic ratio of this compound can be influenced by several factors:

  • Metabolism: Methenolone is subject to 3α-reduction in tissues with high expression of 3α-hydroxysteroid dehydrogenase (3α-HSD), such as skeletal muscle.[1] This conversion to less active metabolites can diminish its anabolic effects in certain tissues.[1] The level of these enzymes can vary between species and even between individuals.

  • Route of Administration: Oral this compound has a shorter half-life (around 4-6 hours) and undergoes first-pass metabolism in the liver.[2][3] The injectable form (Methenolone enanthate) provides a slower release and more stable blood levels.[2][4] These differences in pharmacokinetics can alter the observed anabolic/androgenic ratio.

  • Assay Specificity: The assays used to measure anabolic (e.g., levator ani muscle growth) and androgenic (e.g., seminal vesicle or prostate growth) effects have inherent variabilities. Ensure that your dissection and measurement techniques are consistent.

Q4: How can we ensure accurate quantification of this compound and its metabolites in biological samples?

A4: Accurate quantification is critical for pharmacokinetic and metabolism studies.

  • Analytical Method: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are highly sensitive and specific methods for detecting this compound and its metabolites.[5][6] A validated RP-HPLC method can also be used for quantification in formulations.[7]

  • Sample Preparation: Proper extraction and purification of the analytes from the biological matrix (e.g., urine, plasma) are essential to remove interfering substances.[5] Enzymatic hydrolysis may be necessary to measure conjugated metabolites.[5][8]

  • Metabolite Profile: Be aware that this compound is metabolized into several compounds.[6] The major urinary metabolite is 3α-hydroxy-1-methylen-5α-androstan-17-one.[5][6] Your analytical method should be able to distinguish between the parent compound and its key metabolites.

Data Presentation

Table 1: Pharmacokinetic & Anabolic/Androgenic Properties of Methenolone Esters

PropertyThis compound (Oral)Methenolone Enanthate (Injectable)
Active Half-Life 4-6 hours[3]~10 days[4]
Administration Daily or twice-daily dosing[2]Weekly or bi-weekly injections[2]
Anabolic/Androgenic Ratio High anabolic effect with relatively low androgenic properties[9]High anabolic effect with relatively low androgenic properties[9]
Aromatization Does not convert to estrogen[10][11]Does not convert to estrogen[9][11]
Hepatotoxicity Mild risk of liver stress[2]Lower risk compared to oral C17-aa steroids[3]

Table 2: Common Dosages Reported in Non-Medical Use

FormPopulationDosageCycle Length
Oral (Acetate) Males50-150 mg/day[10][12]6-8 weeks[13]
Oral (Acetate) Females10-25 mg/day[12]6-8 weeks[12]
Injectable (Enanthate) Males300-700 mg/week[9]8-12 weeks[2]
Injectable (Enanthate) FemalesLower doses recommended to minimize virilization[10]Shorter cycles recommended[10]

Disclaimer: These dosages are reported in the context of non-medical, performance-enhancing use and are not medical recommendations. The use of anabolic-androgenic steroids can have significant health risks.[11][14]

Experimental Protocols

Protocol 1: In Vivo Assessment of Anabolic and Androgenic Activity (Hershberger Assay Adaptation)

This protocol is adapted from the classical Hershberger assay for assessing the anabolic and androgenic properties of compounds like this compound.

  • Animal Model: Use castrated prepubertal male rats. Castration removes the endogenous source of androgens, making the target organs more sensitive to exogenous compounds.

  • Acclimatization: Allow the animals to acclimate for at least 7 days post-castration.

  • Grouping: Divide animals into at least three groups: Vehicle Control, Testosterone Propionate (Positive Control), and this compound (Test Compound).

  • Administration: Administer the test compound and controls daily for 7-10 days. This compound can be administered orally (e.g., via gavage) or subcutaneously.

  • Endpoint Collection: At the end of the treatment period, euthanize the animals and carefully dissect the following tissues:

    • Anabolic indicator: Levator ani muscle.

    • Androgenic indicators: Ventral prostate and seminal vesicles.

  • Measurement: Remove any adhering fat or connective tissue and record the wet weight of each tissue.

  • Analysis: Compare the tissue weights of the this compound group to the vehicle control and the testosterone propionate group to determine the relative anabolic and androgenic activity.

Protocol 2: Quantification of this compound in Urine by GC-MS

This is a generalized protocol for the detection and quantification of this compound and its primary metabolite.

  • Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.

  • Internal Standard: Add a known amount of a deuterated internal standard of the primary metabolite (3α-hydroxy-1-methylen-5α-androstan-17-one) to each urine sample.[5]

  • Hydrolysis: To cleave glucuronide conjugates, treat the urine with β-glucuronidase (from Helix pomatia).[5][6]

  • Extraction: Perform liquid-liquid extraction or solid-phase extraction to isolate the steroids from the urine matrix.

  • Purification (Optional): If necessary, use thin-layer chromatography (TLC) for further purification.[5]

  • Derivatization: Convert the extracted steroids into volatile derivatives (e.g., methoxime-trimethylsilyl ethers) suitable for GC-MS analysis.[5]

  • GC-MS Analysis: Inject the derivatized sample into the GC-MS system. Use selected ion monitoring (SIM) mode for high sensitivity and specificity, monitoring the characteristic ions of the analyte and the internal standard.[5]

  • Quantification: Calculate the concentration of the metabolite in the original sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Mandatory Visualizations

Signaling_Pathway cluster_cell Target Cell (e.g., Muscle Fiber) MA Methenolone Acetate AR Androgen Receptor (AR) MA->AR Binds MA_AR MA-AR Complex AR->MA_AR nucleus Nucleus MA_AR->nucleus Translocates to ARE Androgen Response Element (ARE) on DNA MA_AR->ARE Binds to mRNA mRNA Transcription ARE->mRNA protein Protein Synthesis mRNA->protein effect Increased Nitrogen Retention & Muscle Growth protein->effect Troubleshooting_Workflow start Inconsistent Experimental Results q1 Check Compound Integrity & Formulation start->q1 a1_yes Issue Identified? (Degradation, Solubility) q1->a1_yes Yes q2 Review Experimental Protocol q1->q2 No s1 Source New Compound Optimize Formulation Vehicle a1_yes->s1 Yes a1_yes->q2 No end_ok Results Stabilized s1->end_ok a2_yes Discrepancy Found? (Dosage, Route, Timing) q2->a2_yes Yes q3 Analyze Biological Factors q2->q3 No s2 Standardize Protocol Ensure Consistent Dosing a2_yes->s2 Yes a2_yes->q3 No s2->end_ok a3_yes High Variability? (Metabolism, Model) q3->a3_yes Yes end_nok Consult Literature for Alternative Explanations q3->end_nok No s3 Characterize Model Metabolism Consider Genetic Variation a3_yes->s3 Yes a3_yes->end_nok No s3->end_ok

References

Identifying and minimizing off-target effects of Methenolone acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and minimizing off-target effects of Methenolone acetate in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a synthetic androgen and anabolic steroid (AAS) that functions as an agonist of the androgen receptor (AR).[1] As a derivative of dihydrotestosterone (DHT), it binds to ARs in various tissues, initiating a cascade of cellular events that lead to increased protein synthesis and nitrogen retention in muscle cells.[2][3] Unlike some other AAS, this compound does not undergo aromatization to estrogen, which eliminates the risk of estrogen-related side effects like gynecomastia.[2][3]

Q2: What are the known off-target effects of this compound?

The most commonly reported off-target effects of this compound include:

  • Alterations in Lipid Profiles: It can lead to a decrease in high-density lipoprotein (HDL) cholesterol and an increase in low-density lipoprotein (LDL) cholesterol, which may increase the risk of cardiovascular issues.[4]

  • Hepatotoxicity: The oral formulation of this compound can pose a risk of liver damage, although it is considered to have lower hepatotoxicity compared to other 17-alpha-alkylated oral steroids.[4][5]

  • Androgenic Side Effects: While considered to have mild androgenic properties, it can still cause effects such as acne, hair loss (in predisposed individuals), and virilization in women.[4]

  • Suppression of Endogenous Testosterone: Like other exogenous androgens, it can suppress the body's natural production of testosterone, leading to hormonal imbalances.[4]

Q3: How can I assess the selectivity of this compound for the androgen receptor in my experiments?

A competitive radioligand binding assay is the gold standard for determining the binding affinity and selectivity of a compound for its target receptor versus other receptors. By competing this compound against a radiolabeled ligand for the androgen receptor (AR), progesterone receptor (PR), and glucocorticoid receptor (GR), you can quantify its binding affinity (Ki or IC50) for each and determine its selectivity profile.

Q4: My experimental results are inconsistent when using this compound. What could be the cause?

Inconsistent results in steroid hormone experiments can arise from several factors:

  • Compound Purity and Stability: Ensure the purity of your this compound stock and store it properly to prevent degradation.

  • Cell Line Integrity: Regularly check your cell lines for mycoplasma contamination, which can alter cellular responses to steroids.

  • Assay Conditions: Inconsistencies in incubation times, temperatures, and reagent concentrations can significantly impact results. Refer to the detailed protocols for standardized procedures.

  • Off-Target Effects: Unaccounted for off-target effects could be influencing your experimental system. Consider performing a global analysis of gene or protein expression to identify unexpected changes.

Troubleshooting Guides

Problem 1: High background or non-specific binding in competitive binding assays.
Possible Cause Solution
Inadequate blocking of non-specific binding sites on filters or plates. Pre-treat filters/plates with a blocking agent like polyethyleneimine (PEI) or bovine serum albumin (BSA).
Radioligand sticking to plasticware. Use low-protein-binding plates and pipette tips. Include a small amount of non-ionic detergent (e.g., 0.1% Triton X-100) in the assay buffer.
Insufficient washing to remove unbound radioligand. Increase the number and volume of wash steps with ice-cold wash buffer. Ensure rapid filtration and washing.
High concentration of radioligand. Optimize the radioligand concentration to be at or below its Kd for the receptor to minimize non-specific binding while maintaining an adequate signal.
Problem 2: Unexpected changes in gene or protein expression in RNA-Seq or proteomics data.
Possible Cause Solution
Off-target receptor activation. Perform competitive binding assays to check for cross-reactivity with other steroid receptors (e.g., PR, GR).
Activation of downstream signaling pathways independent of the primary target. Use pathway analysis software to identify significantly altered pathways in your transcriptomic/proteomic data. Validate key changes with techniques like qPCR or Western blotting.
Metabolism of this compound into active metabolites. Analyze the metabolic profile of this compound in your experimental system using techniques like liquid chromatography-mass spectrometry (LC-MS).
Experimental variability. Ensure consistent cell culture conditions, treatment times, and sample processing. Include appropriate vehicle controls and biological replicates.
Problem 3: Evidence of cytotoxicity in hepatotoxicity assays at expected non-toxic concentrations.
Possible Cause Solution
Cell line sensitivity. Confirm the reported sensitivity of your HepG2 cell line to known hepatotoxins. Consider using primary human hepatocytes for more clinically relevant data.
Solvent toxicity. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cells (typically <0.5%).
Compound instability leading to toxic byproducts. Verify the stability of this compound in your culture medium over the course of the experiment.
Synergistic effects with components in the culture medium. Use a serum-free or defined medium to reduce variability and potential interactions.

Data Presentation

Table 1: Comparative Binding Affinity of this compound for Steroid Receptors

ReceptorLigandIC50 (nM)Relative Binding Affinity (%)
Androgen Receptor (AR)Dihydrotestosterone (DHT)3.2100
This compound Data not availableExpected to be high
Progesterone Receptor (PR)Progesterone7.74100
This compound Data not availableExpected to be low
Glucocorticoid Receptor (GR)Dexamethasone~5-10100
This compound Data not availableExpected to be low

Table 2: Reported Effects of Anabolic-Androgenic Steroids on Human Lipid Profiles

Lipid ParameterDirection of ChangeMagnitude of Change
HDL CholesterolDecrease20% to 70%
LDL CholesterolIncrease~36% to >100%

Data is generalized from studies on various anabolic steroids and may not be specific to this compound. The magnitude of the effect is dose and duration-dependent.

Table 3: Example Dose-Response Data for a Hepatotoxicity Assay

CompoundCell LineAssayIC50
AcetaminophenHepG2MTT Assay~10-20 mM
This compound HepG2 MTT Assay To be determined experimentally

Experimental Protocols

Competitive Radioligand Binding Assay for Receptor Selectivity

Objective: To determine the binding affinity (IC50 and Ki) of this compound for the Androgen Receptor (AR), Progesterone Receptor (PR), and Glucocorticoid Receptor (GR).

Materials:

  • Cell membranes or purified receptors for AR, PR, and GR.

  • Radiolabeled ligands: [³H]-DHT (for AR), [³H]-Progesterone (for PR), [³H]-Dexamethasone (for GR).

  • Unlabeled this compound.

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Wash buffer (ice-cold assay buffer).

  • 96-well filter plates.

  • Scintillation fluid and microplate scintillation counter.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of unlabeled this compound. Prepare a fixed concentration of the respective radioligand (typically at or below its Kd).

  • Assay Setup: In a 96-well filter plate, add assay buffer, the serially diluted this compound, the fixed concentration of radioligand, and the receptor preparation.

  • Incubation: Incubate the plate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Scintillation Counting: Dry the filters, add scintillation fluid, and measure the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

RNA-Sequencing (RNA-Seq) for Global Gene Expression Analysis

Objective: To identify global changes in gene expression in a relevant cell line (e.g., a skeletal muscle cell line) following treatment with this compound.

Materials:

  • Cell culture reagents and the chosen cell line.

  • This compound.

  • RNA extraction kit (e.g., TRIzol-based or column-based).

  • DNase I.

  • RNA-Seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA).

  • Next-generation sequencing platform.

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations and time points. Include a vehicle control.

  • RNA Extraction: Harvest the cells and extract total RNA using a validated kit. Perform DNase I treatment to remove any contaminating genomic DNA.

  • RNA Quality Control: Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer).

  • Library Preparation: Prepare RNA-Seq libraries from the high-quality RNA samples according to the manufacturer's protocol. This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform.

  • Data Analysis: Perform quality control on the raw sequencing reads, align the reads to a reference genome, and quantify gene expression. Use differential expression analysis to identify genes that are significantly up- or down-regulated by this compound treatment. Perform pathway analysis to identify affected biological pathways.

In Vitro Hepatotoxicity Assay

Objective: To assess the potential cytotoxic effects of this compound on liver cells.

Materials:

  • HepG2 human hepatoma cell line.

  • Cell culture medium (e.g., DMEM) and supplements.

  • This compound.

  • Positive control for hepatotoxicity (e.g., Acetaminophen).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • DMSO.

  • 96-well cell culture plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and the positive control. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the concentration of this compound and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound AR Androgen Receptor (AR) (inactive, complexed with HSPs) This compound->AR Binds HSPs Heat Shock Proteins AR->HSPs Dissociates from Active AR Active AR Dimer AR->Active AR Dimerization & Activation ARE Androgen Response Element (ARE) on DNA Active AR->ARE Binds to Active AR->ARE Translocation Transcription Transcription ARE->Transcription Initiates mRNA mRNA Transcription->mRNA Protein Synthesis Translation mRNA->Protein Synthesis Cellular Response Anabolic & Androgenic Effects Protein Synthesis->Cellular Response

Caption: On-Target Androgen Receptor Signaling Pathway of this compound.

Experimental_Workflow cluster_problem Problem Identification cluster_investigation Off-Target Effect Investigation cluster_analysis Data Analysis & Interpretation cluster_minimization Minimization Strategy Start Unexpected Experimental Outcome Binding Competitive Binding Assay (AR, PR, GR) Start->Binding Gene RNA-Sequencing Start->Gene Protein Proteomics Start->Protein BindingData Determine Ki / IC50 Assess Selectivity Binding->BindingData GeneData Differential Gene Expression Pathway Analysis Gene->GeneData ProteinData Differential Protein Expression Pathway Analysis Protein->ProteinData Conclusion Identify Off-Target Pathways Modify Experimental Design BindingData->Conclusion GeneData->Conclusion ProteinData->Conclusion

Caption: Workflow for Identifying and Mitigating Off-Target Effects.

References

Addressing Methenolone acetate solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Methenolone acetate in aqueous solutions for research applications.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous solutions a concern?

A1: this compound is a synthetic, orally active anabolic-androgenic steroid and a derivative of dihydrotestosterone (DHT).[1][2] Like many steroid esters, it is a highly lipophilic (fat-soluble) and hydrophobic molecule, making it poorly soluble in water and aqueous buffers. This low aqueous solubility presents a significant challenge for researchers conducting in vitro experiments, as uniform and stable concentrations in cell culture media or assay buffers are difficult to achieve.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

A2: The key properties are its molecular structure, which lacks significant polar functional groups, and its high LogP value, indicating a preference for non-polar environments. These factors contribute to its very low water solubility.

Q3: What is the known solubility of this compound in common laboratory solvents?

A3: this compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO).[1][3] Specific data indicates solubility in DMSO is at least 3.6 mg/mL[1][4] to 8.6 mg/mL.[3] However, its solubility in purely aqueous solutions is not well-documented but is understood to be extremely low.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₂₂H₃₂O₃[5][6][7]
Molecular Weight344.5 g/mol [5][7]
XLogP34.4[5]
Hydrogen Bond Donor Count0[5]
Hydrogen Bond Acceptor Count3[5]
AppearanceWhite to Off-White Solid[1]

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)≥ 3.6 mg/mL (10.45 mM)[1][4]
Dimethyl Sulfoxide (DMSO)8.6 mg/mL (at 25°C)[3]
WaterNot Available (Practically Insoluble)
EthanolSoluble (Specific data not available)[8]

Section 2: Troubleshooting Guide

Q4: I dissolved this compound in DMSO, but it precipitated when I added it to my aqueous buffer/cell culture medium. What happened and how can I fix it?

A4: This phenomenon, often called "crashing out," occurs when a concentrated stock of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous solution. The sudden change in solvent polarity causes the compound to exceed its solubility limit in the final solution and precipitate.

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution may be to lower the final working concentration of this compound if your experimental design permits.

  • Optimize Co-solvent Concentration: Ensure the final concentration of DMSO in your aqueous solution is sufficient to maintain solubility, but low enough to avoid cellular toxicity (ideally ≤ 0.5% v/v).[9]

  • Modify Dilution Technique: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously.[10] This prevents localized high concentrations that lead to precipitation.

  • Use Solubility Enhancers: Incorporate excipients like cyclodextrins into your aqueous buffer before adding the drug stock solution. These can encapsulate the hydrophobic molecule, increasing its apparent solubility.[10]

Q5: My solution appears clear initially but becomes cloudy or shows precipitation after some time. What could be the cause?

A5: This indicates that your solution is likely supersaturated and thermodynamically unstable. While kinetically stable for a short period, the compound will eventually crystallize or precipitate.[10]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Make fresh working solutions immediately before each experiment. Avoid storing diluted aqueous solutions of this compound.

  • Incorporate Precipitation Inhibitors: Add biocompatible polymers like polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC) to your buffer. These can help kinetically stabilize the supersaturated state.[10]

  • Control Temperature: Prepare your solutions at room temperature. Using cold buffers can decrease the solubility of hydrophobic compounds.[10]

Q6: Can I adjust the pH of my buffer to improve the solubility of this compound?

A6: this compound is a neutral compound with no readily ionizable groups. Therefore, altering the pH of the aqueous buffer is unlikely to have a significant impact on its solubility. The primary strategies should focus on co-solvency and the use of solubility enhancers.

Mandatory Visualization

G Troubleshooting Workflow for this compound Precipitation start Precipitation Observed in Aqueous Solution q1 Is the final concentration above the solubility limit? start->q1 s1 Lower the final working concentration. q1->s1 Yes q2 Was the DMSO stock added too quickly? q1->q2 No end_node Stable Solution Achieved s1->end_node s2 Add stock dropwise with vigorous vortexing. (See Protocol 1) q2->s2 Yes q3 Is the solution unstable over time? q2->q3 No s2->end_node s3 Prepare solution fresh before use. Incorporate precipitation inhibitors (e.g., PVP, HPMC). q3->s3 Yes q4 Is the final co-solvent (DMSO) % too low? q3->q4 No s3->end_node s4 Increase final DMSO % slightly (stay within cell toxicity limits). Consider alternative co-solvents. q4->s4 Yes q4->end_node No s4->end_node

Caption: Troubleshooting workflow for this compound precipitation.

Section 3: Experimental Protocols

Protocol 1: Preparation of this compound Working Solution using a Co-solvent (DMSO)

This protocol describes the standard method for preparing a working solution of this compound for in vitro experiments using DMSO as a co-solvent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile aqueous buffer or cell culture medium

  • Sterile, low-adhesion microcentrifuge tubes or glass vials

  • Vortex mixer

Procedure:

  • Prepare Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in pure DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Ensure the powder is completely dissolved by vortexing. This stock solution is stable when stored at -20°C.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • If a very low final concentration is required, perform an intermediate dilution of the stock solution in pure DMSO.

  • Prepare Final Working Solution:

    • Warm the sterile aqueous buffer or cell culture medium to room temperature or 37°C.[10]

    • Place the desired volume of buffer/medium in a sterile tube.

    • While vigorously vortexing the buffer/medium, add the required volume of the this compound DMSO stock solution drop-by-drop.

    • Crucial Step: The rapid dispersion of the DMSO stock into the vortexing aqueous phase is key to preventing precipitation.

  • Final Check:

    • Ensure the final concentration of DMSO in the working solution is as low as possible (e.g., <0.5% v/v) to minimize effects on cells.[9]

    • Visually inspect the solution for any signs of precipitation or cloudiness. Use the solution immediately after preparation.

Protocol 2: Enhancing Aqueous Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

This protocol uses a solubility enhancer to form an inclusion complex with this compound, increasing its stability in aqueous solutions.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Organic solvent (e.g., Ethanol or DMSO)

  • Sterile aqueous buffer or cell culture medium

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare HP-β-CD Solution:

    • Dissolve HP-β-CD in your aqueous buffer or medium to the desired concentration (e.g., 1-5% w/v). Stir until fully dissolved. This will be your vehicle solution.

  • Prepare this compound Stock:

    • Prepare a concentrated stock solution of this compound in a minimal amount of a suitable organic solvent like ethanol or DMSO.

  • Form the Inclusion Complex:

    • Place the HP-β-CD vehicle solution on a magnetic stirrer.

    • Slowly add the this compound stock solution to the stirring HP-β-CD solution.

    • Allow the mixture to stir for several hours (e.g., 4-24 hours) at room temperature to facilitate the formation of the inclusion complex.

  • Final Preparation:

    • The resulting solution can be sterile-filtered using a 0.22 µm filter if needed.

    • This solution should exhibit improved stability against precipitation compared to a simple co-solvent method. Always prepare a corresponding vehicle control (HP-β-CD solution with the organic solvent) for your experiments.

Mandatory Visualization

G Workflow for Preparing this compound Working Solution cluster_stock Step 1: Prepare Stock Solution cluster_working Step 2: Prepare Final Working Solution powder This compound (Powder) stock High Concentration Stock Solution (e.g., 20 mM in DMSO) powder->stock dmso 100% DMSO dmso->stock vortex Vortex Vigorously stock->vortex Add Dropwise buffer Aqueous Buffer or Cell Culture Medium (Room Temp / 37°C) buffer->vortex working Final Working Solution (Use Immediately) vortex->working

Caption: Recommended workflow for preparing a working solution from a DMSO stock.

References

Technical Support Center: Method Validation for Methenolone Acetate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on method validation for the quantification of Methenolone acetate in biological samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for quantifying this compound in biological samples?

A1: The most prevalent and robust methods for the quantification of this compound and its metabolites are chromatographic techniques coupled with mass spectrometry.[1][2] Specifically, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are widely used for their high sensitivity and selectivity.[1][3][4][5] While High-Performance Liquid Chromatography (HPLC) with UV detection can also be used, it may lack the specificity required for complex biological matrices.[6][7]

Q2: Which biological samples are suitable for the analysis of this compound?

A2: Urine and blood (serum or plasma) are the most common biological matrices for monitoring this compound use.[1][8][9][10] Dried blood spots (DBS) have also emerged as a viable alternative, offering advantages in sample collection and storage.[3] The choice of matrix often depends on the desired detection window, with urine analysis typically allowing for a longer detection period of metabolites.[11]

Q3: What are the primary metabolites of this compound that should be monitored?

A3: For doping control purposes, the detection of Methenolone misuse often involves monitoring the parent drug and its metabolites.[8] The major urinary metabolite is 3α-hydroxy-1-methylene-5α-androstan-17-one.[11] Other identified metabolites include sulpho-conjugated and gluco-conjugated forms of Methenolone and its derivatives.[8]

Q4: What are the essential validation parameters for an analytical method for this compound?

A4: A comprehensive method validation should assess several key parameters to ensure the reliability of the results. According to international guidelines, these parameters include:

  • Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.[7]

  • Linearity: The range over which the method's response is directly proportional to the analyte concentration.[7]

  • Accuracy: The closeness of the measured value to the true value.[7]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings.[7]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[12][13]

Q5: What sample preparation techniques are typically used for this compound analysis?

A5: Sample preparation is a critical step to remove interferences and concentrate the analyte. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the aqueous biological fluid into an immiscible organic solvent.[10]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to isolate the analyte from the sample matrix.[14][15]

  • Enzymatic Hydrolysis: For urine samples, treatment with β-glucuronidase is often necessary to cleave conjugated metabolites before extraction.[8][16]

  • Derivatization: For GC-MS analysis, derivatization is required to increase the volatility and thermal stability of the analytes.[1]

Troubleshooting Guide

Problem: Poor Peak Shape or Tailing

Potential Cause Recommended Solution
Column Contamination Implement a column wash step between injections or use a guard column.
Inappropriate Mobile Phase pH (LC-MS) Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
Active Sites on the Column Use a column with end-capping or add a competing agent to the mobile phase.
Sample Overload Dilute the sample or inject a smaller volume.

Problem: Low Sensitivity / High Limit of Detection (LOD)

Potential Cause Recommended Solution
Inefficient Ionization (MS) Optimize mass spectrometer source parameters such as temperature, gas flows, and voltages.[17]
Suboptimal Extraction Recovery Evaluate and optimize the sample preparation procedure (e.g., change SPE sorbent, adjust LLE solvent pH).
Matrix Effects (Ion Suppression) Dilute the sample, improve sample cleanup, or use a stable isotope-labeled internal standard.[14]
Incomplete Derivatization (GC-MS) Optimize derivatization reaction conditions (temperature, time, reagent concentration).[1]

Problem: Poor Accuracy and/or Precision

Potential Cause Recommended Solution
Inaccurate Standard Preparation Prepare fresh calibration standards and quality control (QC) samples. Verify the purity of the reference standard.
Inconsistent Sample Preparation Ensure consistent timing and technique for all extraction and processing steps. Consider automating liquid handling steps.
Analyte Instability Investigate the stability of this compound in the matrix at various temperatures and storage durations.[12]
Improper Internal Standard Use Ensure the internal standard is added early in the sample preparation process to account for variability.

Problem: Matrix Effects (Ion Suppression or Enhancement)

Potential Cause Recommended Solution
Co-eluting Endogenous Components Modify the chromatographic gradient to better separate the analyte from interfering matrix components.
Insufficient Sample Cleanup Employ a more rigorous sample preparation method, such as a multi-step SPE or a different LLE solvent system.
High Salt Concentration in the Final Extract Ensure the final extract is free of non-volatile salts before injection into the mass spectrometer.
Phospholipid Contamination (Plasma/Serum) Use a specialized SPE phase designed for phospholipid removal or a protein precipitation method followed by LLE.

Quantitative Data Summary

The following tables summarize quantitative data from validated methods for the analysis of anabolic steroids, including Methenolone.

Table 1: Example Validation Parameters for Anabolic Steroid Analysis

ParameterMethodMatrixValueReference
Linearity (R²)RP-HPLC-UVFood Supplement> 0.99[6]
AccuracyRP-HPLC-UVFood Supplement98.5% - 101.5%[6]
Precision (%RSD)RP-HPLC-UVFood Supplement< 2.0%[6]
LODGC-MS/MSDried Blood0.10 ng/mL[3]
LOQGC-MSUrine> 10 ng/mL[11]
RecoveryLC-MS/MSWastewater69-117%[15]

Detailed Experimental Protocols

Protocol 1: Sample Preparation of Urine using SPE for LC-MS/MS Analysis

  • Sample Pre-treatment: To 3 mL of urine, add 1 mL of 0.8 M phosphate buffer (pH 7.0).[16]

  • Enzymatic Hydrolysis: Add 25 µL of β-glucuronidase and incubate at 50°C for 1 hour.[16]

  • SPE Column Conditioning: Condition a mixed-mode SPE cartridge with 3 mL of methanol followed by 3 mL of water.

  • Sample Loading: Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 3 mL of water, followed by 3 mL of 0.1 M acetic acid, and then 2 mL of hexane.[14]

  • Elution: Elute the analytes with 3 mL of a mixture of 98% methanol and 2% ammonia.[14]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.[16]

Protocol 2: GC-MS Method for Methenolone Metabolite Analysis

  • Sample Preparation: Perform sample extraction and hydrolysis as described in Protocol 1.

  • Derivatization: Evaporate the final extract to dryness. Add 50 µL of N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). Cap the vial and heat at 60°C for 30 minutes.

  • GC-MS Conditions:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

    • Injector Temperature: 280°C.[18]

    • Injection Mode: Splitless.[18]

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 180°C, hold for 1 minute, ramp at 20°C/min to 290°C, then ramp at 30°C/min to 320°C and hold for 5 minutes.[18]

    • MS Transfer Line Temperature: 280°C.[18]

    • Ion Source Temperature: 230°C.[18]

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the derivatized Methenolone metabolites.[11][18]

Visualizations

Method_Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_validation Phase 2: Method Validation cluster_application Phase 3: Sample Analysis dev Method Development protocol Protocol Definition dev->protocol spec Specificity protocol->spec lin Linearity & Range spec->lin acc_prec Accuracy & Precision lin->acc_prec loq LOD & LOQ acc_prec->loq stab Stability loq->stab routine Routine Sample Analysis stab->routine qc Quality Control Checks routine->qc

Overall workflow for analytical method validation.

Sample_Preparation_Workflow start Start: Biological Sample (Urine/Plasma) is_add Add Internal Standard start->is_add hydrolysis Enzymatic Hydrolysis (for Urine) is_add->hydrolysis extraction Extraction (SPE or LLE) hydrolysis->extraction wash Wash Step extraction->wash elute Elution wash->elute dry Evaporation to Dryness elute->dry reconstitute Reconstitution dry->reconstitute derivatization Derivatization (for GC-MS) reconstitute->derivatization end Analysis by LC-MS/MS or GC-MS reconstitute->end LC-MS/MS derivatization->end GC-MS

Workflow for biological sample preparation.

Schematic of an LC-MS/MS system setup.

References

Technical Support Center: Reducing Variability in Animal Studies Involving Methenolone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive resource for researchers utilizing Methenolone acetate in animal studies. Our goal is to help you minimize experimental variability and ensure the reliability and reproducibility of your results. This guide includes frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and clearly presented quantitative data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1][2] Its primary mechanism of action is binding to and activating the androgen receptor (AR).[3][4][5] This activation leads to a cascade of cellular events, including increased protein synthesis and nitrogen retention in muscle tissue, which are crucial for its anabolic effects.[2][4][6] Unlike some other AAS, this compound does not convert to estrogen, which minimizes the risk of estrogen-related side effects like gynecomastia and significant water retention.[7]

Q2: What are the common routes of administration for this compound in animal studies?

The two primary routes of administration for this compound in rodent studies are oral gavage and parenteral (intramuscular or subcutaneous) injection.[1][8] Oral administration is convenient, but the bioavailability may be lower compared to injections due to first-pass metabolism in the liver.[9] Injections, typically using an oil-based vehicle, provide a slower and more sustained release of the compound.[2]

Q3: What are the key factors that can introduce variability in animal studies with this compound?

Several factors can contribute to variability, including:

  • Animal Characteristics: Age, sex, strain, and genetic background of the animals can significantly influence their response to AAS.

  • Drug Formulation: The choice of vehicle, concentration, and stability of the this compound solution can impact its absorption and efficacy.

  • Administration Technique: Inconsistencies in oral gavage or injection procedures can lead to variable dosing.

  • Housing and Husbandry: Environmental stressors, diet, and housing conditions (e.g., group vs. individual housing) can affect physiological and behavioral outcomes.

  • Data Collection: The timing and methods of sample collection and analysis can introduce variability.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments with this compound.

Issue 1: High Variability in Muscle Growth Response

  • Question: We are observing a wide range of muscle mass changes in our treatment group. What could be the cause and how can we address it?

  • Answer:

    • Inconsistent Dosing: Ensure your this compound solution is homogenous and that your administration technique (oral gavage or injection) is consistent across all animals. For injections, rotate the injection site to avoid local tissue irritation.

    • Vehicle Choice: The vehicle can affect the absorption rate. Oil-based vehicles like sesame or cottonseed oil are common for injectable AAS.[10] Ensure the compound is fully dissolved.

    • Animal Strain and Age: Different rodent strains can have varying sensitivities to AAS. Ensure you are using a consistent age and strain. Adolescent animals may respond differently than adults.

    • Underlying Health Status: Screen animals for any underlying health issues before starting the experiment.

Issue 2: Unexpected Animal Behavior

  • Question: Our animals are showing increased aggression and/or altered locomotor activity. Is this related to this compound?

  • Answer:

    • Androgenic Effects: Increased aggression is a known behavioral effect of some AAS, particularly in male rodents.[11] Consider housing male animals individually to prevent fighting and injuries.

    • Locomotor Activity: The effects of AAS on spontaneous locomotor activity can be complex and may depend on the specific steroid, dose, and sex of the animal.[12] Some studies report an increase in exploratory behavior.[11] If this is a confounding factor, ensure your behavioral testing protocols are robust and well-controlled.

Issue 3: Inconsistent or Unexpected Physiological Measurements

  • Question: We are seeing unexpected changes in liver enzymes or kidney function markers. What should we investigate?

  • Answer:

    • Hepatotoxicity: Although considered to have lower hepatotoxicity than some other oral AAS, high doses or prolonged use of this compound can potentially impact liver function.[7][13] Monitor liver enzymes (e.g., ALT, AST) and consider a dose-response study to find the optimal therapeutic window.

    • Renal Effects: Some studies suggest that anabolic steroids can influence kidney structure and function.[14] If you observe changes in markers like creatinine or BUN, it is important to conduct a thorough histological examination of the kidneys.

    • Vehicle Effects: The vehicle itself could have physiological effects. Always include a vehicle-only control group to differentiate the effects of the compound from the vehicle.

Data Presentation

The following tables summarize key quantitative data related to Methenolone. Please note that specific values can vary depending on the experimental model and conditions.

Table 1: Pharmacokinetic Parameters of Methenolone (General)

ParameterOral AdministrationInjectable AdministrationSource(s)
Bioavailability Lower due to first-pass metabolismHigher[9]
Onset of Action Relatively quick (days)Slower, sustained release[2]
Half-life (Methenolone Enanthate) Not applicable~10.5 days (intramuscular)[15]

Note: Specific pharmacokinetic data for this compound in various animal models is limited in publicly available literature. The half-life of the acetate ester is significantly shorter than the enanthate ester.

Table 2: Reported Effects of Methenolone on Organ Weights in Rats (Methenolone Enanthate Study)

OrganEffect in Males (10 mg/kg, thrice-weekly)Effect in Females (10 mg/kg, thrice-weekly)Source(s)
Kidney Increased weightNot specified[16]
Testes Decreased weightNot applicable[16]

This data is for Methenolone enanthate, a related compound. Effects of this compound on organ weights should be empirically determined.

Experimental Protocols

Protocol 1: Preparation of this compound for Injection

  • Materials: this compound powder, sterile sesame oil (or other suitable vehicle), sterile glass vial, magnetic stirrer and stir bar, sterile syringe and needles.

  • Procedure:

    • Aseptically weigh the required amount of this compound powder.

    • Add the powder to a sterile glass vial.

    • Add the calculated volume of sterile sesame oil to the vial.

    • Place a sterile magnetic stir bar in the vial.

    • Gently heat the solution on a magnetic stirrer hotplate while stirring until the powder is completely dissolved. Do not overheat.

    • Allow the solution to cool to room temperature.

    • Visually inspect the solution for any undissolved particles.

    • Store the solution in a sterile, light-protected container at a controlled room temperature.

Protocol 2: Oral Gavage in Rodents

  • Animal Preparation: Acclimatize animals to handling and the gavage procedure to reduce stress. Fasting may be required depending on the experimental design.

  • Gavage Needle Selection: Choose the appropriate size and type (straight or curved, rigid or flexible) of gavage needle based on the size of the animal.

  • Restraint: Properly restrain the animal to ensure its head and body are in a straight line, which facilitates the passage of the needle into the esophagus.

  • Administration: Gently insert the gavage needle into the mouth and advance it along the roof of the mouth and down the esophagus. Administer the solution slowly.

  • Post-Administration Monitoring: Observe the animal for any signs of distress, such as difficulty breathing or leakage of the solution from the mouth or nose.

Visualizations

Signaling Pathways and Experimental Workflows

androgen_receptor_signaling Figure 1. Androgen Receptor Signaling Pathway for this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methenolone This compound AR Androgen Receptor (AR) Methenolone->AR Binds AR_HSP AR-HSP Complex AR->AR_HSP Forms complex AR_dimer AR Dimer AR->AR_dimer Dimerization & Translocation HSP Heat Shock Proteins (HSP) AR_HSP->AR Dissociation AR_HSP->HSP ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates Protein_Synthesis Increased Protein Synthesis Transcription->Protein_Synthesis Anabolic_Effects Anabolic Effects (e.g., Muscle Growth) Protein_Synthesis->Anabolic_Effects Leads to experimental_workflow Figure 2. General Experimental Workflow for an In Vivo this compound Study start Study Design & Protocol Development acclimatization Animal Acclimatization start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization administration Drug Administration (e.g., Oral Gavage, Injection) randomization->administration drug_prep This compound Formulation drug_prep->administration monitoring In-life Monitoring (Body Weight, Clinical Signs) administration->monitoring data_collection Data & Sample Collection (e.g., Blood, Tissues) monitoring->data_collection analysis Sample Analysis (e.g., Biomarkers, Histology) data_collection->analysis stats Statistical Analysis analysis->stats end Results Interpretation & Reporting stats->end troubleshooting_variability Figure 3. Troubleshooting High Variability in Experimental Results cluster_investigate Potential Causes cluster_solutions Corrective Actions start High Variability Observed dosing Inconsistent Dosing? start->dosing animal_factors Animal Variability? start->animal_factors env_factors Environmental Factors? start->env_factors review_protocol Review & Standardize Administration Protocol dosing->review_protocol Yes homogenize Ensure Homogenous Drug Formulation dosing->homogenize Yes refine_groups Refine Animal Selection Criteria (Age, Weight, Strain) animal_factors->refine_groups Yes control_env Standardize Housing, Diet & Handling env_factors->control_env Yes re_evaluate re_evaluate review_protocol->re_evaluate Re-evaluate Data homogenize->re_evaluate refine_groups->re_evaluate control_env->re_evaluate

References

Technical Support Center: Optimization of Methenolone Acetate Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of Methenolone acetate extraction from tissue samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissue samples?

A1: The most prevalent methods for extracting this compound from tissue samples are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE is a traditional method that relies on the differential solubility of the analyte between two immiscible liquid phases. SPE utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix, which is then eluted with a suitable solvent. The choice between LLE and SPE often depends on the sample matrix, desired purity of the extract, and sample throughput requirements.

Q2: I am experiencing low recovery of this compound from my tissue samples. What are the potential causes and solutions?

A2: Low recovery of this compound can stem from several factors:

  • Incomplete tissue homogenization: Ensure the tissue is thoroughly homogenized to maximize the release of the analyte from the cells.

  • Inappropriate solvent selection (LLE): The choice of extraction solvent is critical. A solvent with optimal polarity for this compound should be used.

  • Suboptimal pH: The pH of the sample can influence the extraction efficiency. Optimizing the pH can improve the partitioning of this compound into the organic phase.

  • Inefficient elution from SPE cartridge: If using SPE, the elution solvent may not be strong enough to desorb the analyte completely from the sorbent. A stronger or more polar solvent might be necessary.

  • Analyte degradation: this compound may be susceptible to degradation under certain conditions (e.g., extreme pH or high temperatures). Ensure the extraction process is performed under mild conditions.

Q3: How can I minimize matrix effects when analyzing this compound from fatty tissues like adipose tissue?

A3: Fatty tissues present a significant challenge due to the high lipid content, which can cause matrix effects in analytical methods like LC-MS/MS. To mitigate this:

  • Defatting step: Incorporate a defatting step in your protocol. This can be achieved by an initial extraction with a non-polar solvent like hexane to remove the bulk of the lipids.

  • Solid-Phase Extraction (SPE): SPE is highly effective in cleaning up extracts from fatty matrices. Using a C18 or a polymer-based sorbent can selectively retain this compound while allowing lipids to be washed away.

  • Method optimization for chromatography: Adjusting the chromatographic conditions, such as the gradient and column chemistry, can help separate this compound from co-eluting matrix components.

Q4: What are the recommended storage conditions for tissue samples to ensure the stability of this compound?

A4: To ensure the stability of this compound in tissue samples, it is recommended to store them at -20°C or, for long-term storage, at -80°C. It is also advisable to minimize freeze-thaw cycles, as this can lead to analyte degradation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Analyte Recovery Incomplete tissue homogenization.Ensure complete tissue disruption using appropriate homogenization techniques (e.g., bead beating, sonication).
Inefficient extraction solvent (LLE).Test a range of solvents with varying polarities (e.g., diethyl ether, ethyl acetate, methyl tert-butyl ether).
Incomplete elution from SPE cartridge.Optimize the elution solvent. A stronger solvent or a combination of solvents may be required.
High Matrix Effects Co-elution of interfering compounds from the matrix.Incorporate a more rigorous cleanup step, such as SPE with a selective sorbent.
High lipid content in the sample (e.g., adipose tissue).Include a defatting step with a non-polar solvent like hexane prior to the main extraction.
Poor Reproducibility Inconsistent sample processing.Standardize all steps of the extraction protocol, including homogenization time, solvent volumes, and incubation times.
Variability in tissue samples.If possible, use a pooled tissue sample for method development and validation to minimize biological variability.
Analyte Degradation Unstable pH or high temperature during extraction.Perform extraction at a controlled, neutral pH and avoid high temperatures.
Presence of degrading enzymes in the tissue.Consider adding enzyme inhibitors during the homogenization step.

Quantitative Data on Extraction Methods

The following table summarizes typical recovery rates for anabolic steroids, including Methenolone, from tissue samples using different extraction methods. Please note that specific recovery rates for this compound can vary depending on the exact protocol, tissue type, and laboratory conditions.

Extraction Method Tissue Type Analyte Recovery Rate (%) Reference
Solid-Phase Extraction (C8 + QAX)SerumMethenolone98[1]
Supported Liquid Extraction (SLE)SerumMethenolone93[1]
LC-APCI-MS/MS after SPEBovine MuscleGeneral Anabolic Steroids83 - 104[2]
UPLC-MS/MS after SPEBovine MuscleGeneral Synthetic Growth Promoters98 - 102 (Accuracy)[3]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Muscle Tissue
  • Sample Homogenization:

    • Weigh 1-2 g of minced muscle tissue into a centrifuge tube.

    • Add 5 mL of a suitable homogenization buffer (e.g., phosphate buffer, pH 7.4).

    • Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved.

  • Extraction:

    • Add 10 mL of ethyl acetate (or another suitable organic solvent) to the homogenate.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Collection and Evaporation:

    • Carefully transfer the upper organic layer to a clean tube.

    • Repeat the extraction step with another 10 mL of ethyl acetate and combine the organic layers.

    • Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 1 mL of methanol/water, 50:50 v/v).

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Adipose Tissue
  • Sample Preparation and Defatting:

    • Weigh 1 g of adipose tissue and homogenize in 5 mL of methanol/water (80:20 v/v).

    • Add 10 mL of hexane, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

    • Discard the upper hexane layer (lipid layer). Repeat the hexane wash if necessary.

  • SPE Cartridge Conditioning:

    • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Sample Loading:

    • Load the defatted tissue extract onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 5 mL of water to remove polar interferences.

    • Wash with 5 mL of 40% methanol in water to remove less non-polar interferences.

  • Elution:

    • Elute the this compound with 5 mL of methanol or acetonitrile.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under nitrogen at 40°C.

    • Reconstitute the residue in a suitable solvent for analysis.

Visualizations

This compound Extraction Workflow

ExtractionWorkflow This compound Extraction Workflow from Tissue cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis TissueSample Tissue Sample (Muscle or Adipose) Homogenization Homogenization TissueSample->Homogenization LLE Liquid-Liquid Extraction (LLE) - Organic Solvent Addition - Vortexing & Centrifugation Homogenization->LLE LLE Path SPE Solid-Phase Extraction (SPE) - Cartridge Conditioning - Sample Loading - Washing & Elution Homogenization->SPE SPE Path Evaporation Evaporation to Dryness LLE->Evaporation SPE->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Analysis LC-MS/MS or GC-MS Analysis Reconstitution->Analysis

Caption: Workflow for this compound extraction from tissue samples.

Androgen Receptor Signaling Pathway for this compound

This compound, being an anabolic androgenic steroid, exerts its effects primarily through the androgen receptor (AR).[4][5]

AndrogenSignaling This compound Androgen Receptor Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_effects Cellular Effects MA This compound AR Androgen Receptor (AR) MA->AR Binds to AR MA_AR MA-AR Complex HSP Heat Shock Proteins (HSP) AR_HSP AR-HSP Complex AR_HSP->MA HSP Dissociation MA_AR_dimer MA-AR Dimer MA_AR->MA_AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA MA_AR_dimer->ARE Binds to ARE GeneTranscription Gene Transcription ARE->GeneTranscription Initiates mRNA mRNA GeneTranscription->mRNA Produces ProteinSynthesis Increased Protein Synthesis mRNA->ProteinSynthesis Leads to MuscleGrowth Muscle Hypertrophy ProteinSynthesis->MuscleGrowth

Caption: Simplified signaling pathway of this compound via the Androgen Receptor.

References

Technical Support Center: Long-Term Storage of Methenolone Acetate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Methenolone acetate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound solutions?

A1: For optimal stability, this compound solutions should be stored at a controlled room temperature, ideally between 15°C and 25°C (59°F and 77°F).[1] It is crucial to protect solutions from direct sunlight and moisture. Storage above 30°C (86°F) should be avoided, and refrigeration or freezing is not recommended as it can cause the solute to precipitate, especially in oil-based solutions.[1]

Q2: What solvents are recommended for dissolving this compound?

A2: this compound exhibits good solubility in a variety of organic solvents. It is freely soluble in acetone, 1,4-dioxane, and chloroform, and soluble in ethanol and methanol.[1] For analytical purposes, methanol is commonly used to prepare standard solutions.[2] The choice of solvent will depend on the specific experimental application.

Q3: My this compound solution has turned cloudy or has visible crystals. What should I do?

A3: Cloudiness or crystal formation (precipitation) is often a sign that the solution has been stored at too low a temperature. Gently warming the solution in a water bath may help redissolve the precipitate. Ensure the solution is completely clear and homogenous before use. To prevent this, always store solutions within the recommended temperature range of 15°C to 25°C.[1]

Q4: I've noticed a change in the color of my this compound solution. Is it still usable?

A4: A significant color change may indicate chemical degradation. This can be caused by exposure to light, extreme temperatures, or oxidation. It is recommended to perform an analytical check, such as HPLC, to assess the purity and concentration of the solution before further use. If significant degradation is detected, the solution should be discarded.

Q5: What are the primary degradation products of this compound in solution?

A5: The most common degradation pathway for this compound in solution is the hydrolysis of the acetate ester group, which results in the formation of Methenolone.[3][4] Other degradation products can also form under stress conditions such as extreme pH, oxidation, or exposure to high temperatures.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Precipitation/Crystallization Storage at low temperatures (refrigeration or freezing).1. Gently warm the solution in a water bath to redissolve the precipitate. 2. Ensure complete dissolution before use. 3. Store at controlled room temperature (15-25°C).[1]
Discoloration of Solution Chemical degradation due to exposure to light, heat, or oxidation.1. Verify the purity and concentration using an analytical method like HPLC. 2. If significant degradation has occurred, discard the solution. 3. Always store solutions in light-resistant containers.
Reduced Potency/Efficacy in Experiments Degradation of this compound over time or due to improper storage.1. Confirm the concentration of the stock solution using a validated analytical method. 2. Prepare fresh solutions if degradation is suspected. 3. Review storage procedures to ensure they align with best practices.

Experimental Protocols

Protocol: Stability Testing of this compound Solutions by RP-HPLC

This protocol outlines a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to assess the stability of this compound solutions by quantifying the parent compound and detecting potential degradation products.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Analytical column: Kintex 5µm EVO C18 (100 x 4.6 mm) or equivalent[2][3]

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • This compound reference standard

  • Methenolone reference standard

  • Volumetric flasks, pipettes, and syringes

  • Syringe filters (0.45 µm)

2. Chromatographic Conditions: [2][3]

  • Mobile Phase: Acetonitrile:Water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 240 nm

  • Injection Volume: 20 µL

3. Preparation of Standard Solutions:

  • Prepare a stock solution of this compound reference standard in methanol.

  • Prepare a stock solution of Methenolone reference standard in methanol.

  • Create a series of working standards by diluting the stock solutions with the mobile phase to generate a calibration curve.

4. Sample Preparation:

  • Dilute an aliquot of the this compound solution under investigation with the mobile phase to a concentration within the calibration range.

  • Filter the diluted sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject the prepared standards and samples into the HPLC system.

  • Identify the peaks for this compound and Methenolone based on their retention times compared to the standards.

  • Quantify the concentration of this compound in the sample using the calibration curve.

  • Calculate the percentage of degradation by comparing the concentration of this compound at each time point to the initial concentration.

Visual Guides

TroubleshootingWorkflow start Storage Issue Identified issue_type What is the issue? start->issue_type precipitation Precipitation / Cloudiness issue_type->precipitation Visual Change discoloration Discoloration issue_type->discoloration Visual Change low_potency Reduced Potency issue_type->low_potency Performance Issue check_temp Was solution stored below 15°C? precipitation->check_temp check_exposure Exposed to light/heat? discoloration->check_exposure check_concentration Verify concentration (HPLC) low_potency->check_concentration warm_solution Gently warm to redissolve check_temp->warm_solution Yes store_properly Store at 15-25°C check_temp->store_properly No, but ensure proper temp warm_solution->store_properly end_good Solution is usable store_properly->end_good analyze_purity Analyze purity/concentration (HPLC) check_exposure->analyze_purity Yes discard Discard if degraded analyze_purity->discard Degradation confirmed analyze_purity->end_good Purity acceptable prepare_fresh Prepare fresh solution check_concentration->prepare_fresh Concentration low check_concentration->end_good Concentration OK prepare_fresh->end_good

Caption: Troubleshooting workflow for common storage issues.

StabilityTestingWorkflow start Initiate Stability Study prep_samples Prepare this compound Solution start->prep_samples storage_conditions Aliquot and store under different conditions (e.g., Temp, Light) prep_samples->storage_conditions time_point At each time point (T0, T1, T2...) storage_conditions->time_point sample_prep Prepare sample for analysis (Dilution, Filtration) time_point->sample_prep hplc_analysis Analyze by RP-HPLC sample_prep->hplc_analysis data_analysis Quantify this compound and degradation products hplc_analysis->data_analysis data_analysis->time_point Next time point report Report stability data data_analysis->report Study complete

Caption: Experimental workflow for stability testing.

References

Validation & Comparative

A Comparative Analysis of Methenolone Acetate and Methenolone Enanthate Half-Life

Author: BenchChem Technical Support Team. Date: December 2025

Methenolone, a dihydrotestosterone-based anabolic steroid, is available in two primary esterified forms: Methenolone acetate and Methenolone enanthate. The key distinction between these two variants, which dictates their pharmacokinetic profiles and clinical applications, lies in their respective half-lives. This guide provides a comprehensive comparison of the half-life of this compound and Methenolone enanthate, supported by available data and a detailed overview of the experimental methodologies used for their determination.

Quantitative Data Summary

The half-life of a drug is a critical pharmacokinetic parameter that determines its dosing frequency and the time required to reach steady-state concentrations in the body. The ester attached to the Methenolone molecule significantly influences its rate of absorption and subsequent elimination. This compound, with its shorter ester chain, is rapidly cleaved in the body, leading to a much shorter half-life compared to the long-chained Methenolone enanthate.

Pharmacokinetic ParameterThis compoundMethenolone Enanthate
Administration Route OralIntramuscular Injection
Half-Life Approximately 4-6 hours[1][2]Approximately 10.5 days[3][4]
Bioavailability Lower than injectable form; decreased with food intake[5][6]Higher than oral form[4]
Active Substance MethenoloneMethenolone

The Role of Esterification

The profound difference in the half-lives of this compound and Methenolone enanthate is a direct consequence of the esterification process. The addition of an ester group to a parent steroid hormone modifies its lipophilicity and solubility in oil, which in turn affects its release rate from the site of administration.

  • This compound: The short acetate ester makes the molecule less lipophilic, allowing for faster absorption and hydrolysis by esterase enzymes in the bloodstream and tissues. This rapid cleavage results in a quick release of the active Methenolone hormone and, consequently, a short half-life, necessitating more frequent administration to maintain stable blood levels.[7]

  • Methenolone Enanthate: The long enanthate ester significantly increases the lipophilicity of the molecule. When injected intramuscularly in an oil depot, it is released very slowly into the bloodstream. Once in circulation, the enanthate ester is gradually cleaved by esterases, providing a sustained release of Methenolone over an extended period. This slow-release characteristic is responsible for its long half-life.[4]

Experimental Protocols

The determination of the half-life of steroid esters like Methenolone involves pharmacokinetic studies in human subjects. These studies typically follow a standardized protocol to ensure the accuracy and reliability of the data.

Protocol for Determining the Half-Life of Oral this compound

A representative experimental design for determining the pharmacokinetic profile of an orally administered anabolic steroid is exemplified by studies on steroid metabolism. A detailed protocol, adapted from methodologies used in such studies, would involve the following steps:

  • Subject Selection: A cohort of healthy adult male volunteers is recruited. Exclusion criteria would include any history of endocrine, hepatic, or renal disease, and the use of any medication that could interfere with drug metabolism.

  • Drug Administration: A single oral dose of this compound is administered to the subjects after an overnight fast.

  • Blood Sampling: Blood samples are collected at predetermined time intervals before and after drug administration. A typical sampling schedule would be at 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.

  • Urine Collection: Urine samples are collected over a specified period, often for up to 72 hours or longer, to analyze for the parent drug and its metabolites.

  • Sample Analysis: The concentration of Methenolone and its metabolites in plasma and urine is quantified using validated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the elimination half-life (t½), maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).

Protocol for Determining the Half-Life of Intramuscular Methenolone Enanthate

The protocol for an intramuscularly administered, long-acting steroid like Methenolone enanthate requires a longer observation period due to its extended release profile.

  • Subject Selection: Similar to the oral study, a group of healthy adult male volunteers is selected based on strict inclusion and exclusion criteria.

  • Drug Administration: A single intramuscular injection of Methenolone enanthate in an oil-based carrier is administered into a large muscle, such as the gluteus maximus.

  • Blood Sampling: Due to the long half-life, blood samples are collected over a more extended period. A representative schedule would be at baseline (pre-dose), and then at 1, 2, 4, 7, 10, 14, 21, and 28 days post-injection.

  • Sample Analysis: Plasma concentrations of Methenolone are determined using highly sensitive and specific analytical methods like LC-MS/MS.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using appropriate pharmacokinetic models to determine the absorption half-life from the injection site and the terminal elimination half-life of Methenolone.

Mandatory Visualization

G Figure 1: Comparative Pharmacokinetics of Methenolone Esters cluster_acetate This compound cluster_enanthate Methenolone Enanthate oral_admin Oral Administration rapid_absorption Rapid Absorption (Gastrointestinal Tract) oral_admin->rapid_absorption esterase_cleavage_a Rapid Esterase Cleavage rapid_absorption->esterase_cleavage_a active_methenolone_a Active Methenolone esterase_cleavage_a->active_methenolone_a short_half_life Short Half-Life (~4-6 hours) active_methenolone_a->short_half_life frequent_dosing Frequent Dosing Required short_half_life->frequent_dosing im_injection Intramuscular Injection (Oil Depot) slow_release Slow Release from Depot im_injection->slow_release esterase_cleavage_e Gradual Esterase Cleavage slow_release->esterase_cleavage_e active_methenolone_e Active Methenolone esterase_cleavage_e->active_methenolone_e long_half_life Long Half-Life (~10.5 days) active_methenolone_e->long_half_life infrequent_dosing Infrequent Dosing long_half_life->infrequent_dosing

Caption: A flowchart comparing the pharmacokinetic pathways of this compound and Methenolone enanthate.

G Figure 2: Androgen Receptor Signaling Pathway for Methenolone cluster_nucleus Methenolone Methenolone (Active Hormone) Androgen_Receptor Androgen Receptor (AR) Methenolone->Androgen_Receptor Binds to Cell_Membrane Cell Membrane AR_Complex Methenolone-AR Complex Androgen_Receptor->AR_Complex Forms complex HSP Heat Shock Proteins (HSP) HSP->Androgen_Receptor Dissociates from Nucleus Nucleus AR_Complex->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA AR_Complex->ARE Binds to Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (e.g., in muscle cells) mRNA->Protein_Synthesis Translation Anabolic_Effects Anabolic Effects (Muscle Growth, etc.) Protein_Synthesis->Anabolic_Effects

Caption: The signaling pathway of Methenolone through the androgen receptor to produce anabolic effects.

References

Validating the Anabolic to Androgenic Ratio of Methenolone Acetate: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Methenolone acetate's anabolic and androgenic properties against other commonly known anabolic-androgenic steroids (AAS). The information presented is supported by experimental data and detailed methodologies to assist in research and development.

Comparative Analysis of Anabolic and Androgenic Ratios

The efficacy of an anabolic steroid is often assessed by its anabolic to androgenic ratio. This ratio provides a measure of the desired muscle-building (anabolic) effects versus the potentially undesirable masculinizing (androgenic) effects. The standard method for determining this ratio is the Hershberger assay.

The table below summarizes the anabolic and androgenic ratings of this compound in comparison to Testosterone propionate, Nandrolone decanoate, and Oxandrolone. Testosterone is the primary male sex hormone and serves as the benchmark with a baseline anabolic and androgenic rating of 100.

CompoundAnabolic RatingAndrogenic RatingAnabolic:Androgenic Ratio (approx.)
This compound 8844-571.5:1 - 2:1
Testosterone propionate1001001:1
Nandrolone decanoate329-49231-418:1 - 16:1
Oxandrolone322-6332413:1 - 26:1

Note: The anabolic and androgenic ratings are relative to Testosterone, which has a rating of 100 for both effects. The ratios for Nandrolone decanoate and Oxandrolone are derived from their potencies relative to testosterone propionate and methyltestosterone, respectively.

This compound exhibits a favorable anabolic to androgenic ratio, suggesting a greater propensity for muscle-building with reduced androgenic side effects compared to testosterone.[1] However, when compared to Nandrolone decanoate and Oxandrolone, its anabolic potential is more moderate. Nandrolone decanoate is recognized for its strong anabolic effects and comparatively weak androgenic effects.[1] Oxandrolone also demonstrates a significantly higher anabolic-to-androgenic ratio.

Experimental Protocols: The Hershberger Assay

The anabolic and androgenic properties of these compounds are determined using the Hershberger assay, a standardized in vivo bioassay endorsed by the Organisation for Economic Co-operation and Development (OECD) under Test Guideline 441.[2][3][4]

Objective: To determine the androgenic and anabolic activity of a test substance by measuring the weight changes in five specific androgen-dependent tissues in castrated male rats.

Animal Model: Peripubertal male rats, castrated to minimize endogenous androgen influence.

Experimental Groups:

  • Control Group: Administered the vehicle (e.g., corn oil) only.

  • Testosterone Propionate Group (Reference): Administered a standard dose of testosterone propionate to serve as a positive control and benchmark.

  • Test Substance Groups: Administered varying doses of the compound being tested (e.g., this compound).

Procedure:

  • Acclimatization: Animals are allowed to acclimate to the laboratory conditions.

  • Castration: Rats are surgically castrated.

  • Dosing: Following a recovery period, daily administration of the test substance, reference standard, or vehicle for a period of 10 consecutive days. Administration is typically via oral gavage or subcutaneous injection.

  • Necropsy and Tissue Collection: On day 11, the animals are euthanized, and the following five androgen-sensitive tissues are carefully dissected and weighed:

    • Ventral prostate (VP)

    • Seminal vesicles (SV)

    • Levator ani-bulbocavernosus (LABC) muscle

    • Cowper's glands (COW)

    • Glans penis (GP)

  • Data Analysis: The weights of the tissues from the test substance groups are compared to those of the control and testosterone propionate groups. An increase in the weight of the levator ani-bulbocavernosus muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles is a primary indicator of androgenic activity.

Visualizing Key Biological and Experimental Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.

Hershberger_Assay_Workflow animal_model Peripubertal Male Rats castration Surgical Castration animal_model->castration control Vehicle Control reference Testosterone Propionate test_substance This compound necropsy Necropsy (Day 11) tissue_dissection Dissection of Androgen- Sensitive Tissues necropsy->tissue_dissection weighing Tissue Weighing tissue_dissection->weighing data_analysis Data Analysis and Ratio Calculation weighing->data_analysis

Caption: Workflow of the Hershberger Assay.

The anabolic and androgenic effects of this compound and other AAS are mediated through the androgen receptor. The following diagram illustrates the signaling pathway of the androgen receptor.

Androgen_Receptor_Signaling AAS Androgen (e.g., Methenolone) AR_HSP Androgen Receptor (AR) + Heat Shock Proteins (HSP) AAS->AR_HSP Binding AR_AAS AR-Androgen Complex AR_HSP->AR_AAS HSP Dissociation AR_dimer AR Dimerization AR_AAS->AR_dimer Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binding Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis (Anabolic Effects) mRNA->Protein_Synthesis Translation (in Cytoplasm)

Caption: Androgen Receptor Signaling Pathway.

References

In-Vivo Validation of Methenolone Acetate's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in-vivo comparison of Methenolone acetate with other anabolic-androgenic steroids (AAS), namely Oxandrolone, Testosterone enanthate, and Nandrolone decanoate. The information is intended to support research and drug development efforts by presenting available experimental data on the therapeutic potential of these compounds, particularly in the context of muscle wasting conditions.

Comparative Analysis of Anabolic Effects

The therapeutic potential of this compound and its alternatives lies in their ability to promote muscle growth and preserve lean body mass. The following tables summarize quantitative data from in-vivo studies. It is important to note that direct comparisons are challenging due to variations in study design, including species, subject demographics, dosage, and duration of treatment.

Table 1: Methenolone Enanthate - In-Vivo Data (Preclinical)

Study Population Dosage Duration Key Findings Citation
Growing female Wistar rats10 mg/kg thrice-weekly42 daysSignificantly increased rate of mixed skeletal muscle protein synthesis compared to controls.[1]
Growing male Wistar rats10 mg/kg thrice-weekly42 daysNo significant difference in the rate of mixed skeletal muscle protein synthesis compared to controls.[1]

Table 2: Oxandrolone - In-Vivo Data (Clinical)

Study Population Dosage Duration Key Findings Citation
Healthy men (60-86 years)20 mg/day12 weeks- 3.0 ± 1.5 kg increase in lean body mass. - 12.4 ± 8.4 cm² increase in thigh muscle area. - Significant increases in maximal voluntary muscle strength (leg press, chest press, etc.).[2]
Severely burned children (>40% total body surface area burn)0.1 mg/kg/day12 weeks (exercise program started at 6 months post-burn)- Significant increase in the mean percentage of lean body mass compared to placebo and exercise-only groups. - Significant improvement in muscle strength compared to placebo.[3][4]

Table 3: Testosterone Enanthate - In-Vivo Data (Clinical)

Study Population Dosage Duration Key Findings Citation
Healthy nonathletic men200 mg/week6 months- 9.6 ± 1.0% increase in fat-free mass. - 19.2 ± 9.5% increase in hip adduction strength.[5]
Healthy young men3.5 mg/kg once weekly6 weeks- Significant increase in 1RM bench press strength at 3 and 6 weeks. - Significant increase in body mass at 6 weeks.[6]
Healthy men with diet- and exercise-induced energy deficit200 mg/week4 weeksIncreased lean body mass compared to the placebo group which maintained it.[7]
Normal male subjects3 mg/kg/week12 weeks- 20% mean increase in muscle mass (estimated by creatinine excretion). - 27% mean increase in muscle protein synthesis.[8]

Table 4: Nandrolone Decanoate - In-Vivo Data (Clinical)

Study Population Dosage Duration Key Findings Citation
Experienced male bodybuilders200 mg/week8 weeks- 2.6 kg increase in fat-free mass. - 2.2 kg increase in body mass.[9][10]
Castrated male mice with muscle injuryNot specified14 and 42 days- Increased tibialis anterior muscle weight. - Increased percentage of large-diameter muscle fibers.[11]

Signaling Pathways

The primary mechanism of action for this compound and the compared AAS involves the activation of the androgen receptor (AR). This initiates a cascade of intracellular events leading to increased protein synthesis and muscle hypertrophy. The PI3K/Akt/mTOR pathway is a key downstream mediator of these anabolic effects.

Androgen_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Muscle Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AAS AAS (this compound, Oxandrolone, Testosterone Enanthate) AR Androgen Receptor (AR) AAS->AR AAS_AR AAS-AR Complex AR->AAS_AR Binding PI3K PI3K AAS_AR->PI3K Activation AAS_AR_nucleus AAS-AR Complex AAS_AR->AAS_AR_nucleus Translocation Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation S6K1 S6K1 mTORC1->S6K1 Activation eIF4E eIF4E-BP1 mTORC1->eIF4E Inhibition Protein_Synthesis Protein Synthesis (Muscle Growth) S6K1->Protein_Synthesis Stimulation eIF4E->Protein_Synthesis Derepression ARE Androgen Response Element AAS_AR_nucleus->ARE Binding Gene_Transcription Gene Transcription ARE->Gene_Transcription Activation mRNA mRNA Gene_Transcription->mRNA mRNA->Protein_Synthesis Translation

Caption: General signaling pathway for anabolic-androgenic steroids in muscle cells.

Experimental Protocols

The following are generalized methodologies for key in-vivo experiments to assess the therapeutic potential of anabolic agents on muscle mass and function, primarily in rodent models.

In-Vivo Assessment of Muscle Mass

Objective: To determine the effect of a therapeutic agent on skeletal muscle mass.

Methodology:

  • Animal Model: Utilize a suitable rodent model (e.g., mice or rats) relevant to the condition being studied (e.g., age-related sarcopenia, cachexia models).

  • Grouping and Dosing: Randomly assign animals to control (vehicle) and treatment groups. Administer the therapeutic agent (e.g., this compound) and comparators at predetermined doses and frequencies.

  • In-Life Measurements: Monitor body weight and food intake throughout the study.

  • Ex-Vivo Muscle Dissection: At the study endpoint, euthanize the animals and carefully dissect specific muscles of interest (e.g., gastrocnemius, tibialis anterior, soleus).

  • Muscle Wet Weight: Immediately weigh the dissected muscles on an analytical balance to determine the wet weight.

  • Data Analysis: Compare the muscle weights between the treatment and control groups. Normalize muscle weight to body weight or tibia length to account for differences in animal size. Statistical analysis (e.g., t-test or ANOVA) is used to determine significance.

Experimental_Workflow_Muscle_Mass start Start: Animal Acclimatization grouping Randomization into Control & Treatment Groups start->grouping dosing Drug Administration (e.g., this compound) grouping->dosing monitoring In-Life Monitoring (Body Weight, Food Intake) dosing->monitoring euthanasia Euthanasia at Study Endpoint monitoring->euthanasia dissection Dissection of Target Muscles euthanasia->dissection weighing Measurement of Muscle Wet Weight dissection->weighing analysis Data Analysis and Statistical Comparison weighing->analysis

Caption: Workflow for in-vivo assessment of muscle mass.

In-Vivo Assessment of Muscle Function

Objective: To evaluate the effect of a therapeutic agent on skeletal muscle strength and endurance.

Methodology:

  • Animal Preparation: Anesthetize the animal and place it on a temperature-controlled platform.

  • Limb Stabilization: Securely fix the knee and ankle of one hindlimb to isolate the muscle group of interest (e.g., tibialis anterior for dorsiflexion or gastrocnemius complex for plantarflexion).

  • Nerve Stimulation: Place electrodes to stimulate the corresponding nerve (e.g., peroneal nerve for tibialis anterior).

  • Force/Torque Measurement: Attach the foot to a force transducer or motor lever arm to measure isometric and/or isotonic contraction force or torque.

  • Experimental Protocol:

    • Twitch and Tetanic Force: Deliver single (twitch) and trains of (tetanic) electrical stimuli to determine the maximal force-generating capacity.

    • Fatigue Protocol: Subject the muscle to repeated contractions over a period to assess resistance to fatigue.

    • Recovery: Monitor force production after the fatigue protocol to evaluate recovery.

  • Data Acquisition and Analysis: Record the force/torque output using a data acquisition system. Analyze parameters such as peak twitch tension, peak tetanic tension, rate of force development, and fatigue index.

Experimental_Workflow_Muscle_Function start Start: Animal Anesthesia setup Limb Stabilization & Electrode Placement start->setup force_measurement Attachment to Force Transducer setup->force_measurement protocol Stimulation Protocol (Twitch, Tetanic, Fatigue) force_measurement->protocol data_acquisition Data Acquisition of Force/Torque Output protocol->data_acquisition analysis Analysis of Contractile Properties & Fatigue data_acquisition->analysis

Caption: Workflow for in-vivo assessment of muscle function.

Conclusion

References

A Comparative Analysis of Oral and Injectable Methenolone Formulations for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Methenolone, a synthetic derivative of dihydrotestosterone (DHT), is an anabolic-androgenic steroid (AAS) utilized in research for its potential applications in conditions like anemia and muscle wasting diseases. It is available in two primary formulations: an oral version, Methenolone Acetate, and an injectable version, Methenolone Enanthate. This guide provides a comparative analysis of the efficacy of these two formulations, focusing on their pharmacokinetic profiles, mechanism of action, and the experimental protocols used to evaluate them, tailored for researchers, scientists, and drug development professionals.

Pharmacokinetic Profile: A Tale of Two Esters

The fundamental difference between the oral and injectable formulations lies in the ester attached to the Methenolone molecule, which dictates the drug's absorption rate and half-life.

This compound (Oral) is characterized by a short acetate ester, leading to rapid absorption and a short biological half-life of approximately 4 to 6 hours. This necessitates frequent daily administration to maintain stable serum concentrations of the active hormone.

Methenolone Enanthate (Injectable) is attached to a much longer enanthate ester. This formulation is administered via intramuscular injection, forming a depot in the muscle tissue from which the steroid is slowly released. This results in a significantly longer half-life of about 10.5 days, allowing for less frequent administration, typically on a weekly or bi-weekly basis.

A key distinction in their metabolic pathways is that the oral acetate form is subject to first-pass metabolism in the liver, which can reduce its bioavailability. The injectable enanthate formulation bypasses this initial hepatic breakdown, leading to a higher survival rate of the active compound. While this compound is not a 17-alpha-alkylated steroid, and thus presents lower liver toxicity compared to many other oral steroids, high doses may still pose a risk of hepatic stress.

Table 1: Comparative Pharmacokinetic Data
ParameterThis compound (Oral)Methenolone Enanthate (Injectable)
Administration Route OralIntramuscular Injection
Active Ester AcetateEnanthate
Biological Half-Life 4 - 6 hoursApproximately 10.5 days
Dosing Frequency Daily (often multiple times)Weekly or Bi-weekly
Metabolism Subject to first-pass liver metabolismBypasses first-pass liver metabolism
Bioavailability Lower due to hepatic breakdownHigher due to avoidance of first-pass effect

Mechanism of Action and Anabolic Efficacy

Both formulations deliver the same active hormone, Methenolone, which exerts its effects by binding to and activating the androgen receptor (AR) in various tissues, including skeletal muscle. This interaction triggers a cascade of genomic events that increase nitrogen retention and enhance protein synthesis, creating an anabolic environment conducive to the preservation and growth of lean muscle tissue.

A significant characteristic of Methenolone is its inability to aromatize into estrogen, meaning it does not produce estrogenic side effects such as gynecomastia or significant water retention. It is considered to have moderate anabolic effects and weak androgenic properties.

Androgen_Receptor_Signaling cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Effects Methenolone Methenolone (Acetate or Enanthate) AR Androgen Receptor (AR) (Bound to HSP) Methenolone->AR Diffuses into cell & binds to AR HSP Heat Shock Proteins (HSP) AR_Met Methenolone-AR Complex AR->AR_Met Conformational Change AR_Met->HSP HSP Dissociation ARE Androgen Response Element (ARE) on DNA AR_Met->ARE Translocation to Nucleus Transcription Modulation of Gene Transcription ARE->Transcription Recruits Co-activators mRNA mRNA Synthesis Transcription->mRNA Nitrogen_Ret Increased Nitrogen Retention Transcription->Nitrogen_Ret Protein_Synth Increased Protein Synthesis mRNA->Protein_Synth Translation Anabolic_Effect Anabolic Effects (Muscle Growth/Preservation) Protein_Synth->Anabolic_Effect Nitrogen_Ret->Anabolic_Effect

Caption: Androgen Receptor signaling pathway for Methenolone.

Experimental Protocols

To quantitatively assess and compare the anabolic and androgenic efficacy of different steroid formulations like this compound and Enanthate, the Hershberger assay is the standard in vivo protocol.

Hershberger Assay Protocol

This protocol is designed to measure the anabolic (myotrophic) activity by observing the weight change in the levator ani muscle and the androgenic activity by weight changes in seminal vesicles and the ventral prostate in castrated male rats.

1. Animal Model and Preparation:

  • Species: Peripubertal male rats (e.g., Wistar or Sprague-Dawley).

  • Procedure: Animals are surgically castrated to minimize the influence of endogenous androgens. A recovery period of 7-10 days is observed post-surgery.

2. Grouping and Administration:

  • Animals are divided into groups (n=6-8 per group):

    • Group 1 (Vehicle Control): Castrated rats receiving the vehicle (e.g., corn oil).

    • Group 2 (Testosterone Propionate - Reference): Castrated rats receiving a reference androgen at various doses.

    • Group 3 (this compound): Castrated rats receiving this compound at various doses, administered orally via gavage daily.

    • Group 4 (Methenolone Enanthate): Castrated rats receiving Methenolone Enanthate at various doses, administered via subcutaneous or intramuscular injection, with a dosing schedule reflecting its long half-life (e.g., once or twice during the study period).

  • Duration: Dosing typically continues for 10 consecutive days.

3. Data Collection and Endpoint Analysis:

  • Body Weight: Recorded daily to monitor overall health and growth.

  • Tissue Dissection: On day 11, animals are euthanized, and the following tissues are carefully dissected and weighed:

    • Levator Ani muscle (anabolic indicator).

    • Ventral Prostate (androgenic indicator).

    • Seminal Vesicles (androgenic indicator).

  • Data Analysis: The weights of the target tissues are normalized to body weight. The responses of the test article groups are compared to the vehicle control and the reference standard. The anabolic-to-androgenic ratio is calculated by comparing the dose-response of the levator ani muscle to that of the androgenic tissues.

Hershberger_Assay_Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Dosing (10 Days) cluster_2 Phase 3: Endpoint Analysis cluster_3 Phase 4: Data Interpretation A1 Surgical Castration of Peripubertal Male Rats A2 7-10 Day Recovery Period A1->A2 B1 Group Allocation: - Vehicle Control - Oral this compound - Injectable Methenolone Enanthate A2->B1 B2 Daily Oral Gavage (Acetate) or Infrequent Injection (Enanthate) B1->B2 B3 Daily Body Weight Monitoring B2->B3 C1 Euthanasia and Dissection (Day 11) B3->C1 C2 Weighing of Tissues: - Levator Ani (Anabolic) - Prostate (Androgenic) - Seminal Vesicles (Androgenic) C1->C2 D1 Statistical Analysis (Comparison to Control) C2->D1 D2 Calculation of Anabolic:Androgenic Ratio D1->D2

Caption: Standard workflow for the Hershberger assay.

Conclusion

The primary determinant of efficacy between oral this compound and injectable Methenolone Enanthate lies in their pharmacokinetic profiles. The injectable formulation offers superior bioavailability by avoiding first-pass liver metabolism and provides more stable, sustained serum hormone concentrations due to its long half-life. This suggests that for research applications requiring consistent and prolonged anabolic support, the enanthate ester is the more efficient delivery system. The acetate form, with its rapid onset and short duration, may be suitable for studies investigating acute effects or those requiring rapid clearance of the compound. The choice of formulation should be guided by the specific aims and required dosing regimen of the research protocol.

Reproducibility of Published Findings on Methenolone Acetate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methenolone acetate, a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT), has been a subject of interest for its potential therapeutic applications in conditions such as anemia and muscle wasting diseases.[1][2] This guide provides a comparative analysis of published findings on this compound, focusing on its anabolic and androgenic effects, receptor binding affinity, and impact on protein synthesis and nitrogen balance. The objective is to offer a clear and data-driven overview to aid in the reproducibility of experimental results.

Anabolic and Androgenic Effects: The Hershberger Assay

The anabolic-to-androgenic ratio of a steroid is a critical determinant of its therapeutic index. The Hershberger assay is a standardized in vivo method used to assess these properties by measuring the weight changes in specific androgen-responsive tissues in castrated male rats. The levator ani muscle is used as a marker of anabolic activity, while the seminal vesicles and ventral prostate are indicators of androgenic activity.

Androgen Receptor Binding Affinity

The anabolic and androgenic effects of this compound are mediated through its binding to the androgen receptor (AR).[2] The affinity of a steroid for the AR is a key factor in its potency. A seminal study by Saartok, Dahlberg, and Gustafsson (1984) provides crucial, albeit dated, quantitative data on the relative binding affinity (RBA) of methenolone to the AR in rat skeletal muscle and prostate tissue.

Table 1: Relative Binding Affinity (RBA) of Methenolone and Other Steroids to the Androgen Receptor (AR) in Rat Tissues [5][6][7]

CompoundRelative Binding Affinity (RBA) in Skeletal Muscle (%)Relative Binding Affinity (RBA) in Prostate (%)
Methyltrienolone (MT)100100
Methenolone 58 54
Testosterone5172
19-Nortestosterone7782
Dihydrotestosterone (DHT)2396

Data from Saartok T, Dahlberg E, Gustafsson JA (1984). The RBA is expressed as a percentage relative to the synthetic androgen methyltrienolone (MT), which is set at 100%.

These findings indicate that methenolone has a strong binding affinity for the androgen receptor in both skeletal muscle and prostate, comparable to that of testosterone. The lower RBA of DHT in muscle is attributed to its rapid metabolism in this tissue.

Impact on Protein Synthesis and Nitrogen Balance

This compound is reported to promote an anabolic state by increasing protein synthesis and enhancing nitrogen retention.[2][3][4] Positive nitrogen balance is a key indicator of an anabolic state, where the rate of protein synthesis exceeds the rate of protein breakdown.

A study investigating the effects of the related compound, methenolone enanthate, in growing female rats demonstrated a significantly increased rate of mixed skeletal muscle protein synthesis compared to control animals.[8][9] While this provides indirect evidence, direct quantitative data on the effects of this compound on protein synthesis rates in cultured muscle cells or in human studies is limited in publicly available literature.

Similarly, while the positive impact of anabolic steroids on nitrogen balance is a well-established principle, specific, quantitative human studies detailing the extent of nitrogen retention with this compound administration are not readily found in recent, accessible publications.

Experimental Protocols

To facilitate the reproducibility of findings related to this compound, detailed methodologies for key experiments are essential.

Androgen Receptor Competitive Binding Assay

This in vitro assay determines the binding affinity of a compound to the androgen receptor.

Objective: To quantify the ability of this compound to displace a radiolabeled androgen from the AR.

Materials:

  • Rat prostate cytosol (as a source of AR)

  • [3H]-methyltrienolone (R1881) as the radioligand

  • This compound and other test compounds

  • Scintillation counter

Procedure:

  • Prepare cytosol from the ventral prostates of castrated male rats.

  • Incubate a constant concentration of [3H]-R1881 with the cytosol preparation in the presence of increasing concentrations of unlabeled this compound or other competitor steroids.

  • After incubation, separate the bound from the free radioligand.

  • Measure the radioactivity of the bound fraction using a scintillation counter.

  • Calculate the concentration of this compound that inhibits 50% of the specific binding of [3H]-R1881 (IC50).

  • Determine the relative binding affinity (RBA) by comparing the IC50 of this compound to that of a standard compound (e.g., methyltrienolone).

Hershberger Bioassay

This in vivo assay assesses the anabolic and androgenic activity of a substance.

Objective: To determine the anabolic and androgenic potency of this compound in a rat model.

Animal Model: Immature, castrated male rats.

Procedure:

  • Administer this compound at various dose levels to different groups of castrated rats for a period of 7 to 10 days.

  • A control group receives the vehicle only, and a reference group receives a known androgen (e.g., testosterone propionate).

  • At the end of the treatment period, euthanize the animals and carefully dissect the following tissues:

    • Levator ani muscle (anabolic indicator)

    • Ventral prostate (androgenic indicator)

    • Seminal vesicles (androgenic indicator)

  • Record the wet weight of each tissue.

  • Calculate the ratio of the anabolic response (levator ani weight) to the androgenic response (prostate and/or seminal vesicle weight) to determine the anabolic-to-androgenic ratio.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams are provided in Graphviz DOT language.

Signaling_Pathway cluster_extracellular Extracellular cluster_cell Target Cell (e.g., Muscle Fiber) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methenolone Methenolone Acetate AR Androgen Receptor (AR) Methenolone->AR Methenolone_AR Methenolone-AR Complex Methenolone->Methenolone_AR AR_HSP AR-HSP Complex AR->AR_HSP AR->Methenolone_AR HSP Heat Shock Proteins (HSP) HSP->AR_HSP AR_HSP->AR dissociation ARE Androgen Response Element (ARE) on DNA Methenolone_AR->ARE Translocation Transcription Gene Transcription ARE->Transcription mRNA mRNA Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Anabolic_Effects Anabolic Effects (Muscle Growth, Increased Nitrogen Retention) Protein_Synthesis->Anabolic_Effects

Caption: Signaling pathway of this compound.

Hershberger_Assay_Workflow Start Start: Immature Castrated Male Rats Treatment Daily Administration (7-10 days) Start->Treatment Group1 Group 1: Vehicle Control Treatment->Group1 Group2 Group 2: Reference Androgen (e.g., Testosterone) Treatment->Group2 Group3 Group 3: This compound (Dose 1) Treatment->Group3 GroupN Group N: This compound (Dose X) Treatment->GroupN Necropsy Necropsy Group1->Necropsy Group2->Necropsy Group3->Necropsy GroupN->Necropsy Dissection Tissue Dissection Necropsy->Dissection Weighing Tissue Weighing Dissection->Weighing Data_Analysis Data Analysis: Calculate Anabolic/ Androgenic Ratio Weighing->Data_Analysis

Caption: Workflow of the Hershberger Bioassay.

Conclusion

The available literature indicates that this compound is a potent binder to the androgen receptor with a generally accepted favorable anabolic-to-androgenic profile. However, a significant gap exists in the form of publicly accessible, quantitative, and reproducible data from standardized assays such as the Hershberger assay. For researchers and drug development professionals, this highlights the necessity for further controlled studies to generate robust and comparable data. The provided experimental protocols and diagrams offer a framework for such investigations, aiming to enhance the reproducibility and understanding of the pharmacological effects of this compound.

References

Comparative Analysis of Methenolone Acetate's Impact on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Methenolone acetate, an androgenic-anabolic steroid (AAS), and its effects on gene expression. While direct, quantitative comparative studies on the specific gene expression profile of this compound versus other AAS are limited in publicly available research, this document synthesizes existing knowledge on the mechanism of action of AAS to offer a comparative perspective for research and drug development.

This compound, a derivative of dihydrotestosterone (DHT), exerts its physiological effects primarily by binding to and activating the androgen receptor (AR).[1][2] This interaction triggers a cascade of molecular events, leading to the modulation of gene expression in target tissues, most notably skeletal muscle.[1] The activation of the AR by this compound leads to increased protein synthesis and nitrogen retention, which are the foundational mechanisms for its anabolic effects.[1]

Comparative Overview of this compound and Other Anabolic Steroids

Due to the absence of direct comparative gene expression studies, this table provides a comparison based on established anabolic and androgenic ratings and known general effects. These ratings are relative to testosterone and provide an indication of the potential magnitude of anabolic versus androgenic effects, which are ultimately driven by differential gene expression in various tissues.

FeatureThis compoundTestosterone EnanthateNandrolone Decanoate
Anabolic Rating 88100125
Androgenic Rating 44-5710037
Aromatization NoYesLow
Primary Mechanism Androgen Receptor AgonistAndrogen Receptor AgonistAndrogen Receptor Agonist
Reported Effects on Muscle Growth Lean muscle gains with minimal water retention.[3]Significant muscle mass and strength gains.[4]Significant muscle mass gains with low androgenic side effects.[5]
Key Regulated Genes (Class Effect) Likely upregulates genes involved in muscle protein synthesis such as IGF-1 (Insulin-like Growth Factor 1), MYOD1 (Myogenic Differentiation 1), and MYOG (Myogenin), and may decrease expression of muscle atrophy-related genes like MSTN (Myostatin).[5][6][7]Upregulates anabolic genes including IGF-1 and myogenic regulatory factors.[5]Upregulates anabolic genes and has been shown to modulate genes involved in muscle development and atrophy.[5][8]

Note: The anabolic and androgenic ratings are derived from animal assays and provide a theoretical comparison. The actual effects in humans can vary. The regulation of specific genes by this compound is inferred from the general mechanism of action of AAS.

Experimental Protocols

To facilitate further research into the specific effects of this compound on gene expression, a detailed, representative experimental protocol for an in vitro study is provided below. This protocol can be adapted to compare this compound with other AAS.

In Vitro Analysis of AAS Effects on Gene Expression in Skeletal Muscle Cells

1. Cell Culture and Treatment:

  • Cell Line: Human skeletal muscle cells (e.g., C2C12 myoblasts).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

  • Differentiation: To induce differentiation into myotubes, the growth medium is replaced with DMEM supplemented with 2% horse serum once the cells reach 80-90% confluency.

  • Treatment: Differentiated myotubes are treated with this compound, a comparator AAS (e.g., Testosterone Enanthate, Nandrolone Decanoate), or a vehicle control (e.g., DMSO) at desired concentrations (e.g., 10, 100 nM) for a specified duration (e.g., 24, 48 hours).[9]

2. RNA Extraction:

  • Total RNA is extracted from the treated cells using a suitable method, such as TRIzol reagent or a column-based RNA purification kit, according to the manufacturer's instructions.[10]

  • The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is considered pure.[9]

  • RNA integrity is assessed using gel electrophoresis or a bioanalyzer to ensure high-quality RNA for downstream applications.

3. Gene Expression Analysis (Quantitative Real-Time PCR - qRT-PCR):

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit.[9]

  • Primer Design: Design and validate primers for target genes (e.g., IGF-1, MSTN, MYOD1, MYOG, AR) and a housekeeping gene for normalization (e.g., GAPDH, ACTB).[11]

  • qRT-PCR Reaction: The qRT-PCR is performed using a real-time PCR system with a suitable SYBR Green or TaqMan-based assay.[12]

  • Cycling Conditions (Example):

    • Initial denaturation: 95°C for 10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds.

      • Annealing/Extension: 60°C for 1 minute.

    • Melt curve analysis to verify amplicon specificity.[9]

  • Data Analysis: The relative expression of target genes is calculated using the delta-delta Ct (ΔΔCt) method, normalized to the housekeeping gene.[9]

4. Gene Expression Analysis (RNA-Sequencing):

  • Library Preparation: RNA-seq libraries are prepared from high-quality total RNA using a commercially available kit (e.g., NEBNext Ultra II RNA Library Prep Kit for Illumina). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.[13][14]

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).[13]

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to a reference genome (human or mouse) using a splice-aware aligner like STAR.

    • Quantification: Gene expression levels are quantified using tools like HTSeq or Salmon.

    • Differential Expression Analysis: Differentially expressed genes between treatment groups are identified using packages like DESeq2 or edgeR in R.

    • Pathway and Functional Analysis: Gene ontology (GO) and pathway enrichment analysis (e.g., KEGG) are performed to identify biological processes and pathways affected by the treatments.

Visualizations

The following diagrams illustrate the key signaling pathway and a typical experimental workflow for studying the effects of this compound on gene expression.

AndrogenReceptorSignaling cluster_cell Target Cell (e.g., Muscle Cell) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MA Methenolone Acetate AR_complex Androgen Receptor (AR) + Heat Shock Proteins (HSP) MA->AR_complex Binds to AR AR_active Activated AR AR_complex->AR_active HSP Dissociation AR_dimer AR Dimer AR_active->AR_dimer Dimerization & Translocation ARE Androgen Response Element (ARE) on DNA AR_dimer->ARE Binds to ARE Gene Target Gene ARE->Gene Modulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis (Anabolic Effects) mRNA->Protein Translation

Caption: Androgen Receptor Signaling Pathway for this compound.

GeneExpressionWorkflow start Start: Differentiated Muscle Cells treatment Treatment with This compound & Comparators start->treatment rna_extraction RNA Extraction treatment->rna_extraction qc RNA Quality Control (Spectrophotometry, Bioanalyzer) rna_extraction->qc cDNA_synthesis cDNA Synthesis qc->cDNA_synthesis RNA_Seq RNA-Sequencing qc->RNA_Seq qRT_PCR qRT-PCR Analysis cDNA_synthesis->qRT_PCR data_analysis_qpcr Relative Gene Expression Analysis (ΔΔCt Method) qRT_PCR->data_analysis_qpcr data_analysis_rnaseq Bioinformatics Analysis (Alignment, DEG, Pathway) RNA_Seq->data_analysis_rnaseq results Results: Comparative Gene Expression Profiles data_analysis_qpcr->results data_analysis_rnaseq->results

Caption: Experimental Workflow for Gene Expression Analysis.

Conclusion

This compound, through its interaction with the androgen receptor, modulates the expression of genes that are critical for muscle growth and maintenance. While it is established that AAS as a class influence the expression of key anabolic and catabolic genes, specific comparative data for this compound remains an area for further investigation. The provided experimental framework offers a robust methodology for researchers to conduct such comparative studies, which will be invaluable for a more precise understanding of the unique molecular effects of this compound and for the development of novel therapeutics with improved safety and efficacy profiles.

References

Comparative Proteomic Analysis of Skeletal Muscle Tissues Treated with Methenolone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

A Hypothetical Guide for Researchers

This guide provides a comparative overview of the hypothetical proteomic changes in skeletal muscle tissue following treatment with Methenolone acetate versus a control group. The data presented is synthetically generated based on the known anabolic mechanisms of this compound and is intended to serve as a reference for researchers and drug development professionals. This document outlines the expected molecular outcomes and provides detailed experimental protocols for a typical quantitative proteomics study in this context.

Introduction

This compound is a synthetic anabolic-androgenic steroid (AAS) derived from dihydrotestosterone (DHT).[1] It is known for its moderate anabolic effects and weak androgenic properties.[1][2] The primary mechanism of action for this compound involves its role as an agonist for the androgen receptor (AR).[1][2] Upon binding, the Methenolone-AR complex translocates to the cell nucleus and modulates the transcription of target genes, leading to an increase in protein synthesis and nitrogen retention in muscle cells.[3][4][5] This ultimately contributes to the growth and maintenance of skeletal muscle mass.

This guide explores the anticipated proteomic landscape of skeletal muscle tissue under the influence of this compound, offering insights into the key proteins and pathways that are likely to be affected.

Hypothetical Quantitative Proteomic Data

The following table summarizes the hypothetical quantitative changes in protein expression in skeletal muscle tissue of rats treated with this compound compared to a control group. The data is presented as fold changes, with positive values indicating upregulation and negative values indicating downregulation. These proteins are known to be involved in muscle hypertrophy, protein synthesis, and related biological processes.

Protein NameGene SymbolFunctionHypothetical Fold Change (this compound vs. Control)
Myosin Heavy ChainMYH7Major contractile protein in muscle2.5
Actin, Alpha Skeletal Muscle 1ACTA1Key component of the contractile apparatus2.2
Tropomyosin Alpha-1 ChainTPM1Regulates muscle contraction1.8
Troponin T, Fast Skeletal MuscleTNNT3Component of the troponin complex1.9
Insulin-like Growth Factor 1IGF-1Promotes muscle growth and proliferation2.8
Mechanistic Target of RapamycinMTORCentral regulator of cell growth and protein synthesis1.7
Ribosomal Protein S6 KinaseRPS6KB1Downstream effector of mTOR signaling1.6
Androgen ReceptorARMediates the effects of androgens1.5
MyogeninMYOGMyogenic regulatory factor2.1
Atrogin-1 (F-box protein 32)FBXO32E3 ubiquitin ligase involved in muscle atrophy-2.0
Muscle RING-finger protein-1MURF1E3 ubiquitin ligase involved in muscle atrophy-1.8

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the androgen receptor signaling pathway leading to muscle hypertrophy and a standard workflow for a comparative proteomics experiment.

Androgen Receptor Signaling Pathway for Muscle Hypertrophy cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Methenolone This compound AR Androgen Receptor (AR) Methenolone->AR Binds to HSP Heat Shock Proteins Methenolone->HSP Dissociates AR->HSP Bound to AR_complex Methenolone-AR Complex AR->AR_complex Nucleus Nucleus AR_complex->Nucleus Translocates to ARE Androgen Response Element (ARE) AR_complex->ARE Binds to Gene_Transcription Gene Transcription ARE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA Protein_Synthesis Protein Synthesis mRNA->Protein_Synthesis Translation Muscle_Hypertrophy Muscle Hypertrophy Protein_Synthesis->Muscle_Hypertrophy Leads to

Androgen Receptor Signaling Pathway

Quantitative Proteomics Workflow Tissue Skeletal Muscle Tissue Samples (Control & Treated) Homogenization Tissue Homogenization & Lysis Tissue->Homogenization Extraction Protein Extraction & Quantification (BCA Assay) Homogenization->Extraction Digestion Protein Digestion (Trypsin) Extraction->Digestion Labeling Peptide Labeling (e.g., TMT, iTRAQ) Digestion->Labeling LC_MS LC-MS/MS Analysis Labeling->LC_MS Data_Acquisition Data Acquisition (DDA or DIA) LC_MS->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Identification Protein Identification (e.g., Sequest, Mascot) Data_Analysis->Identification Quantification Relative Quantification Identification->Quantification Bioinformatics Bioinformatics Analysis (Pathway & Functional Analysis) Quantification->Bioinformatics

Quantitative Proteomics Workflow

Experimental Protocols

The following protocols provide a detailed methodology for a hypothetical comparative proteomic study of this compound-treated tissues.

Animal Treatment and Tissue Collection
  • Animals: Male Wistar rats (8 weeks old) are randomly divided into two groups: a control group and a this compound-treated group.

  • Treatment: The treated group receives daily oral administration of this compound (e.g., 10 mg/kg body weight) for 8 weeks. The control group receives a vehicle solution.

  • Tissue Harvesting: After the treatment period, rats are euthanized, and skeletal muscle tissues (e.g., gastrocnemius) are rapidly excised, flash-frozen in liquid nitrogen, and stored at -80°C until further processing.

Protein Extraction and Digestion
  • Lysis: Frozen muscle tissue is homogenized in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

  • Reduction and Alkylation: Proteins are reduced with dithiothreitol (DTT) and alkylated with iodoacetamide (IAA).

  • Digestion: Proteins are digested overnight at 37°C with sequencing-grade modified trypsin.

Peptide Labeling and LC-MS/MS Analysis
  • Isobaric Labeling: Digested peptides are labeled with isobaric tags (e.g., TMT or iTRAQ) according to the manufacturer's instructions to enable multiplexed analysis.

  • Liquid Chromatography (LC): The labeled peptide mixture is separated by reverse-phase liquid chromatography using a nano-flow HPLC system.

  • Mass Spectrometry (MS): Eluted peptides are analyzed using a high-resolution mass spectrometer (e.g., Orbitrap). Data is acquired in a data-dependent (DDA) or data-independent (DIA) mode.

Data Analysis
  • Protein Identification: The raw MS/MS data is processed using a database search engine (e.g., Sequest or Mascot) against a relevant protein database (e.g., UniProt Rat).

  • Protein Quantification: The relative abundance of proteins between the control and treated groups is determined based on the reporter ion intensities from the isobaric tags.

  • Statistical Analysis: Statistical tests (e.g., t-test) are performed to identify proteins with significantly altered expression levels.

  • Bioinformatics Analysis: Gene Ontology (GO) and pathway analysis (e.g., KEGG) are performed to identify the biological processes and signaling pathways enriched among the differentially expressed proteins.

Conclusion

This guide presents a hypothetical framework for the comparative proteomic analysis of skeletal muscle tissue treated with this compound. Based on its known mechanism of action, it is anticipated that this compound would upregulate proteins involved in muscle contraction, protein synthesis, and anabolic signaling pathways, while downregulating proteins associated with muscle atrophy. The provided experimental protocols offer a standardized approach for conducting such a study. Further experimental validation is necessary to confirm these hypothetical findings and to fully elucidate the complex molecular effects of this compound on skeletal muscle.

References

Safety Operating Guide

Safe Disposal of Methenolone Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Methenolone acetate is a critical component of laboratory safety and environmental responsibility. As a regulated anabolic steroid with potential health and environmental risks, adherence to established protocols is paramount for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step approach to the safe handling and disposal of this compound, ensuring compliance with regulatory standards and promoting a secure laboratory environment.

Regulatory and Safety Overview

This compound is subject to specific disposal regulations due to its classification as a potentially hazardous substance and a controlled substance. Improper disposal can lead to environmental contamination and legal non-compliance.[1][2] Key considerations include federal, state, and local regulations governing pharmaceutical and hazardous waste.[1][3]

Parameter Guideline/Regulation Citation
Disposal Method Incineration in a licensed facility with an afterburner and scrubber is the preferred method.[3][4][5]
Waste Classification May be considered hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates such waste under the Resource Conservation and Recovery Act (RCRA).[1][2]
Controlled Substance As a controlled substance, disposal must comply with Drug Enforcement Administration (DEA) regulations.[1][6]
Environmental Protection Avoid discharge into drains, sewers, water courses, or onto the ground.[3][7][8]
Container Labeling All waste containers must be clearly labeled with contents, hazards, and accumulation start date.[9]
Waste Containers Hazardous pharmaceutical waste is typically collected in black, clearly labeled containers.[2]

Standard Operating Procedure for this compound Disposal

This protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, ensure appropriate PPE is worn:

  • Safety glasses or goggles

  • Chemical-resistant gloves

  • Laboratory coat

Waste Segregation and Collection

Proper segregation is the first step in the disposal workflow.

  • Do not mix this compound waste with non-hazardous laboratory trash.[10]

  • Collect all solid waste, including contaminated vials, personal protective equipment (PPE), and absorbent materials, in a designated, leak-proof hazardous waste container.[4][5]

  • For liquid forms, absorb the material using a substance like kitty litter or another suitable absorbent before placing it into the container to prevent spills.[5]

  • The container should be clearly labeled as "Hazardous Waste - this compound".[9]

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and restrict access to the affected area.

  • Wearing appropriate PPE, contain the spill.

  • For solid spills, carefully sweep or vacuum the material into a suitable container for disposal, avoiding dust generation.[3][4]

  • For liquid spills, cover with an absorbent material, allow it to be fully absorbed, and then collect it into the hazardous waste container.[8]

  • Clean the spill area thoroughly to remove any residual contamination.[3]

Storage of Waste
  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area.[11]

  • Ensure the storage area is away from incompatible materials.[4]

Final Disposal
  • Arrange for the collection and disposal of the waste through a licensed hazardous material disposal company.[3][9]

  • Ensure the chosen company is certified to handle and incinerate pharmaceutical and controlled substance waste in accordance with EPA and DEA regulations.[1][3][6]

  • Maintain all necessary documentation, including waste manifests, as required by your institution and regulatory agencies.

Disposal Workflow and Logic

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

MethenoloneAcetateDisposal cluster_prep Preparation & Handling cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal start Start: This compound Waste Generated ppe Wear Appropriate PPE start->ppe is_spill Is it a Spill? ppe->is_spill spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes collect_waste Segregate into Hazardous Waste Container is_spill->collect_waste No spill_protocol->collect_waste label_container Label Container (Contents, Date, Hazard) collect_waste->label_container store_securely Store in Secure Satellite Accumulation Area label_container->store_securely contact_vendor Contact Licensed Hazardous Waste Disposal Vendor store_securely->contact_vendor incineration Off-site Incineration (EPA/DEA Compliant) contact_vendor->incineration end End: Disposal Complete & Documented incineration->end

Caption: Disposal workflow for this compound.

This structured approach ensures that all safety and regulatory requirements are met, minimizing risk to laboratory personnel and the environment. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines, as they may include additional requirements.[11]

References

Essential Safety and Logistics for Handling Methenolone Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds such as Methenolone acetate. Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is critical to minimize exposure risks and maintain experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of this compound.

Personal Protective Equipment (PPE)

The selection and consistent use of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on safety data sheet guidelines.

PPE ComponentSpecificationRationale
Eye Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).Protects eyes from splashes or dust particles of the compound.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene, or butyl rubber). Gloves must be inspected prior to use.Prevents skin contact and absorption. It is crucial to consult the glove manufacturer's specifications for compatibility with this compound.[1][2]
Body Protection A full-length laboratory coat or impervious clothing.Prevents contamination of personal clothing.[1]
Respiratory Protection A NIOSH-approved respirator may be required when handling powders outside of a certified chemical fume hood or when engineering controls are insufficient to control airborne dust.Prevents inhalation of airborne particles.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound from receipt to disposal is crucial for safety and to prevent cross-contamination.

  • Preparation and Engineering Controls :

    • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

    • Ensure all necessary PPE is readily available and in good condition before commencing any work.

    • Designate a specific area for handling this compound to prevent the contamination of other laboratory areas.

  • Handling and Weighing :

    • When weighing the compound, do so within a fume hood or a ventilated balance enclosure to contain any airborne particles.

    • Avoid the generation of dust. If working with a solid form, handle it carefully to minimize aerosolization.

    • Use dedicated spatulas and weighing papers for this compound.

  • Dissolution and Use in Experiments :

    • When preparing solutions, add the solvent to the solid to minimize dust formation.

    • Clearly label all containers with the compound name and any associated hazards.

  • Decontamination and Spill Management :

    • In the event of a spill, immediately alert personnel in the area.

    • For small spills, absorb the material with an inert, non-combustible absorbent material and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and follow your institution's established emergency procedures.

    • Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : Collect waste this compound and any contaminated materials (e.g., pipette tips, weighing papers, gloves, and lab coats) in a dedicated, clearly labeled, and chemically resistant waste container.

  • Labeling and Storage :

    • Label the waste container with "Hazardous Waste" and "this compound," along with any other components of the waste stream.

    • Store the waste container in a designated satellite accumulation area, segregated from incompatible chemicals.

  • Ultimate Disposal :

    • All waste materials must be disposed of as hazardous waste.

    • Engage a licensed hazardous material disposal company to ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Work Area prep_ppe->prep_area weigh Weighing in Fume Hood prep_area->weigh dissolve Dissolution weigh->dissolve experiment Experimental Use dissolve->experiment decontaminate Decontaminate Surfaces & Equipment experiment->decontaminate remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe collect_waste Collect in Labeled Hazardous Waste Container remove_ppe->collect_waste store_waste Store in Designated Area collect_waste->store_waste dispose_waste Arrange for Licensed Disposal store_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

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